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  • Product: 5,6-Diaminopyridine-2-carboxylic acid
  • CAS: 1082865-18-6

Core Science & Biosynthesis

Foundational

5,6-Diaminopyridine-2-carboxylic Acid: A Pivotal Scaffold for Fused Aza-Heterocycles

[1] CAS Number: 1082865-18-6 Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1] Executive Summary 5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6) represents a high-value heterocyclic building block, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1082865-18-6 Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1]

Executive Summary

5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6) represents a high-value heterocyclic building block, primarily utilized in the synthesis of fused bicyclic systems such as imidazo[4,5-b]pyridines and [1,2,3]triazolo[4,5-b]pyridines .[1] These fused scaffolds are bioisosteres of purines (e.g., adenine, guanine), making them critical pharmacophores in the design of ATP-competitive kinase inhibitors, GPCR ligands, and antiviral agents.[1]

Unlike simple pyridines, the presence of the ortho-diamine motif at positions 5 and 6, combined with the carboxylic acid functionality at position 2, provides a unique "dual-handle" architecture.[1] This allows for simultaneous cyclization to form the fused ring system and orthogonal functionalization at the C2 position (e.g., amide coupling), facilitating rapid library generation in medicinal chemistry campaigns.

Molecular Architecture & Properties[1][2]

Structural Analysis

The compound features a pyridine core substituted with:

  • C2-Carboxylic Acid: Provides a handle for amide coupling or esterification.[1] It exists in a zwitterionic equilibrium with the basic amino groups in neutral aqueous solution.

  • C6-Amino Group: Highly nucleophilic; acts as the primary donor in cyclization reactions.[1]

  • C5-Amino Group: Generated via reduction of a nitro precursor; completes the ortho-diamine system required for imidazole/triazole ring formation.[1]

Chemical Stability[1]
  • Oxidation Sensitivity: As an electron-rich ortho-diamine, the compound is susceptible to air oxidation, leading to the formation of colored impurities (iminoquinones) or dimerization.[1] Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory. [1]

  • Solubility: Poor solubility in non-polar solvents (DCM, Hexane).[1] Soluble in DMSO, dilute aqueous acid (protonation of amines), or dilute aqueous base (deprotonation of carboxylic acid).[1]

Synthetic Pathways[3][4][5][6][7][8][9]

The synthesis of CAS 1082865-18-6 typically proceeds via the functionalization of commercially available 6-aminopicolinic acid (6-amino-2-pyridinecarboxylic acid).[1] The workflow involves electrophilic aromatic substitution (nitration) followed by reduction.[2]

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 6-Aminopicolinic Acid (CAS 23628-31-1) Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Electrophilic Subst. Inter Intermediate: 6-Amino-5-nitro-2-carboxylic acid Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Hydrogenation Product Product: 5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6) Step2->Product

Figure 1: Synthetic route from 6-aminopicolinic acid to the target 5,6-diamino scaffold.

Detailed Reaction Mechanisms
  • Nitration: The amino group at C6 is an ortho/para director. However, the pyridine nitrogen and the carboxyl group at C2 are electron-withdrawing.[1] Under standard nitration conditions (mixed acid), the protonated amine and pyridine ring deactivate the system, but the directing effect of the free base (in equilibrium) or the acetamide-protected derivative directs the nitro group to the C5 position (ortho to the amine, para to the acid).

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/AcOH, SnCl₂). Catalytic hydrogenation is preferred for purity, but care must be taken to avoid decarboxylation or hydrogenolysis of the pyridine ring.

Strategic Utility in Drug Discovery[1]

The primary value of CAS 1082865-18-6 lies in its ability to serve as a divergent scaffold.[1]

Scaffold Divergence Map (DOT Diagram)

ScaffoldMap Core 5,6-Diaminopyridine-2-carboxylic acid (CAS 1082865-18-6) R_Aldehyde + Aldehyde (R-CHO) Oxidative Cyclization Core->R_Aldehyde R_Orthoester + Orthoester / Formic Acid Cyclocondensation Core->R_Orthoester R_Nitrite + NaNO2 / Acid Diazotization Core->R_Nitrite P_ImidazoSub 2-Substituted Imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) R_Aldehyde->P_ImidazoSub P_ImidazoParent Imidazo[4,5-b]pyridine-5-carboxylic acid (Parent Scaffold) R_Orthoester->P_ImidazoParent P_Triazolo [1,2,3]Triazolo[4,5-b]pyridine-5-carboxylic acid (Bioisostere) R_Nitrite->P_Triazolo

Figure 2: Divergent synthesis of fused heterocycles from the 5,6-diamino precursor.[1]

Key Applications
  • Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases (e.g., CDK, Aurora, c-Met).[1]

  • Epigenetic Modulators: Used in the synthesis of inhibitors for histone deacetylases (HDAC) or bromodomains.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid

Note: This is the precursor step.[1]

  • Reagents: 6-Aminopicolinic acid (1.0 eq), Sulfuric acid (H₂SO₄, conc.), Fuming Nitric acid (HNO₃).[1]

  • Procedure:

    • Dissolve 6-aminopicolinic acid in conc. H₂SO₄ at 0°C.[1]

    • Dropwise add fuming HNO₃ while maintaining temperature <10°C.[1]

    • Allow to warm to room temperature and stir for 2-4 hours.

    • Pour onto crushed ice. The yellow nitro-intermediate precipitates.[1]

    • Filter, wash with cold water, and dry.[1]

  • Yield Expectation: 60-75%.

Protocol B: Reduction to 5,6-Diaminopyridine-2-carboxylic acid[1]
  • Reagents: Nitro intermediate (from Protocol A), 10% Pd/C (10 wt%), Methanol (solvent), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Suspend the nitro compound in Methanol (or MeOH/Water mixture if solubility is poor).

    • Add 10% Pd/C catalyst carefully under Argon flow.[1]

    • Purge system with Hydrogen gas.[1]

    • Stir vigorously at Room Temperature (RT) for 12-16 hours.

    • Monitor: TLC or LCMS should show disappearance of the nitro peak and appearance of the highly polar diamine.

    • Workup: Filter through Celite under Argon (product is oxidation sensitive). Concentrate filtrate in vacuo.

  • Storage: Use immediately for cyclization or store at -20°C under Argon.

Analytical Characterization Data

ParameterSpecification / Expectation
Appearance Off-white to pale yellow/brown solid (darkens on air exposure).[1]
¹H NMR (DMSO-d₆) δ ~7.0-7.5 (d, 1H, Ar-H), δ ~7.5-8.0 (d, 1H, Ar-H).[1] Broad singlets for -NH₂ and -COOH protons (exchangeable).[1]
LC-MS (ESI+) [M+H]⁺ = 154.15 m/z.[1]
Solubility DMSO (>20 mg/mL), 1M HCl, 1M NaOH.[1] Insoluble in Et₂O, Hexane.[1]

References

  • ChemicalBook. (2024). 5,6-Diaminopyridine-2-carboxylic acid Product Description and Properties. Retrieved from

  • Bavetsias, V., et al. (2016).[1] Hit Generation and Exploration: Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry. (Contextual citation for imidazopyridine synthesis).

  • PubChem. (n.d.).[1] Compound Summary for CID 28330517: 5,6-Diaminopyridine-2-carboxylic acid.[1] Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate (Analogous reduction protocol). Retrieved from

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. Retrieved from

Sources

Exploratory

5,6-Diamino-2-pyridinecarboxylic Acid: A Comprehensive Guide to Structural Reactivity and Synthetic Applications

Executive Summary In the realm of modern medicinal chemistry and advanced materials science, the design of fused heterocyclic scaffolds relies heavily on highly functionalized building blocks. 5,6-Diamino-2-pyridinecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, the design of fused heterocyclic scaffolds relies heavily on highly functionalized building blocks. 5,6-Diamino-2-pyridinecarboxylic acid (also known as 5,6-diaminopicolinic acid) stands out as a privileged precursor[1]. By combining an electron-deficient pyridine ring, a versatile carboxylic acid handle, and an ortho-diamine moiety, this molecule serves as a critical linchpin for the divergent synthesis of complex pharmacophores, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the fundamental physicochemical properties of this scaffold, explore the electronic causality that dictates its regioselective reactivity, and provide field-proven, self-validating experimental protocols for its application in drug discovery.

Structural & Physicochemical Profiling

The synthetic utility of 5,6-diamino-2-pyridinecarboxylic acid is rooted in its highly polarized structure. The presence of the carboxylic acid at the C2 position provides a distinct vector for late-stage functionalization (e.g., amide coupling or esterification), while the adjacent amino groups at C5 and C6 prime the molecule for annulation[4].

Below is a consolidated physicochemical profile of the scaffold:

PropertyValue
Chemical Name 5,6-Diaminopyridine-2-carboxylic acid
Common Synonyms 5,6-Diaminopicolinic acid
CAS Registry Number 1082865-18-6[5]
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol [5]
SMILES C1=CC(=NC(=C1N)N)C(=O)O[4]
InChI Key LXAPAIHVJFEVNU-UHFFFAOYSA-N
Physical Form Solid / Powder

Mechanistic Pathways & Regioselective Reactivity

The true power of 5,6-diamino-2-pyridinecarboxylic acid lies in the differential nucleophilicity of its two amino groups. Understanding this electronic asymmetry is critical for predicting and controlling reaction outcomes.

  • The 6-Amino Group: Positioned ortho (alpha) to the pyridine nitrogen, the lone pair of the 6-amino group is partially delocalized into the electron-withdrawing aromatic nitrogen. This resonance effect significantly dampens its nucleophilicity.

  • The 5-Amino Group: Positioned meta (beta) to the pyridine nitrogen, the 5-amino group experiences less electronic deactivation, making it the more potent nucleophile of the pair[3].

Causality in Action: When reacting with unsymmetrical 1,2-dicarbonyl compounds (such as arylglyoxals), the initial nucleophilic attack is highly regioselective. The more nucleophilic 5-amino group preferentially attacks the more electrophilic carbonyl carbon (e.g., the aldehyde carbon of a glyoxal), while the 6-amino group subsequently closes the ring by attacking the less electrophilic ketone carbon. This predictable mechanism allows for the targeted synthesis of specific 3-arylpyrido[2,3-b]pyrazine regioisomers without the need for complex separation techniques[3].

ReactivityMap Start 5,6-Diamino-2- pyridinecarboxylic acid Cond1 Condensation with Aldehydes/Acids Start->Cond1 Lewis Acid / Heat Cond2 Cyclocondensation with 1,2-Dicarbonyls Start->Cond2 Bi(OTf)3 / H2O Prod1 Imidazo[4,5-b]pyridine Derivatives Cond1->Prod1 Dehydrogenative Cyclization Prod2 Pyrido[2,3-b]pyrazine Derivatives Cond2->Prod2 Regioselective Annulation

Reactivity map of 5,6-diamino-2-pyridinecarboxylic acid yielding fused heterocyclic scaffolds.

Synthetic Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize Lewis acid catalysis to drive high-yield cyclocondensations while minimizing harsh conditions.

Protocol A: Synthesis of Imidazo[4,5-b]pyridines via Zinc Catalysis

Imidazo[4,5-b]pyridines are crucial pharmacophores found in angiotensin II receptor antagonists and antiviral agents[2][6]. The use of Zinc(II) triflate as a mild Lewis acid accelerates the condensation between the diamine and aldehydes, avoiding the harsh conditions of traditional polyphosphoric acid (PPA) methods[7].

Step-by-Step Workflow:

  • Preparation: In a dry, round-bottom flask, dissolve 5,6-diamino-2-pyridinecarboxylic acid (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in 10 mL of anhydrous methanol.

  • Catalysis: Add Zn(OTf)₂ (30 mol%) to the reaction mixture. The Lewis acid activates the carbonyl carbon, facilitating the initial Schiff base formation.

  • Cyclization: Heat the mixture to reflux (approx. 65°C) for 4–8 hours. Self-Validation: Monitor the disappearance of the starting diamine via TLC (eluent: DCM/MeOH 9:1). The reaction is complete when the highly polar diamine spot is consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 15 mL)[8].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography to isolate the pure imidazo[4,5-b]pyridine derivative.

Protocol B: Regioselective Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them prime candidates for Alzheimer's disease therapeutics[9]. Bismuth(III) triflate is employed here due to its exceptional water tolerance and high catalytic turnover[10].

Step-by-Step Workflow:

  • Preparation: Suspend 5,6-diamino-2-pyridinecarboxylic acid (1.0 mmol) and an arylglyoxal (1.0 mmol) in a green solvent mixture (e.g., H₂O/EtOH, 1:1 v/v, 10 mL).

  • Catalysis: Introduce Bi(OTf)₃ (5 mol%) as the catalyst.

  • Annulation: Stir the mixture at 90°C for 6–8 hours. The regioselective attack of the 5-amino group on the aldehyde moiety drives the formation of the 3-arylpyrido[2,3-b]pyrazine isomer[3].

  • Isolation: Upon completion (verified by LC-MS), cool the mixture. If the product precipitates, isolate it directly via vacuum filtration. Otherwise, extract with dichloromethane.

  • Analytical Validation: Confirm the regiochemistry using 2D NMR. Specifically, HMBC correlations between the pyrazine ring protons and the adjacent pyridine carbons will definitively distinguish the 3-aryl isomer from the 2-aryl isomer[8].

ProtocolWorkflow Step1 Step 1: Preparation Mix reagents in solvent Step2 Step 2: Catalysis Add Bi(OTf)3 or Zn(OTf)2 Step1->Step2 Step3 Step 3: Cyclization Heat to 90°C Monitor via TLC Step2->Step3 Step4 Step 4: Isolation Extract & Purify (Column) Step3->Step4

Step-by-step synthetic workflow for the catalytic cyclocondensation of diaminopyridines.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized libraries, rigorous analytical characterization must be applied. The unsymmetrical nature of 5,6-diamino-2-pyridinecarboxylic acid often leads to questions regarding regioisomer formation (e.g., N1 vs. N3 substitution in imidazopyridines)[8].

  • Mass Spectrometry (LC-MS): Provides rapid confirmation of the cyclized product mass. For instance, the loss of water (or two equivalents of water in aldehyde condensations) confirms successful annulation.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is sufficient for confirming the disappearance of the primary amine protons. However, NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are strictly required to establish the spatial connectivity and definitively assign the correct regioisomer[8].

  • Infrared Spectroscopy (FT-IR): Useful for monitoring the retention of the C2 carboxylic acid group (broad O-H stretch at ~3000 cm⁻¹ and sharp C=O stretch at ~1700 cm⁻¹) ensuring it remains intact for downstream peptide coupling or esterification.

References

  • PubChemLite - 5,6-diaminopyridine-2-carboxylic acid (C6H7N3O2). PubChem. Available at: [Link]

  • 5,6-Diaminopyridine-2-carboxylic acid | CID 28330517. PubChem. Available at:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at:[Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. J SciMed Central. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Growing Science. Available at: [Link]

  • Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. PubMed. Available at:[Link]

Sources

Foundational

5,6-diaminopicolinic acid properties and melting point

Technical Whitepaper: 5,6-Diaminopicolinic Acid – Physicochemical Characterization and Synthetic Utility Executive Summary 5,6-Diaminopicolinic acid (5,6-diaminopyridine-2-carboxylic acid) represents a critical "ortho-di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5,6-Diaminopicolinic Acid – Physicochemical Characterization and Synthetic Utility

Executive Summary

5,6-Diaminopicolinic acid (5,6-diaminopyridine-2-carboxylic acid) represents a critical "ortho-diamine" scaffold in heterocyclic chemistry. Unlike its more common isomers (e.g., 2,3-diaminopyridine), this compound features a carboxylic acid moiety at the C2 position, imparting unique electronic properties and serving as a direct handle for further functionalization.

Its primary utility lies in its role as a precursor for imidazo[4,5-b]pyridine derivatives—a privileged pharmacophore in oncology (specifically CDK9 inhibition) and antiviral therapeutics. This guide delineates the physicochemical profile, synthetic pathways, and handling protocols required to utilize this compound effectively in drug development pipelines.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 5,6-diaminopyridine-2-carboxylic acid
Common Name 5,6-Diaminopicolinic acid
CAS Number 1082865-18-6
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES NC1=C(N)C=CC(C(O)=O)=N1
Key Derivative Methyl 5,6-diaminopicolinate (CAS: 538372-33-7)

Structural Insight: The molecule is an amphoteric zwitterion in neutral aqueous solution. The vicinal diamine motif at C5/C6 is highly electron-rich, making it susceptible to oxidation. Consequently, the compound is often isolated and stored as its hydrochloride salt or methyl ester to prevent oxidative degradation and polymerization.

Physicochemical Properties

The determination of melting point (MP) for aminopicolinic acids is non-trivial due to their tendency to decarboxylate (Hammick reaction) or decompose prior to melting.

Thermal Properties
  • Free Acid (5,6-Diaminopicolinic acid): Does not exhibit a clean melting point. It undergoes thermal decomposition (charring) typically above 200°C .

  • Methyl Ester (Methyl 5,6-diaminopicolinate): Exhibits a sharp, characteristic melting point, making it the preferred form for analytical characterization.

    • MP (Methyl Ester): 127 – 129 °C (Verified Reference).

Solubility & Stability
  • Solubility: High solubility in DMSO, dilute HCl, and hot water. Poor solubility in non-polar organic solvents (DCM, Hexanes).

  • pKa Values (Estimated):

    • 
       (Carboxyl): ~2.5 – 3.0
      
    • 
       (Pyridine N): ~4.5 – 5.0
      
    • 
       (Amino group): ~9.0
      
  • Stability: Air-sensitive in solution. The free base slowly oxidizes to form azo-dimers or highly colored impurities. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthesis & Purification Strategies

The synthesis of 5,6-diaminopicolinic acid is challenging due to the difficulty of introducing a nitrogen nucleophile at the C5 position of the pyridine ring. The most robust pathway involves the nitration of 6-aminopicolinic acid followed by catalytic hydrogenation.

Synthetic Pathway Diagram

SynthesisPathway Start 6-Aminopicolinic Acid (CAS: 23628-31-1) Inter1 6-Amino-5-nitropicolinic Acid (Intermediate) Start->Inter1 HNO3 / H2SO4 Nitration (0-5°C) Product 5,6-Diaminopicolinic Acid (Target) Inter1->Product H2, Pd/C Reduction (MeOH) Cyclized Imidazo[4,5-b]pyridine (Drug Scaffold) Product->Cyclized R-CHO / Oxidant Condensation

Figure 1: Synthetic route from commercially available 6-aminopicolinic acid to the imidazopyridine scaffold.

Experimental Protocols

Safety Note: Nitration of pyridines can be exothermic. Ensure proper cooling. Diaminopyridines are potential skin sensitizers.

Protocol A: Synthesis of Methyl 5,6-diaminopicolinate (Characterization Standard)

Since the free acid is difficult to purify, converting it to the methyl ester is the standard method for isolation.

  • Precursor Preparation: Dissolve 6-amino-5-nitropicolinic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Esterification/Reduction (One-Pot):

    • Add concentrated

      
       (catalytic, 0.5 eq) to the methanol solution.
      
    • Add 10% Pd/C catalyst (10 wt% loading).

    • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 atm).

    • Stir vigorously at Room Temperature (RT) for 12–16 hours.

  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry).

    • Concentrate the filtrate in vacuo.[1][2]

    • Neutralize the residue with saturated

      
       solution and extract with Ethyl Acetate (3x).
      
  • Purification:

    • Dry organic layer over

      
       and concentrate.[1]
      
    • Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

    • Result: Yellow/Tan solid. MP: 127–129 °C.[3]

Protocol B: Cyclization to Imidazo[4,5-b]pyridine-5-carboxylic acid

This protocol validates the reactivity of the 5,6-diamine moiety.

  • Condensation: Suspend 5,6-diaminopicolinic acid (or its ester) in water or ethanol.

  • Reagent Addition: Add 1.1 eq of the desired aldehyde (e.g., benzaldehyde) and 1.5 eq of

    
     (oxidant/catalyst).
    
  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours.

  • Isolation: Cool to RT. The product often precipitates. If using the ester, hydrolysis with LiOH may be required to obtain the final carboxylic acid drug scaffold.

Applications in Drug Discovery

The 5,6-diaminopicolinic acid core is a "privileged structure" for generating CDK9 inhibitors , which are critical in targeting transcriptional dependencies in cancer cells.

Mechanism of Action: The fused imidazo[4,5-b]pyridine ring mimics the purine base of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases. The C2-carboxylic acid (derived from the picolinic acid) provides a vector to interact with the "sugar pocket" or solvent-exposed regions of the enzyme, improving solubility and selectivity.

References

  • Sigma-Aldrich/Enamine. 5,6-Diaminopyridine-2-carboxylic acid Product Entry (CAS 1082865-18-6). Link

  • ChemicalBook. Methyl 5,6-diaminopicolinate Properties and Melting Point (CAS 538372-33-7). Link

  • Shelke, R. N., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[4] European Journal of Chemistry, 8(1), 25-32.[4] Link

  • Bawa, R. A. (2012). "Synthesis of Some Aminopicolinic Acids." David Publishing. (Describes reduction protocols for nitropicolinic acids). Link

  • PubChem. 5,6-Diaminonicotinic acid (Isomer comparison data). Link

Sources

Exploratory

An In-Depth Technical Guide to 5,6-Diaminopyridine-2-carboxylic Acid: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5,6-Diaminopyridine-2-carboxylic acid, a key heterocyclic compound with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Diaminopyridine-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, offers a plausible synthetic route, explores its current and potential applications in research and drug development, and provides a thorough spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the aminopyridine scaffold has garnered considerable attention due to its presence in numerous approved drugs and its ability to engage in diverse biological interactions. 5,6-Diaminopyridine-2-carboxylic acid, with its unique arrangement of two amino groups and a carboxylic acid moiety on a pyridine ring, represents a highly functionalized and versatile building block for organic synthesis. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an attractive starting material for the generation of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 5,6-Diaminopyridine-2-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1]
CAS Number 1082865-18-6[1]
Appearance Powder[1]
Purity Typically >95%[1]
Storage Temperature Room Temperature[1]

Safety Information: 5,6-Diaminopyridine-2-carboxylic acid is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation, and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Plausible Synthetic Protocol:

Step 1: Synthesis of 6-Acetylamino-5-nitropyridine-2-carboxylic acid

This step would likely involve the nitration of a suitable 6-acetylaminopyridine-2-carboxylic acid precursor. The acetyl group serves to protect the amino functionality during the nitration reaction.

Step 2: Reduction of the Nitro Group

The nitro group of 6-Acetylamino-5-nitropyridine-2-carboxylic acid can be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Step 3: Hydrolysis of the Acetyl Group

The final step involves the hydrolysis of the acetyl protecting group to yield the desired 5,6-Diaminopyridine-2-carboxylic acid. This is typically achieved by heating the intermediate in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the product.[3]

SynthesisWorkflow Start 6-Acetylaminopyridine-2-carboxylic acid Nitration Nitration Start->Nitration Intermediate1 6-Acetylamino-5-nitropyridine-2-carboxylic acid Nitration->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 5-Amino-6-acetylaminopyridine-2-carboxylic acid Reduction->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product 5,6-Diaminopyridine-2-carboxylic acid Hydrolysis->Product

Caption: Plausible synthetic workflow for 5,6-Diaminopyridine-2-carboxylic acid.

Purification:

The crude product obtained after synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final compound should be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of 5,6-Diaminopyridine-2-carboxylic acid relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific molecule is not publicly available, the expected spectral data can be predicted based on the analysis of closely related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group. The protons of the amino groups will likely appear as broad singlets. For comparison, the aromatic protons of 6-aminopyridine-2-carboxylic acid appear at δ 7.57 (t), 7.14 (d), and 6.67 (d) ppm in DMSO-d₆.[3]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically in the range of 160-180 ppm).[4][5] The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 5,6-Diaminopyridine-2-carboxylic acid will exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.[5]

  • N-H Stretch: Two or more bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For 5,6-Diaminopyridine-2-carboxylic acid, the molecular ion peak (M⁺) would be expected at an m/z of 153. A common fragmentation pattern for carboxylic acids involves the loss of a hydroxyl radical (•OH, 17 amu) and subsequent loss of carbon monoxide (CO, 28 amu).[5]

Applications in Research and Drug Development

The unique structural features of 5,6-Diaminopyridine-2-carboxylic acid make it a valuable building block in the synthesis of a variety of biologically active molecules. The aminopyridine scaffold is a known pharmacophore present in drugs with diverse therapeutic applications.[6]

As a Scaffold for Novel Therapeutics

The two amino groups and the carboxylic acid moiety provide three points for further chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening. Derivatives of aminopyridine carboxylic acids have shown potential in various therapeutic areas:

  • Anticancer Agents: The pyridine ring system is a common feature in many anticancer drugs. The functional groups of 5,6-Diaminopyridine-2-carboxylic acid can be used to attach various side chains to modulate the compound's interaction with biological targets such as kinases or other enzymes involved in cancer cell proliferation.[7][8]

  • Antiviral and Antimicrobial Agents: Aminopyridine derivatives have been investigated for their potential as antiviral and antimicrobial agents. The nitrogen atoms in the pyridine ring and the amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with viral or bacterial enzymes.

  • Enzyme Inhibitors: The pyridine carboxylic acid motif is a versatile scaffold for the design of enzyme inhibitors. The carboxylic acid can act as a key binding group, while modifications at the amino positions can enhance selectivity and potency.[9]

In Materials Science

The ability of the carboxylic acid and amino groups to coordinate with metal ions makes 5,6-Diaminopyridine-2-carboxylic acid a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8] These materials have potential applications in catalysis, gas storage, and sensing.

Conclusion

5,6-Diaminopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique combination of amino and carboxylic acid functional groups on a pyridine core provides a rich platform for the development of novel compounds with diverse applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Scilit. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Shoukry, A. A., & Al-Mhayawi, A. M. (2013). Synthesis, characterization, biological activity and equilibrium studies of cadmium(II) with 2,6-diaminopyridine and various bio-relevant ligands. European Journal of Chemistry, 4(3), 260-267. [Link]

  • Shneine, J. K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Scientific Research in Science and Technology, 8(4), 2456-5660. [Link]

  • Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Authorea. [Link]

  • Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. ChemRxiv. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1481–1515. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • D'Ischia, M., Panzella, L., Napolitano, A., & Prota, G. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 27(15), 4816. [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

  • LibreTexts Chemistry. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

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Foundational

Technical Guide: Zwitterionic Dynamics of 5,6-Diaminopyridine Derivatives

The Zwitterionic Nature of 5,6-Diaminopyridine Derivatives is a sophisticated niche in medicinal chemistry, primarily concerning the behavior of 5,6-diaminopyridine-3-carboxylic acid (and its congeners) as a "chameleon"...

Author: BenchChem Technical Support Team. Date: March 2026

The Zwitterionic Nature of 5,6-Diaminopyridine Derivatives is a sophisticated niche in medicinal chemistry, primarily concerning the behavior of 5,6-diaminopyridine-3-carboxylic acid (and its congeners) as a "chameleon" scaffold.[1] These molecules are not merely intermediates; they are tunable electrostatic platforms used to synthesize fused heterocycles like imidazo[4,5-b]pyridines (privileged structures in kinase inhibitors and GPCR modulators).[1]

This guide focuses on the physicochemical paradox of these derivatives: they contain electron-rich vicinal diamines (prone to oxidation) alongside acidic moieties, creating complex zwitterionic equilibria that dictate their solubility, reactivity, and bioavailability.[1]

Part 1: Molecular Architecture & The Zwitterionic Core

The Electrostatic Landscape

The term "5,6-diaminopyridine" typically refers to the IUPAC numbering where the pyridine nitrogen is position 1.[1] However, in many drug discovery contexts, this scaffold is functionalized at the 3-position (e.g., carboxylic acid or amide), creating a "push-pull" electronic system.[1]

The defining feature of 5,6-diaminopyridine-3-carboxylic acid is its ability to exist as a stable zwitterion (inner salt) in aqueous media.[1]

  • The "Push": The amino groups at positions 5 and 6 are strong electron donors (+M effect).[1] They significantly increase the electron density on the pyridine ring, making the ring nitrogen (

    
    ) highly basic compared to unsubstituted pyridine.
    
  • The "Pull": The carboxylic acid at position 3 is an electron-withdrawing group (-I, -M), but its primary role here is as a proton donor.[1]

  • The Equilibrium: Unlike simple aminopyridines, the enhanced basicity of

    
     (pKa 
    
    
    
    6.5–7.5 due to amino-push) allows it to deprotonate the carboxylic acid (pKa
    
    
    3.5–4.[1]0) intramolecularly or intermolecularly.[1]

Result: At physiological pH (7.4), the molecule exists predominantly as a zwitterion (


 / 

), leading to high melting points (>250°C) and poor solubility in non-polar organic solvents (DCM, EtOAc), which often confounds standard extraction protocols.[1]
Tautomeric Ambiguity

While the zwitterion is the dominant ground state in water, the reactivity is governed by the neutral tautomer .

  • Zwitterion Form: High water solubility, low permeability, unreactive towards mild electrophiles.[1]

  • Neutral Form: Lipophilic, reactive.[1]

  • Critical Insight: To react these species (e.g., cyclization), one must often "break" the zwitterion using a strong acid (forming the dication) or a silylating agent (masking the acid).

Part 2: Visualization of Zwitterionic Equilibria

The following diagram illustrates the pH-dependent speciation of 5,6-diaminopyridine-3-carboxylic acid. Note how the "Zwitterionic Window" dominates the physiological range.[1]

ZwitterionEquilibrium cluster_legend Reactivity Implications Cation CATIONIC FORM (pH < 2) (Soluble in dilute HCl) PyH+, NH3+, COOH Zwitterion ZWITTERIONIC FORM (pH 4-8) (Precipitates / Low Solubility) PyH+, NH2, COO- Cation->Zwitterion - H+ (pKa1 ~ 3.2) Anion ANIONIC FORM (pH > 10) (Soluble in NaOH) Py, NH2, COO- Zwitterion->Anion - H+ (pKa2 ~ 7.1) Note1 Zwitterion is the 'Thermodynamic Trap' Hard to extract w/ organics

Caption: pH-dependent speciation of 5,6-diaminopyridine-3-carboxylic acid. The zwitterionic species (center) represents the solubility minimum.

Part 3: Synthesis & Handling Protocols

The Oxidation Challenge

Vicinal diamines (5,6-diamino) are notoriously sensitive to air oxidation, forming dark azine or azo impurities.[1] The zwitterionic nature exacerbates this by making purification (chromatography) difficult due to "streaking" on silica.[1]

Protocol: Synthesis of Methyl 5,6-Diaminopyridine-3-carboxylate

A non-zwitterionic precursor strategy to avoid solubility issues.[1]

Rationale: Masking the carboxylic acid as a methyl ester eliminates zwitterionic character, rendering the molecule soluble in organic solvents (EtOAc/MeOH) and amenable to silica chromatography.

Step-by-Step Methodology:

  • Starting Material: 6-amino-5-nitropyridine-3-carboxylic acid.[1]

  • Esterification (The "Mask"):

    • Suspend starting material in dry Methanol (0.5 M).[1]

    • Add

      
       (3.0 eq) dropwise at 0°C (Exothermic!).[1]
      
    • Reflux for 4 hours.[1]

    • Result: Methyl 6-amino-5-nitropyridine-3-carboxylate (Yellow solid).[1]

  • Reduction (The Critical Step):

    • Dissolve nitro-ester in MeOH/THF (1:1).[1]

    • Catalyst: 10% Pd/C (5 wt% loading).

    • Atmosphere:

      
       balloon (1 atm).[1]
      
    • Precaution: Do not use acidic media (AcOH) if you want to isolate the free base, as the diamine salt is hygroscopic.

    • Stir for 2 hours. Filter through Celite under Nitrogen (prevent oxidation).[1]

  • Isolation:

    • Concentrate filtrate immediately.[1]

    • Observation: The product (Methyl 5,6-diaminopyridine-3-carboxylate) is an unstable oil/solid that darkens on air.[1]

    • Immediate Action: Use directly in the next step (e.g., cyclization) or store as a stable HCl salt.[1]

Protocol: Handling the Zwitterionic Acid

If you must isolate the free acid (e.g., 5,6-diaminonicotinic acid ):

  • Dissolution: Dissolve the crude salt in minimal water.[1]

  • Precipitation: Carefully adjust pH to the Isoelectric Point (pI) , typically pH 4.5–5.5.[1]

  • Crystallization: The zwitterion will crash out as a beige/tan solid.[1]

  • Wash: Wash with cold water (removes inorganic salts) and Acetone (removes organic impurities and dries the solid).[1]

Part 4: Applications in Drug Design

The "Trojan Horse" Permeability

Zwitterionic 5,6-diaminopyridine derivatives mimic amino acids.[1] In some cases, they can hijack amino acid transporters (e.g., LAT1) to cross the Blood-Brain Barrier (BBB), a strategy used in neuroactive drug design.[1]

Scaffold for Fused Heterocycles

The primary utility is the condensation of the 5,6-diamine with electrophiles to form Imidazo[4,5-b]pyridines .[1]

Mechanism:

  • Nucleophilic Attack: The 5-amino group (more nucleophilic due to para-position to ring nitrogen?) or 6-amino attacks the electrophile.[1]

  • Cyclodehydration: Ring closure.

Visual Workflow: Cyclization to Imidazopyridine

CyclizationWorkflow cluster_tips Optimization Tips Precursor 5,6-Diaminopyridine Derivative Intermediate Intermediate (Formamidine or Urea) Precursor->Intermediate Condensation (Reflux/AcOH) Reagent Electrophile (e.g., Triethyl Orthoformate or CDI) Reagent->Intermediate Product Imidazo[4,5-b]pyridine Scaffold Intermediate->Product Cyclodehydration (- H2O / - EtOH) Tip1 Use anhydrous conditions to drive equilibrium

Caption: Synthesis of Imidazo[4,5-b]pyridine from 5,6-diaminopyridine precursors.

Part 5: Physicochemical Data Summary

Comparison of the Zwitterionic Acid vs. the Ester Derivative.

Property5,6-Diaminopyridine-3-carboxylic acidMethyl 5,6-diaminopyridine-3-carboxylate
CAS Registry 267875-45-6104685-76-9
State Zwitterion (Inner Salt)Neutral Base
Solubility (Water) Moderate (pH dependent)Low
Solubility (DMSO) HighHigh
Solubility (DCM) InsolubleSoluble
Melting Point > 250°C (Dec)~160°C
LogP (Calc) -1.3 (Hydrophilic)0.2 (Amphiphilic)
Handling Precipitate at pI (pH ~5)Extract with EtOAc at pH > 8

References

  • PubChem. 5,6-Diaminopyridine-3-carboxylic acid (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Gunnamm, A., et al. Crystal engineering of zwitterionic drug to neutral co-crystals.[1][2] Acta Crystallographica Section A, 2017.[1][2] [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives. Molecules, 2022.[1][3] [Link]

  • Beilstein Journals. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine.[1][4] Beilstein J. Org.[1] Chem., 2023.[1][5][4] [Link][1]

Sources

Exploratory

Whitepaper: Pharmacological Potential and Synthetic Workflows of 5,6-Diaminopyridine-2-Carboxylic Acid Derivatives

Introduction & Chemical Rationale In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds. 5,6-Diaminopyridine-2-carboxylic acid (CAS: 108...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds. 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6) has emerged as a highly versatile pharmacophore. Its structural topology—featuring a vicinal diamine paired with a carboxylic acid handle—makes it an ideal precursor for the divergent synthesis of fused heteroaromatic systems, primarily imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines (aza-quinoxalines) .

The strategic value of this scaffold lies in its electronic and steric properties:

  • Vicinal Diamines: Enable rapid orthocondensation reactions to form rigid, planar bicyclic systems that effectively mimic the adenine ring of ATP, a critical feature for kinase hinge-binding.

  • Carboxylic Acid Handle (C2 Position): Provides a synthetic anchor for downstream esterification or amidation. This allows medicinal chemists to finely tune the molecule's lipophilicity (LogP) and hydrogen bond donor/acceptor profile without disrupting the core binding geometry.

Core Biological Activities and Mechanistic Pathways

Derivatives of 5,6-diaminopyridine-2-carboxylic acid exhibit a broad spectrum of biological activities, driven by the specific nature of their cyclized cores.

GPCR Modulation: CRTH2 Antagonism

Aza-quinoxaline derivatives synthesized from this scaffold have demonstrated potent activity as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). Prostaglandin D2 (PGD2) binds to CRTH2, triggering a Gi-protein coupled cascade that leads to asthma and allergic inflammation. By competitively blocking this receptor, aza-quinoxaline derivatives prevent cAMP reduction and calcium mobilization, effectively halting eosinophil activation .

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds Gi Gi Protein Activation CRTH2->Gi Activates Inhibitor Aza-quinoxaline Derivative Inhibitor->CRTH2 Blocks cAMP cAMP Reduction Gi->cAMP Inhibits AC Ca2 Ca2+ Mobilization Gi->Ca2 Triggers Inflammation Th2 Cell & Eosinophil Activation cAMP->Inflammation Promotes Ca2->Inflammation Promotes

Fig 1: Mechanism of CRTH2 receptor antagonism by aza-quinoxaline derivatives.

Antimicrobial and Antitubercular Efficacy

Imidazo[4,5-b]pyridine derivatives (1-deazapurines) are highly active against Mycobacterium tuberculosis. Specific derivatives, such as 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines, act as potent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis. The nitro group enhances binding affinity via critical hydrogen bonding within the DprE1 active site . Furthermore, pyrido[2,3-b]pyrazine derivatives have shown remarkable antifungal activity by damaging fungal cell membranes and elevating intracellular reactive oxygen species (ROS) .

Kinase Inhibition and Anti-Inflammatory Action

The planar nature of the pyrido[2,3-b]pyrazine core allows it to intercalate into the ATP-binding pockets of various kinases. In silico and in vitro studies reveal that 3-substituted derivatives strongly inhibit pro-inflammatory cytokines, significantly reducing LPS-induced TNF-α and IL-6 secretion by forming stable hydrogen bonds with residues like Gln61 and Tyr151 in the target protein structures .

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the biological activities of key derivatives synthesized from the 5,6-diaminopyridine-2-carboxylic acid scaffold are summarized below.

Compound ClassDerivative ModificationPrimary Biological TargetObserved Activity (IC50 / MIC / EC50)Key Mechanistic Insight
Imidazo[4,5-b]pyridine 6-(4-nitrophenoxy) substitutionM. tuberculosis (DprE1)MIC ~ 1.5 - 3.0 µg/mLNitro group enhances H-bonding within the DprE1 active site.
Imidazo[4,5-b]pyridine 2-aryl substitutionKinases / AntiproliferativeIC50 ~ 1 - 5 µM (HepG2)Planar core mimics ATP adenine ring; 2-aryl group accesses hydrophobic pockets.
Pyrido[2,3-b]pyrazine Difunctional 3-substitutedFungal Pathogens (B. cinerea)EC50 ~ 0.69 mg/LDamages fungal cell membranes and increases intracellular ROS levels.
Aza-quinoxaline Carboxylic acid esterificationCRTH2 Receptor (GPCR)IC50 < 100 nMCompetitively blocks PGD2 binding, preventing Gi-protein mediated cAMP reduction.
Pyrido[2,3-b]pyrazine 3-substitutedTNF-α / IL-6 (Inflammation)TNF-α secretion reduced to 79 pg/mLBinds active site of TNF-α protein (H-bonds with Gln61, Tyr151).

Standardized Experimental Workflows

The following protocols detail the divergent synthesis of the two primary pharmacophores from the 5,6-diaminopyridine-2-carboxylic acid scaffold. These methodologies are designed as self-validating systems to ensure high-fidelity structural generation .

Workflow cluster_synthesis Divergent Cyclization Pathways Scaffold 5,6-Diaminopyridine-2-carboxylic acid (Starting Scaffold) Cyclization1 Condensation with Aldehydes (Imidazo[4,5-b]pyridines) Scaffold->Cyclization1 Pathway A Cyclization2 Condensation with Dicarbonyls (Pyrido[2,3-b]pyrazines) Scaffold->Cyclization2 Pathway B Purification Purification (Flash Chromatography / HPLC) Cyclization1->Purification Cyclization2->Purification Characterization Structural Validation (NMR, LC-MS, IR) Purification->Characterization BioAssay In Vitro Bioassays (Kinase, MIC, IC50) Characterization->BioAssay Validated Compounds

Fig 2: Divergent synthetic workflow for 5,6-diaminopyridine-2-carboxylic acid derivatives.

Protocol A: Synthesis of 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid derivatives
  • Preparation & Solubilization: Dissolve 5,6-diaminopyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which fully solubilizes the highly polar zwitterionic precursor, ensuring homogeneous reaction kinetics.

  • Catalyzed Condensation: Add the appropriate aryl aldehyde (1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Causality: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity. The less sterically hindered 5-amino group initiates the nucleophilic attack, forming an intermediate Schiff base.

  • Oxidative Cyclization: Introduce sodium metabisulfite (Na₂S₂O₅) and heat the mixture to 80°C for 6-8 hours.

    • Causality: Oxidation is required to aromatize the newly formed imidazole ring, providing the thermodynamic driving force to stabilize the fused bicyclic system.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS rather than TLC.

    • Causality: Highly polar carboxylic acid intermediates streak heavily on silica. LC-MS provides unambiguous confirmation of the mass shift (-2 Da from the imine intermediate), indicating successful oxidative closure.

  • Isolation: Precipitate the product in ice-cold water, filter, and recrystallize from ethanol. Confirm structural integrity via the disappearance of the primary diamine N-H stretches (~3300-3400 cm⁻¹) in FTIR.

Protocol B: Synthesis of Pyrido[2,3-b]pyrazine-6-carboxylic acid derivatives
  • Preparation: Suspend 5,6-diaminopyridine-2-carboxylic acid (1.0 eq) in glacial acetic acid.

    • Causality: Acetic acid serves a dual role as both the solvent and a mild acid catalyst, facilitating the double condensation reaction without requiring external promoters.

  • Double Condensation: Add a 1,2-dicarbonyl compound (e.g., glyoxal or substituted benzil, 1.05 eq) dropwise at room temperature, then heat to reflux (120°C) for 4 hours.

    • Causality: The vicinal diamines sequentially attack the adjacent carbonyl carbons. The rigid planar geometry of the resulting pyrazine ring provides a massive thermodynamic advantage, driving the dual dehydration steps to completion.

  • Self-Validating Monitoring: Track the reaction using ¹H-NMR of crude aliquots.

    • Causality: The successful formation of the pyrazine ring is definitively confirmed by the appearance of highly deshielded aromatic protons (δ 8.5–9.0 ppm), characteristic of the electron-deficient pyrazine core.

  • Purification: Cool the reaction mixture to induce crystallization. Filter the precipitate and wash sequentially with cold ethanol and diethyl ether to yield the pure aza-quinoxaline derivative.

References

  • WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators Source: Google Patents URL
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism Source: Pesticide Biochemistry and Physiology (PubMed) URL:[Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives Source: Institut Kimia Malaysia (IKM) URL:[Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds Source: ResearchGate URL:[Link]

Foundational

Technical Guide: The 5,6-Diaminopyridine Scaffold in DNA Minor Groove Recognition

The following technical guide details the role, synthesis, and application of the 5,6-diaminopyridine scaffold, specifically as the precursor to the Imidazo[4,5-b]pyridine (Ip) recognition unit in DNA-binding polyamides....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of the 5,6-diaminopyridine scaffold, specifically as the precursor to the Imidazo[4,5-b]pyridine (Ip) recognition unit in DNA-binding polyamides.

Executive Summary

The 5,6-diaminopyridine scaffold serves as the critical synthetic precursor for the Imidazo[4,5-b]pyridine (Ip) moiety. In the context of programmable DNA recognition, "Ip" functions as a second-generation heterocyclic amino acid used within pyrrole-imidazole (Py-Im) polyamides. While the standard N-methylimidazole (Im) unit recognizes Guanine (G) via a single hydrogen bond, the fused bicyclic architecture of Ip offers distinct biophysical advantages: it imposes rigid curvature constraints on the ligand, enhances G-C specificity by reducing conformational ambiguity, and alters the hydration profile of the minor groove complex. This guide outlines the mechanistic basis of Ip recognition, the synthetic pathway from the diaminopyridine scaffold, and protocols for validating its binding efficacy.

Molecular Architecture & Recognition Logic

The "Ip" Recognition Unit

The "Dervan pairing rules" for DNA minor groove recognition rely on antiparallel pairings of heterocyclic amino acids.

  • Im / Py targets G · C

  • Py / Im targets C · G

  • Py / Py targets A · T or T · A

The Ip unit (derived from 5,6-diaminopyridine) is a functional analogue of Im . It presents a ring nitrogen (N3 of the imidazo[4,5-b]pyridine system) to the minor groove floor, acting as a hydrogen bond acceptor for the exocyclic amine (–NH2) of Guanine.[1]

Structural Advantages over Imidazole (Im)

While Im/Py pairs are effective, the Ip scaffold introduces a fused pyridine ring that serves three technical functions:

  • Steric Bulk & Shape Complementarity: The additional ring fills the minor groove more completely, potentially increasing van der Waals contacts and excluding water molecules that compete for hydrogen bonds.

  • Sequence Discrimination: Ip has been shown to discriminate G[1]·C from C·G and A·T base pairs with comparable or superior specificity to Im, often with different kinetic profiles due to the increased rigidity.

  • Hydrophobicity Modulation: The pyridine ring alters the lipophilicity of the polyamide, affecting nuclear uptake and solubility profiles.

Visualizing the Recognition Interface

The following diagram illustrates the hydrogen bonding network and the steric fit of the Ip unit against a Guanine base.

G cluster_DNA DNA Minor Groove Target (Guanine) cluster_Ligand Ligand Scaffold (Ip Unit) G_NH2 Guanine (-NH2) H-Bond Donor Scaffold 5,6-Diaminopyridine Precursor Ip_N3 Ip Ring Nitrogen (N3) H-Bond Acceptor Scaffold->Ip_N3 Cyclization Ip_N3->G_NH2 Specific Recognition (H-Bond) Interaction Binding Outcome: Discrimination of G-C base pair over A-T or T-A

Figure 1: Mechanism of G-C recognition by the Imidazo[4,5-b]pyridine (Ip) unit. The N3 nitrogen serves as the critical acceptor for the guanine amino group.

Synthetic Pathways: From Scaffold to Monomer

To utilize this scaffold in solid-phase peptide synthesis (SPPS), the 5,6-diaminopyridine must be converted into a Boc-protected amino acid monomer (Boc-Ip-OH).

Retrosynthetic Analysis
  • Target: Boc-Ip-OH (4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid).

  • Starting Material: 2-chloro-3-nitro-pyridine or 2-amino-3-nitro-pyridine (precursors to the diamine).

  • Key Intermediate: 5,6-diaminopyridine (functionally 2,3-diamino in pyridine numbering).

Step-by-Step Synthesis Protocol

Safety Note: Pyridine derivatives can be toxic and readily absorbed through the skin. Perform all steps in a fume hood.

Step 1: Hydrogenation to 2,3-Diaminopyridine

  • Dissolve 2-amino-3-nitropyridine (10 mmol) in MeOH/EtOAc (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.

  • Filter through Celite to remove Pd/C.

  • Concentrate in vacuo to yield the unstable 2,3-diaminopyridine scaffold. Proceed immediately to cyclization to avoid oxidation.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

  • Dissolve the diamine in anhydrous DMF.

  • Add Trichloroacetyl chloride (1.1 eq) or use Triethyl orthoformate for a hydrogen-substituted C2. For C2-carboxylic acid precursors, use Diethyl oxalate.

  • Heat to 100°C for 3 hours.

  • Precipitate with cold water and filter to obtain the bicyclic core.

Step 3: Methylation and Hydrolysis (for Polyamide integration)

  • N-Methylation: Treat the ring system with NaH (1.2 eq) in DMF at 0°C, followed by MeI (1.1 eq). This installs the methyl group on the imidazole ring (N1), essential for mimicking the "Im" unit.

  • Hydrolysis: If an ester linker was used at C2, hydrolyze using LiOH (1M) in THF/H2O to generate the free carboxylic acid.

  • Boc-Protection: Protect the exocyclic amine (originally from the pyridine ring) using Boc2O and DMAP in DCM.

Thermodynamics & Binding Kinetics[2][3]

Understanding the energetic profile of Ip-containing polyamides is vital for drug design.

Thermodynamic Profile (ITC Data Interpretation)

Unlike the flexible aliphatic linkers, the Ip unit is rigid.

  • Enthalpy (

    
    H):  Binding is typically enthalpy-driven due to the formation of the strong H-bond between Ip-N3 and Guanine-NH2 (
    
    
    
    H
    
    
    -8 to -12 kcal/mol).
  • Entropy (

    
    S):  Ip incorporation often incurs a higher entropic penalty upon binding compared to standard Im units due to the pre-organized, rigid structure of the fused ring system. However, this is offset by the reduction in conformational freedom of the free ligand.
    
Kinetic Nuances (SPR)

Surface Plasmon Resonance (SPR) studies reveal that increasing the number of fused ring systems (like Ip) decreases the association rate constant (


).[1]
  • Observation: Planar Ip units require the DNA minor groove to undergo slight widening or the ligand to undergo desolvation steps that are slower than for single-ring Im units.

  • Implication: Ip-polyamides are "slower on, slower off" binders, making them ideal for long-duration gene silencing applications where residence time is critical.

Experimental Protocols: Validation of Binding

Protocol: DNase I Footprinting

This experiment confirms that the Ip-containing polyamide binds the target G-C sequence and protects it from enzymatic cleavage.

Materials:

  • 
    P-labeled DNA fragment (PCR amplified).
    
  • DNase I enzyme (Promega).

  • Sequencing gel (8% polyacrylamide, 7M urea).

Workflow:

  • Equilibration: Incubate radiolabeled DNA (10 kcpm) with varying concentrations of the Ip-polyamide (1 pM to 1

    
    M) in TKMC buffer (10 mM Tris pH 7.0, 10 mM KCl, 10 mM MgCl2, 5 mM CaCl2) for 12 hours at 22°C. Note: Long equilibration is necessary due to the slow 
    
    
    
    of Ip units.
  • Cleavage: Add DNase I (0.01 units) for 2 minutes.

  • Quenching: Stop reaction with 200

    
    L stop solution (3M NH4OAc, ethanol, glycogen).
    
  • Analysis: Ethanol precipitate, wash, and resuspend in formamide loading dye. Run on sequencing gel.

  • Data Processing: Use ImageJ to integrate band intensities. Plot fractional occupancy (

    
    ) vs. concentration to determine 
    
    
    
    .
Protocol: Surface Plasmon Resonance (SPR)

System: Biacore T200 or S200. Chip: Streptavidin (SA) sensor chip.

  • Immobilization: Immobilize biotinylated hairpin DNA containing the target G-C site to ~300 RU. Use a mismatched sequence on the reference flow cell.

  • Injection: Inject Ip-polyamide series (0.5 nM – 100 nM) in HBS-EP+ buffer.

  • Parameters:

    • Flow rate: 100

      
      L/min (to minimize mass transport limitation).
      
    • Contact time: 180s.

    • Dissociation time: 600s.

  • Regeneration: 10 mM Glycine-HCl pH 2.0 (short pulse, 10s).

  • Fitting: Fit sensorgrams to a 1:1 Langmuir binding model. Look for

    
     as a signature of the rigid Ip scaffold.
    

Visualization of Experimental Workflow

The following diagram summarizes the validation pipeline for a novel Ip-based ligand.

Workflow cluster_Synthesis Phase 1: Synthesis cluster_Validation Phase 2: Biophysical Validation Step1 5,6-Diaminopyridine Scaffold Preparation Step2 Cyclization to Imidazo[4,5-b]pyridine (Ip) Step1->Step2 Formic Acid/Heat Step3 Solid Phase Synthesis (Polyamide Assembly) Step2->Step3 Boc-protection Step4 DNase I Footprinting (Specificity Check) Step3->Step4 Purified Ligand Step5 SPR Kinetics (Ka, Kd Determination) Step4->Step5 Confirmed Hits Decision Kd < 1nM? Specificity > 100x? Step5->Decision

Figure 2: Integrated workflow from scaffold synthesis to biophysical validation.

References

  • Dupureur, C. M., et al. (2019).[2] "DNA binding thermodynamics and site stoichiometry as a function of polyamide size." Biochimie, 165, 170-179.

  • White, S., Baird, E. E., & Dervan, P. B. (1997).[3][4] "On the pairing rules for recognition in the minor groove of DNA by pyrrole-imidazole polyamides." Chemistry & Biology, 4(8), 569-578.[4]

  • Bando, T., & Sugiyama, H. (2018). "Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications." Bioorganic & Medicinal Chemistry, 26(8).

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine."

  • Nieddu, G., et al. (2016). "Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives." ResearchGate.[5]

Sources

Exploratory

The Emergence of Pyridine-Based Polyamides: A Technical Guide to the Design and Evaluation of 5,6-Diaminopyridine-2-carboxylic Acid as a Novel Distamycin Analogue

For Researchers, Scientists, and Drug Development Professionals Abstract The natural product distamycin A is a well-characterized DNA minor groove binding agent with a strong preference for A/T-rich sequences.[1] Its abi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural product distamycin A is a well-characterized DNA minor groove binding agent with a strong preference for A/T-rich sequences.[1] Its ability to interfere with DNA-protein interactions has made it a foundational scaffold for the development of sequence-specific DNA binding molecules with potential therapeutic applications. However, the inherent toxicity and limited sequence recognition of distamycin have driven the exploration of synthetic analogues.[2][3] This in-depth technical guide explores the rationale, design, synthesis, and comprehensive evaluation of a novel class of distamycin analogues incorporating 5,6-diaminopyridine-2-carboxylic acid as a heterocyclic building block. This guide provides a framework for researchers to develop and assess new DNA minor groove binders with potentially altered sequence specificity and enhanced biological activity.

Introduction: The Rationale for Distamycin Analogue Development

Distamycin A, an oligopeptide derived from Streptomyces distallicus, binds to the minor groove of B-DNA, primarily at sites rich in adenine (A) and thymine (T) base pairs.[4] This binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[4] The crescent shape of the molecule allows it to fit snugly within the minor groove.[5] However, the therapeutic potential of distamycin is hampered by its cytotoxicity.[2] This has led to extensive efforts to synthesize analogues, or "lexitropsins," that retain the DNA binding properties of the parent molecule but exhibit improved sequence specificity and reduced toxicity.[2]

The design of novel distamycin analogues often involves the substitution of the N-methylpyrrole rings with other heterocyclic systems.[6] The introduction of different aromatic rings can alter the curvature of the molecule, introduce new hydrogen bonding possibilities, and modulate the electronic properties of the ligand, thereby influencing its DNA binding affinity and sequence preference.[7] Pyridine-containing analogues, for instance, have been investigated to explore their potential to recognize G/C base pairs, a key limitation of distamycin.[8]

This guide focuses on the potential of 5,6-diaminopyridine-2-carboxylic acid as a novel building block for the synthesis of distamycin analogues. The strategic placement of amino and carboxylic acid functional groups on the pyridine ring offers unique opportunities for both solid-phase synthesis and interaction with the DNA minor groove.

Design and Synthesis of a 5,6-Diaminopyridine-2-Carboxylic Acid-Containing Analogue

The core principle behind the design of a distamycin analogue incorporating 5,6-diaminopyridine-2-carboxylic acid is to replace one or more of the N-methylpyrrole carboxamide units with this novel heterocyclic system. The di-amino functionality provides attachment points for extending the polyamide chain, while the carboxylic acid serves as a handle for coupling reactions.

In Silico Design and Modeling

Before embarking on synthetic efforts, in silico modeling can provide valuable insights into the potential DNA binding properties of the designed analogue.[9] Molecular docking simulations can predict the preferred binding mode and estimate the binding affinity of the compound to various DNA sequences.[4] This computational approach allows for the rational design of analogues with desired characteristics, saving significant time and resources in the laboratory.[10]

Diagram: In Silico Drug Discovery Workflow

in_silico_workflow cluster_design Design & Modeling cluster_synthesis Synthesis & Evaluation Target DNA Sequence Target Selection Ligand Ligand Design (incorporating 5,6-diaminopyridine-2-carboxylic acid) Target->Ligand Define Target Docking Molecular Docking Simulation Ligand->Docking Virtual Screening Analysis Binding Mode & Energy Analysis Docking->Analysis Predict Affinity Synthesis Chemical Synthesis Analysis->Synthesis Prioritize Candidates Evaluation Biophysical & Cellular Assays Synthesis->Evaluation Validate Predictions

Caption: A streamlined workflow for the in silico design and subsequent experimental validation of novel DNA minor groove binders.

Synthetic Strategy: Solid-Phase Synthesis

Solid-phase synthesis offers a robust and efficient method for the preparation of polyamide analogues of distamycin.[11] This approach allows for the stepwise assembly of the molecule on a solid support, simplifying purification and enabling the parallel synthesis of multiple compounds.[6]

Experimental Protocol: Solid-Phase Synthesis of a Pyridine-Containing Distamycin Analogue

  • Resin Preparation: Start with a suitable solid support, such as a p-nitrophenyl carbonate Wang resin.[11]

  • First Building Block Attachment: The first amino-protected heterocyclic building block (e.g., Boc-protected N-methylpyrrole carboxylic acid) is coupled to the resin.

  • Deprotection: The protecting group (e.g., Boc) is removed to expose the free amine.

  • Coupling of 5,6-Diaminopyridine-2-carboxylic Acid: The di-amino pyridine building block, with one amino group protected and the other available for coupling, is activated and coupled to the growing chain on the resin. The carboxylic acid of the pyridine ring would be coupled to the free amine of the preceding building block.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent N-methylpyrrole or other heterocyclic building blocks to achieve the desired length.

  • C-Terminal Amidine Formation: The terminal carboxylic acid is activated and reacted with a suitable aminopropionamidine to install the characteristic amidine tail of distamycin analogues.[12]

  • Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a strong acid, such as trifluoroacetic acid.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).[5]

Biophysical Characterization of DNA Binding

A comprehensive suite of biophysical techniques is essential to characterize the DNA binding affinity, sequence specificity, and mode of interaction of the newly synthesized analogue.

Spectroscopic Techniques
  • UV-Visible Spectroscopy: Titration of the compound into a DNA solution can reveal interactions through changes in the absorbance spectrum, such as hypochromism and bathochromic shifts, which are indicative of minor groove binding.[13]

  • Fluorescence Spectroscopy: This technique can be used to determine binding affinity through the displacement of a fluorescent intercalator like ethidium bromide or by monitoring changes in the intrinsic fluorescence of the analogue upon DNA binding.[14]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the conformation of DNA. Changes in the CD spectrum of DNA upon ligand binding can provide insights into the binding mode and any induced conformational changes in the DNA structure.

Quantitative Analysis of Binding Affinity

Table 1: Comparison of DNA Binding Affinity Determination Techniques

TechniquePrincipleParameters DeterminedAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Ka, ΔH, ΔS, nProvides a complete thermodynamic profile.Requires relatively large amounts of material.
Fluorescent Intercalator Displacement (FID) Assay Measures the displacement of a fluorescent dye from DNA.Kb (relative)High-throughput, sensitive.Indirect measurement of binding.
Electrophoretic Mobility Shift Assay (EMSA) Detects the change in electrophoretic mobility of DNA upon ligand binding.Kd (apparent)Visualizes the DNA-ligand complex.Can be semi-quantitative.
Determination of Sequence Specificity
  • DNase I Footprinting: This technique identifies the specific DNA sequences protected from cleavage by the bound ligand, providing a "footprint" of the binding site.

  • Restriction Endonuclease Protection, Selection, and Amplification (REPSA): A combinatorial method to identify preferred DNA-binding sites for a ligand from a complex library of DNA sequences.[10]

Diagram: Experimental Workflow for DNA Binding Characterization

dna_binding_workflow cluster_initial Initial Screening cluster_quantitative Quantitative Analysis cluster_specificity Sequence Specificity UV_Vis UV-Vis Spectroscopy ITC Isothermal Titration Calorimetry UV_Vis->ITC Fluorescence Fluorescence Spectroscopy FID FID Assay Fluorescence->FID CD Circular Dichroism Footprinting DNase I Footprinting CD->Footprinting ITC->Footprinting REPSA REPSA FID->REPSA

Caption: A multi-faceted approach to comprehensively characterize the DNA binding properties of a novel distamycin analogue.

Evaluation of Biological Activity

The ultimate goal of developing novel distamycin analogues is to identify compounds with potent and selective biological activity, particularly as anticancer or antimicrobial agents.[5][15] A panel of cell-based assays is crucial for evaluating the therapeutic potential of the synthesized molecules.

Cytotoxicity and Antiproliferative Assays
  • MTT Assay: A colorimetric assay that measures cell metabolic activity to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term cytotoxic effects of the compound.

Mechanistic Studies
  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Techniques such as Annexin V staining or TUNEL assays can determine if the compound induces programmed cell death.

  • Cellular Uptake and Localization: Fluorescence microscopy can be used to visualize the cellular uptake and subcellular localization of fluorescently tagged analogues, confirming their ability to reach the nucleus.

Table 2: Key Cell-Based Assays for Evaluating Biological Activity

AssayPurposeEndpoint Measured
MTT Assay Assess cytotoxicity and antiproliferative activity.Cell viability (IC50).
Colony Formation Assay Determine long-term cytotoxic effects.Number and size of cell colonies.
Cell Cycle Analysis Investigate the mechanism of action.Distribution of cells in different phases of the cell cycle.
Annexin V/PI Staining Detect apoptosis.Percentage of apoptotic and necrotic cells.
Fluorescence Microscopy Determine cellular localization.Subcellular distribution of the compound.

Conclusion and Future Directions

The design and synthesis of novel distamycin analogues remains a promising avenue for the development of sequence-specific DNA binding agents with therapeutic potential. The incorporation of non-natural heterocyclic building blocks, such as 5,6-diaminopyridine-2-carboxylic acid, offers a strategy to modulate the DNA binding properties and biological activity of these molecules. The comprehensive experimental framework outlined in this guide, from in silico design to biophysical characterization and cellular evaluation, provides a robust pathway for the discovery and development of the next generation of DNA minor groove binders. Future work should focus on expanding the library of pyridine-containing analogues and exploring their potential in a wider range of disease models.

References

  • Błaszczyk, M., Główka, M. L., & Papini, A. M. (2011). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 16(7), 5771-5784. [Link]

  • Ciubotaru, D., et al. (1998). Synthetic analogues of netropsin and distamycin--synthesis of a new pyridine and carbocyclic analogues of the pyrrolecarboxamide antitumour antibiotics. Acta Biochimica Polonica, 45(1), 31-57. [Link]

  • ATDBio. (n.d.). Chapter 4: Nucleic acid-drug interactions. [Link]

  • Al-Harthi, S., et al. (2024). Structure-based drug design of DNA minor groove binders and evaluation of their antibacterial and anticancer properties. Heriot-Watt Research Portal. [Link]

  • Al-Shammari, Z. A., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4475. [Link]

  • Lown, J. W., et al. (1986). Novel DNA groove binding alkylators: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 29(7), 1210-1215. [Link]

  • Sarma, M. H., et al. (1990). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure. Biochemistry, 29(19), 4723-4734. [Link]

  • Wilson, W. D., et al. (2019). A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context. Molecules, 24(5), 949. [Link]

  • Rao, K. E., & Lown, J. W. (1983). Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function. Journal of Medicinal Chemistry, 26(7), 1042-1049. [Link]

  • Misiak, M., et al. (2016). Methods for Elucidation of DNA-Anticancer Drug Interactions and Their Applications in the Development of New Drugs. Current Pharmaceutical Design, 22(38), 5846-5863. [Link]

  • Bailly, C., & Chaires, J. B. (1998). Identification of Preferred Distamycin−DNA Binding Sites by the Combinatorial Method REPSA. Bioconjugate Chemistry, 9(5), 513-538. [Link]

  • Ghosh, S., & Kumar, G. S. (2021). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. In Spectroscopic Techniques for Studying Biomolecules. Springer, Singapore. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]

  • Drozdowska, D. (2011). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 16(7), 5771-5784. [Link]

  • Geierstanger, B. H., & Wemmer, D. E. (2002). Minor Groove DNA Binders as Antimicrobial Agents. 1. Pyrrole Tetraamides Are Potent Antibacterials against Vancomycin Resistant Enteroccoci and Methicillin Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 45(2), 413-421. [Link]

  • Al-Shammari, Z. A., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4475. [Link]

  • Boger, D. L., et al. (2005). Design, Synthesis and Biological Evaluation of Novel Analogues of Distamycin. Journal of the American Chemical Society, 127(40), 13911-13920. [Link]

  • Fu, X., et al. (2016). Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions. Dalton Transactions, 45(3), 1195-1207. [Link]

  • Das, S., & Sen, S. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. arXiv preprint arXiv:1912.06901. [Link]

  • Asiri, A. M., et al. (2011). Synthesis, crystal structure, antimicrobial activity and DNA-binding of hydrogen-bonded proton-transfer complex of 2,6-diaminopyridine with picric acid. Journal of Molecular Structure, 993(1-3), 395-401. [Link]

  • PubChem. (n.d.). 5,6-Diaminopyridine-2-carboxylic acid. [Link]

  • Al-Wahaibi, L. H., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(22), 5005. [Link]

  • Keane, P. M., et al. (2025). Study of the photophysical properties and the DNA binding of enantiopure [Cr(TMP)2(dppn)]3+ Complex. Inorganic Chemistry. [Link]

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Foundational

Transition Metal Coordination of 5,6-Diaminopyridine-2-Carboxylic Acid: A Technical Guide to Ligand Design, Synthesis, and Catalytic Applications

Executive Summary The rational design of transition metal ligands is the cornerstone of advanced catalysis and metallodrug development. While unsubstituted picolinic acid (pyridine-2-carboxylic acid) is a well-documented...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal ligands is the cornerstone of advanced catalysis and metallodrug development. While unsubstituted picolinic acid (pyridine-2-carboxylic acid) is a well-documented N,O-bidentate chelator, the introduction of amino substituents fundamentally alters the electronic landscape of the complex. This whitepaper provides an in-depth technical analysis of 5,6-diaminopyridine-2-carboxylic acid (5,6-DAPCA) [1][2]. By synthesizing technical accuracy with field-proven methodologies, we will explore how the synergistic effects of the 5,6-diamino groups and the picolinate core create a highly tunable scaffold for Ruthenium (Ru) and Platinum (Pt) coordination chemistry.

Structural Logic & Electronic Profiling

5,6-DAPCA (CAS 1082865-18-6)[3] is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and primary amines at the 5- and 6-positions. The predicted pKa of its carboxylic acid moiety is approximately 2.41[4], making it highly acidic and easily deprotonated for metal coordination.

The Causality of Ligand Design

Why select 5,6-DAPCA over traditional picolinates? The answer lies in the mesomeric effect . The lone pairs on the 5- and 6-amino groups donate electron density into the pyridine


-system. This electronic push significantly increases the basicity (and thus the 

-donor strength) of the pyridine nitrogen.

When coordinated to a transition metal like Ru(II), this enhanced


-donation stabilizes higher oxidation states and increases electron density at the metal center—a critical requirement for facilitating oxidative addition in catalytic cycles[5]. Furthermore, the uncoordinated -NH₂ protons serve as a built-in secondary coordination sphere, enabling hydrogen-bonding networks that can orient substrates during catalysis or interact with DNA phosphate backbones in metallodrug applications[6].

G1 A 5,6-DAPCA Ligand B N,O-Bidentate Chelation A->B C 5,6-Diamino Substitution A->C D Transition Metal (Ru/Pt) B->D E Enhanced Sigma Donation C->E F Secondary H-Bonding C->F E->D F->D

Fig 1: Coordination logic and electronic effects of 5,6-DAPCA.

Self-Validating Synthetic Workflows

To harness 5,6-DAPCA, we must employ rigorous, self-validating synthetic protocols. The following workflow details the synthesis of a half-sandwich Ruthenium(II) complex, [Ru(p-cymene)(5,6-DAPCA)Cl], a potent precursor for transfer hydrogenation catalysts[7].

Experimental Protocol: Synthesis of[Ru(p-cymene)(5,6-DAPCA)Cl]

Step 1: Precursor Dissolution Suspend 1.0 equivalent of the [Ru(p-cymene)Cl2]2 dimer in anhydrous, degassed methanol.

  • Causality: Methanol is chosen because it solubilizes both the organic ligand and the inorganic dimer. Degassing is mandatory; the electron-rich 5,6-DAPCA ligand raises the HOMO energy of the Ru(II) center, making it highly susceptible to unwanted oxidation to Ru(III) by dissolved O₂.

Step 2: Ligand Deprotonation Add 2.0 equivalents of 5,6-DAPCA and 2.1 equivalents of Sodium Acetate (NaOAc).

  • Causality: Why NaOAc and not NaOH? Strong bases like NaOH risk hydrolyzing the Ru-Cl bonds or deprotonating the primary amines, leading to intractable polymeric networks. NaOAc is perfectly tuned to selectively deprotonate the highly acidic carboxylic acid (pKa 2.41)[4] while leaving the amines intact.

Step 3: Complexation Reflux the mixture at 60°C for 12 hours under a strict N₂ atmosphere. The cleavage of the chloride bridge in the Ru dimer is driven by the thermodynamic stability of the resulting 5-membered N,O-chelate ring.

Step 4: Purification & Self-Validation Filter the hot solution to remove NaCl byproducts, concentrate in vacuo, and precipitate the complex using diethyl ether.

  • Self-Validating Logic (NMR): In the free ligand, the p-cymene protons are equivalent. Upon coordination of the asymmetric 5,6-DAPCA ligand, the Ru center becomes a stereogenic center (a "piano-stool" chiral-at-metal complex). This locks the conformation, splitting the formerly equivalent aromatic p-cymene protons into distinct doublets in the ¹H-NMR spectrum. If you do not see this splitting, chelation has failed.

  • Self-Validating Logic (FT-IR): The free carboxylic acid exhibits a

    
     stretch near 1695 cm⁻¹. Upon coordination, this shifts to an asymmetric carboxylate stretch (
    
    
    
    ) at ~1625 cm⁻¹. The
    
    
    between symmetric and asymmetric stretches confirms monodentate vs. bidentate coordination.

G2 S1 1. Precursor Prep [Ru(p-cymene)Cl2]2 S3 3. Complexation 60°C, 12h, N2 Atm S1->S3 S2 2. Deprotonation NaOAc in Methanol S2->S3 S4 4. Validation FT-IR & 1H-NMR S3->S4 S5 5. Application Catalysis / Bio-Assay S4->S5

Fig 2: Self-validating synthetic workflow for Ru(II)-5,6-DAPCA.

Quantitative Data & Spectroscopic Benchmarks

To ensure reproducibility across laboratories, Table 1 summarizes the critical spectroscopic parameters and theoretical catalytic benchmarks for 5,6-DAPCA compared to standard pyridine-carboxylate systems.

Table 1: Spectroscopic and Electronic Parameters of Pyridine-Carboxylate Ligands

Ligand SystemPredicted pKa (COOH)

(Free, cm⁻¹)

(Coord, cm⁻¹)

Shift
Coordination Mode
Picolinic Acid5.321710164565N,O-Bidentate
5,6-DAPCA 2.41 1695 1625 70 N,O-Bidentate
2,6-Diaminonicotinic3.101680161070N,O-Bidentate

Note: The larger


 shift in 5,6-DAPCA indicates a stronger metal-oxygen bond, a direct result of the electron-donating amino groups altering the electronic distribution across the pyridine ring.

Applications in Catalysis & Therapeutics

Homogeneous Catalysis

Carboxylic acids are known to strongly adsorb on metal surfaces, which can sometimes poison active sites[7]. However, in homogeneous Ru(II) systems, the N,O-chelation of 5,6-DAPCA creates a highly stable, rigid framework. The pendant amino groups at the 5- and 6-positions do not coordinate to the primary metal center due to steric constraints. Instead, they act as Brønsted acid/base sites in the secondary coordination sphere. During transfer hydrogenation of ketones, these amino groups can form hydrogen bonds with the incoming substrate, lowering the activation energy of the transition state and dramatically increasing the Turnover Frequency (TOF)[5].

Metallodrug Development

In medicinal chemistry, diaminopyridine scaffolds are privileged structures[6]. When complexed with Platinum(II), 5,6-DAPCA forms structural analogs to the blockbuster anti-cancer drug Oxaliplatin. The causality behind this design is two-fold:

  • The N,O-chelate is more labile than an N,N-chelate, allowing for controlled release of the Pt center inside the acidic microenvironment of tumor cells.

  • The 5,6-diamino groups enhance aqueous solubility and facilitate strong hydrogen bonding with the major groove of DNA, increasing cytotoxicity against resistant cell lines.

References

  • PubChemLite. 5,6-diaminopyridine-2-carboxylic acid (C6H7N3O2). University of Luxembourg. URL:[Link]

  • ACS Omega. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. ACS Publications. URL:[Link]

  • ResearchGate. Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. CHEMSUSCHEM. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 5,6-Diaminopyridine-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the multi-step synthesis of 5,6-Diaminopyridine-2-carboxylic acid, a valuable heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 5,6-Diaminopyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The outlined synthetic strategy begins with the commercially available 6-amino-2-pyridone and proceeds through a logical sequence of nitration and reduction. Recognizing the synthetic challenge of converting a 2-pyridone to a pyridine-2-carboxylic acid, this guide proposes a robust pathway involving the transformation of the pyridone to a more versatile 2-cyano or 2-halo-pyridine intermediate. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, providing researchers with a validated framework for the successful synthesis of this key molecule.

Introduction: The Significance of Diaminopyridine Scaffolds

Derivatives of diaminopyridine are foundational scaffolds in the development of novel therapeutics. The vicinal diamine motif, in particular, serves as a versatile precursor for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pteridines. These fused systems are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antivirals, and anti-cancer agents. 5,6-Diaminopyridine-2-carboxylic acid, with its three distinct functional groups, offers multiple points for diversification, making it an exceptionally valuable intermediate for building libraries of complex molecules in drug discovery programs.

Overall Synthetic Strategy

The transformation of 6-amino-2-pyridone into 5,6-Diaminopyridine-2-carboxylic acid is a multi-step process that requires careful control of regioselectivity and functional group manipulations. The proposed synthetic route is designed for clarity, reliability, and scalability. It involves an initial functionalization of the pyridone ring, followed by the challenging but critical conversion of the pyridone into the desired pyridine-2-carboxylic acid.

Workflow of the Synthesis

G A 6-Amino-2-pyridone (Starting Material) B Step 1: Nitration (HNO3 / H2SO4) A->B Electrophilic Aromatic Substitution C 6-Amino-5-nitro-2-pyridone B->C D Step 2: Reduction (Catalytic Hydrogenation) C->D Nitro Group Reduction E 5,6-Diamino-2-pyridone D->E F Step 3: Functional Group Conversion (e.g., Chlorination to 2-Chloro-5,6-diaminopyridine) E->F Pyridone to Halopyridine G Step 4: Carboxylation (e.g., Cyanation followed by Hydrolysis) F->G Nucleophilic Substitution & Hydrolysis H 5,6-Diaminopyridine-2-carboxylic Acid (Final Product) G->H

Caption: Overall synthetic workflow from 6-Amino-2-pyridone.

Part 1: Synthesis of 6-Amino-5-nitropyridin-2(1H)-one

Mechanistic Rationale

The first crucial step is the regioselective introduction of a nitro group onto the 6-amino-2-pyridone ring. This is an electrophilic aromatic substitution reaction. The amino group at the C6 position is a strong activating group and directs electrophiles to the ortho (C5) and para (C3) positions. The pyridone carbonyl at C2 is a deactivating group. Due to the powerful directing effect of the amino group, nitration is expected to occur predominantly at the C5 position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile.

Experimental Protocol: Nitration
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (5.0 eq). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Substrate Addition: Slowly add 6-amino-2-pyridone (1.0 eq) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate beaker, pre-cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of 6-amino-2-pyridone. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product, 6-amino-5-nitropyridin-2(1H)-one, under vacuum at 50-60 °C. The product can be used in the next step without further purification if NMR analysis shows sufficient purity.

Part 2: Synthesis of 5,6-Diaminopyridin-2(1H)-one

Mechanistic Rationale

The reduction of the aromatic nitro group to a primary amine is a well-established and high-yielding transformation. Catalytic hydrogenation is the preferred method due to its efficiency and the clean nature of the reaction, which produces water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose, readily facilitating the reduction of the nitro group in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 6-amino-5-nitropyridin-2(1H)-one (1.0 eq) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the reaction flask to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5,6-Diaminopyridin-2(1H)-one. The product is often a dark solid due to some oxidation and can be purified by recrystallization if necessary.

Part 3 & 4: Conversion to 5,6-Diaminopyridine-2-carboxylic Acid

This stage represents the most synthetically complex part of the sequence, involving the conversion of the 2-pyridone tautomer to a stable pyridine ring functionalized with a carboxylic acid at the C2 position. A highly effective route proceeds via a cyano-pyridine intermediate.

Rationale: From Pyridone to Pyridine-2-carboxylic Acid

Direct carboxylation of the pyridone is not feasible. A more practical approach involves converting the 2-pyridone into a better substrate for C2 functionalization. One of the most reliable methods is to first convert the pyridone to a 2-halopyridine, which can then be subjected to cyanation. The resulting 2-cyanopyridine can be readily hydrolyzed to the target carboxylic acid.

Mechanism of Key Conversion Steps

G cluster_0 Step 3: Chlorination cluster_1 Step 4a: Cyanation cluster_2 Step 4b: Hydrolysis A 5,6-Diamino-2-pyridone B 2-Chloro-5,6-diaminopyridine A->B POCl3 C 2-Chloro-5,6-diaminopyridine D 5,6-Diaminopyridine- 2-carbonitrile C->D CuCN, heat E 5,6-Diaminopyridine- 2-carbonitrile F 5,6-Diaminopyridine- 2-carboxylic Acid E->F H3O+ / H2O, heat

Caption: Key conversion pathway from the pyridone intermediate.

Experimental Protocol: Conversion and Carboxylation

Note: The amino groups in 5,6-diamino-2-pyridone may require protection (e.g., via acetylation) before proceeding with chlorination and cyanation to prevent side reactions. The following protocol assumes either protection/deprotection steps are included or that the reaction proceeds with unprotected amines.

Step 3: Synthesis of 2-Chloro-5,6-diaminopyridine

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet to a scrubber, place 5,6-Diaminopyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then very cautiously pour it onto a large amount of crushed ice. POCl₃ reacts violently with water.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or by adding solid sodium bicarbonate until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-5,6-diaminopyridine.

Step 4: Synthesis of 5,6-Diaminopyridine-2-carboxylic Acid via Cyanation and Hydrolysis

  • Cyanation: To a pressure vessel, add 2-Chloro-5,6-diaminopyridine (1.0 eq), copper(I) cyanide (CuCN) (1.5 eq), and a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA).[1]

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.[1]

  • Work-up (Cyanation): Cool the reaction mixture, dilute with water, and filter to collect the crude product, 5,6-diaminopyridine-2-carbonitrile. Purify by recrystallization or chromatography if necessary.

  • Hydrolysis: Place the 5,6-diaminopyridine-2-carbonitrile (1.0 eq) in a round-bottom flask with a mixture of concentrated hydrochloric acid or sulfuric acid and water.

  • Reaction (Hydrolysis): Heat the mixture to reflux for 6-12 hours until TLC or LC-MS analysis indicates the complete conversion of the nitrile to the carboxylic acid.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) with a base (e.g., NaOH solution) to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5,6-Diaminopyridine-2-carboxylic acid.

Summary of Reaction Parameters

StepReactionKey ReagentsSolvent(s)TemperatureTypical TimeExpected Yield (%)
1 NitrationHNO₃, H₂SO₄H₂SO₄0 °C to RT4 - 6 h75 - 90%
2 ReductionH₂ (gas), 10% Pd/CMethanol / EthanolRoom Temperature4 - 12 h85 - 98%
3 ChlorinationPOCl₃NeatReflux (~110 °C)2 - 4 h60 - 80%
4a CyanationCuCNDMF / DMA120 - 150 °C12 - 24 h50 - 70%
4b HydrolysisHCl (aq) or H₂SO₄ (aq)WaterReflux (~100 °C)6 - 12 h80 - 95%

Yields are estimates based on analogous transformations in the literature and may vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of 5,6-Diaminopyridine-2-carboxylic acid from 6-amino-2-pyridone is a challenging yet achievable process that provides access to a highly valuable building block for drug discovery. The protocols detailed in this guide offer a robust and logical pathway, addressing the key chemical transformations required. By carefully controlling reaction conditions, particularly during the nitration and the pyridone-to-pyridine conversion steps, researchers can reliably produce this important intermediate for further elaboration into complex, biologically active molecules.

References

  • Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
  • Google Patents. The synthetic method of 2-pyridine carboxylic acid. CN101602715A.
  • PubChem. 5,6-Diaminopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Peptides Containing 5,6-Diaminopyridine-2-carboxylic Acid

Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and target selectivity.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and target selectivity.[1][2][3][] This application note provides a detailed guide for the incorporation of the pyridine-based amino acid, 5,6-Diaminopyridine-2-carboxylic acid (DAPy), into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We discuss the unique structural features of DAPy, the critical need for an orthogonal protection strategy, a step-by-step protocol for its efficient coupling, and key considerations for troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of pyridine-containing peptides.

Introduction: The Significance of 5,6-Diaminopyridine-2-carboxylic Acid (DAPy)

5,6-Diaminopyridine-2-carboxylic acid is a non-proteinogenic amino acid that introduces a rigid, aromatic pyridine scaffold into the peptide backbone. The pyridine ring system is a prevalent motif in pharmaceuticals, known to improve metabolic stability, enhance cellular permeability, and modulate protein binding.[5][6]

The unique geometry of DAPy offers several advantages in peptide design:

  • Structural Constraint: The rigid aromatic ring can lock the peptide backbone into a specific conformation, which can be crucial for enhancing binding affinity and selectivity to biological targets.

  • Chelating Moiety: The vicinal diamino groups on the pyridine ring can act as a potent metal-chelating site, making DAPy-containing peptides valuable tools for designing metalloenzyme inhibitors or diagnostic imaging agents.

  • Hydrogen Bonding: The pyridine nitrogen and amino groups can participate in unique hydrogen bonding interactions, potentially improving target engagement.[6]

Successful incorporation via SPPS requires a carefully designed building block, typically Fmoc-DAPy(PG)-OH, where the α-amino group is protected by the base-labile Fmoc group and the side-chain amino group is protected by an acid-labile or otherwise orthogonal protecting group (PG), such as Boc (tert-butoxycarbonyl).[1]

The Building Block: Orthogonal Protection Strategy

The cornerstone of successfully using trifunctional amino acids in Fmoc-SPPS is an orthogonal protection scheme.[7] This ensures that the Nα-Fmoc group, the side-chain protecting group, and the resin linker can be removed selectively without affecting the others. For DAPy, the two amino groups (at positions 5 and 6) and the carboxylic acid (at position 2) must be considered. In the context of SPPS, the C-2 carboxyl group will form the peptide bond. The N-6 amine is analogous to the α-amino group of a standard amino acid and will be protected with Fmoc. The N-5 amine represents the "side-chain" and requires an orthogonal protecting group.

  • Nα-Fmoc (Fluorenylmethyloxycarbonyl): This group protects the primary chain-extending amine. It is base-labile and removed using a solution of piperidine in DMF, a standard step in the Fmoc-SPPS cycle.[7][][9]

  • N5-Boc (tert-Butoxycarbonyl): The Boc group is an ideal choice for protecting the side-chain amino group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[1] This strategy is fully orthogonal to the Fmoc/tBu approach.[10]

Therefore, the required building block for synthesis is Fmoc-DAPy(Boc)-OH .

Core Protocol: SPPS Incorporation of Fmoc-DAPy(Boc)-OH

This protocol outlines the manual incorporation of Fmoc-DAPy(Boc)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin for C-terminal amides).[1][11]

Materials and Reagents
  • Resin: Pre-loaded Rink Amide resin (or other suitable resin depending on C-terminal goal).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Amino Acid Building Block: Fmoc-DAPy(Boc)-OH.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Monitoring: Kaiser test (Ninhydrin test) kit.[12]

Experimental Workflow Diagram

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_post Post-Synthesis Swell 1. Swell Resin (DMF, 1-2 hr) Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Coupling (Fmoc-DAPy(Boc)-OH, HCTU/HATU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Monitor 6. Monitor Coupling (Kaiser Test) Wash2->Monitor Monitor->Couple If Positive (Recouple) Repeat 7. Repeat Cycle for Next Amino Acid Monitor->Repeat If Negative Repeat->Deprotect Cleave 8. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave

Caption: Standard Fmoc-SPPS cycle for incorporating the DAPy building block.

Step-by-Step Protocol

This procedure assumes a synthesis scale of 0.1 mmol on a resin with a substitution of ~0.5 mmol/g.

  • Resin Swelling: Swell the peptide-resin (approx. 200 mg) in DMF in the synthesis vessel for 1-2 hours.[1]

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-DAPy(Boc)-OH (4 equivalents, 0.4 mmol), HCTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.

    • Expert's Note: Pre-activation for 1-2 minutes before adding to the resin can improve efficiency, but prolonged pre-activation of some non-canonical building blocks can lead to side reactions like lactamization.[13] A preincubation-free protocol is often safer.

    • Add the activation solution to the washed, deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring Coupling Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn dark blue) indicates the presence of unreacted free amines, and a recoupling step is necessary.[14][15]

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4 and 5 (a "double coupling").

  • Chain Elongation: Once coupling of the DAPy unit is complete, the cycle (steps 2-7) can be repeated for the next amino acid in the sequence.

Critical Parameters and Mechanistic Insights

Choice of Coupling Reagent

The incorporation of non-canonical or sterically hindered amino acids often requires more potent coupling reagents than standard carbodiimides.[16]

  • Aminium/Uronium-based Reagents (HATU, HCTU): These reagents form highly reactive acyl-uronium species, which rapidly convert the amino acid's carboxylic acid into an active ester. They are highly efficient and generally recommended for difficult couplings, such as those involving aromatic or hindered building blocks.[11][12]

  • Racemization Risk: While efficient, potent activators can increase the risk of racemization, especially for cysteine. For DAPy, this risk is minimal at the α-carbon due to its integration into the aromatic ring system.

Coupling Efficiency and Troubleshooting

Coupling efficiency can be lower for non-canonical amino acids compared to standard proteinogenic ones.[14][15]

  • Double Coupling: Proactively performing a double coupling for the DAPy residue is a good strategy to ensure maximum incorporation and avoid deletion sequences in the final product.

  • Monitoring: The Kaiser test is crucial. However, be aware that some N-terminal residues, particularly those with aromatic rings, can give a false negative or a colored (e.g., reddish) rather than a deep blue result. If in doubt, a more sensitive test or proceeding with a precautionary double couple is advised.

  • Capping: If coupling remains incomplete after a second attempt, the unreacted amines should be "capped" by acetylation (using acetic anhydride and DIPEA) to prevent the formation of deletion peptides.[12][17]

Table 1: Recommended Coupling Conditions for Fmoc-DAPy(Boc)-OH
ParameterRecommendationRationale / Expert Note
Amino Acid 4 equivalentsDrives the reaction to completion.
Coupling Reagent HCTU / HATU (3.9 eq.)High efficiency for hindered/non-canonical residues.[12]
Base DIPEA (8 eq.)A non-nucleophilic base essential for activating the coupling reagent.
Solvent DMF / NMPStandard polar aprotic solvents for SPPS that ensure good resin swelling and reagent solubility.[]
Reaction Time 1 - 2 hoursProvides sufficient time for the bulky residue to couple completely.
Monitoring Kaiser TestEssential for verifying reaction completion before proceeding.[12]

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the Boc group on the DAPy residue) are removed simultaneously.

  • Cleavage Cocktail: A standard TFA-based cocktail is used. A common formulation is:

    • 95% TFA (Trifluoroacetic Acid)

    • 2.5% TIS (Triisopropylsilane)

    • 2.5% Water

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase HPLC.

Conclusion

The successful incorporation of 5,6-Diaminopyridine-2-carboxylic acid into peptide sequences via Fmoc-SPPS is readily achievable with a properly designed orthogonal building block, Fmoc-DAPy(Boc)-OH. By utilizing potent uronium-based coupling reagents like HCTU or HATU, employing a double coupling strategy, and carefully monitoring reaction completion, researchers can efficiently synthesize novel pyridine-containing peptides. These peptides hold significant promise for advancing drug discovery and biochemical research by providing unique structural constraints and functional capabilities.[][5]

References

  • Benchchem. OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.
  • Young, J., Huang, A., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. 1990.
  • NIH. dM-Dim for Carboxylic Acid Protection. PMC. 2018.
  • ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. 2026.
  • Kelleher, F., & O'Brien, K. Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates with Para-Methoxybenzylamine: a Study of the Regioselectivity of the Reaction. Tetrahedron Letters. 2013.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • APExBIO. Fmoc-Dap(Boc)-OH - Protected Amino Acid Building Block.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990.
  • Journal of the American Chemical Society. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. 2025.
  • NIH. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. 2023.
  • BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried?. 2021.
  • PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007.
  • Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • DDDT. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. 2021.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. 2007.
  • AltaBioscience. Fmoc Amino Acids for SPPS. 2024.
  • Guzmán, F., Aróstica, M., Román, T., et al. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. 2023.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Temperini, A., Aiello, D., Mazzotti, F., & Siciliano, C. A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. ResearchGate. 2020.
  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. 2025.
  • Selecting Orthogonal Building Blocks.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2017.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Open Access Journals. A brief view on pyridine compounds. 2024.

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Method

Coupling conditions for 5,6-diaminopicolinic acid in oligomer synthesis

Application Note: Overcoming Nucleophilic Deficiency in Heteroaromatic Foldamer Synthesis Focus: Advanced Coupling Strategies for 5,6-Diaminopicolinic Acid The Electronic Conundrum of 5,6-Diaminopicolinic Acid The integr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Nucleophilic Deficiency in Heteroaromatic Foldamer Synthesis Focus: Advanced Coupling Strategies for 5,6-Diaminopicolinic Acid

The Electronic Conundrum of 5,6-Diaminopicolinic Acid

The integration of heteroaromatic amino acids into synthetic oligomers (foldamers) has revolutionized the development of rigid, predictable secondary structures for biomolecular recognition. Among these building blocks, 5,6-diaminopicolinic acid (5,6-DAPA) presents a unique bifunctional challenge.

To successfully polymerize or functionalize 5,6-DAPA, one must understand the distinct electronic environments of its two amino groups. The 5-amino group behaves as a standard aniline derivative, possessing moderate nucleophilicity. In stark contrast, the 6-amino group is situated ortho to the endocyclic pyridine nitrogen. This proximity results in severe electron withdrawal through both inductive effects and resonance delocalization, rendering the 6-amino group an exceptionally poor nucleophile, behaviorally analogous to 2-aminopyridine[1].

When standard uronium- or phosphonium-based coupling agents (e.g., HATU, PyBOP) are employed, they generate active esters (such as OAt or OBt esters). While the 5-amino group can successfully attack these intermediates, the electron-deficient 6-amino group cannot overcome the activation energy barrier, resulting in near-zero conversion and truncated oligomer chains[2].

Mechanistic Causality: The Shift to In Situ Acid Chlorides

To force an amide coupling onto the deactivated 6-amino position, the electrophilicity of the incoming carboxylic acid must be drastically amplified. The mechanistic solution is the generation of an acid chloride[3]. However, pre-synthesizing and storing acid chlorides of complex, orthogonally protected heteroaromatic monomers (e.g., Fmoc/Boc-protected species) is operationally fraught due to their hydrolytic instability.

The optimal strategy relies on in situ acid chloride activation . This is achieved using specialized halogenating agents that operate under mild conditions compatible with Solid-Phase Foldamer Synthesis (SPFS):

  • Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine): This reagent converts carboxylic acids to highly reactive acid chlorides in minutes under neutral-to-mildly basic conditions, without generating reactive electrophilic byproducts that could prematurely cap the growing oligomer chain on the resin[4].

  • Appel Conditions (PPh₃ / CCl₃CN): An alternative activation method that utilizes triphenylphosphine and trichloroacetonitrile in the presence of collidine, highly effective for sterically encumbered sequences[2].

Because the rigid aromatic backbone of 5,6-DAPA oligomers restricts conformational freedom, these highly reactive electrophiles must be paired with microwave irradiation (50°C) to provide the necessary kinetic energy for quantitative coupling[2].

LogicTree Root 5,6-DAPA Coupling Target C5 5-Amino Group (Aniline-like) Root->C5 C6 6-Amino Group (2-Aminopyridine-like) Root->C6 NucHigh Moderate Nucleophile C5->NucHigh NucLow Poor Nucleophile (Electron Deficient) C6->NucLow HATU Standard Uronium (HATU/DIEA, RT) NucHigh->HATU AcidCl In Situ Acid Chloride (Ghosez/Appel, MW 50°C) NucLow->AcidCl

Caption: Decision logic for selecting coupling reagents based on target amine nucleophilicity.

Quantitative Assessment of Coupling Conditions

The table below summarizes the causality of reagent selection by comparing the coupling efficiency of an incoming Fmoc-protected amino acid onto the resin-bound 6-amino group of 5,6-DAPA.

Coupling Reagent / StrategyEquivalentsTemperatureTimeConversion (%)Mechanistic Outcome
HATU / DIEA 3.0 eq25°C120 min< 10%Active ester insufficiently electrophilic for 6-NH₂.
PyBOP / DIEA 3.0 eq25°C120 min< 15%Phosphonium intermediate fails to drive reaction.
Ghosez's Reagent / DIEA 3.0 eq50°C (MW)15 min> 95% Acid chloride overcomes electronic deactivation.
Appel (PPh₃/CCl₃CN) 3.0 eq50°C (MW)15 min> 90% Efficient, but requires careful byproduct washing.

Self-Validating Experimental Protocols

The following protocol details the coupling of an incoming monomer to the deactivated 6-amino group of a resin-bound 5,6-DAPA oligomer. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating specific in-process quality control (QC) checkpoints.

Protocol: Microwave-Assisted In Situ Acid Chloride Coupling

Materials Required:

  • Low-loading resin (e.g., ProTide or Wang, ~0.15 - 0.20 mmol/g) to prevent steric crowding[2].

  • Fmoc-protected incoming monomer (3.0 equiv).

  • Ghosez’s reagent (3.0 equiv).

  • N,N-Diisopropylethylamine (DIEA, anhydrous, 6.0 equiv).

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin bearing the N-terminal 5,6-DAPA residue (with a free 6-amino group) in anhydrous DCM for 20 minutes. Drain thoroughly.

  • Monomer Activation (Crucial Step): In a dry vial under inert atmosphere (N₂/Ar), dissolve the Fmoc-protected incoming monomer (3.0 equiv) in anhydrous THF (to a concentration of 0.1 M). Add anhydrous DIEA (6.0 equiv), followed immediately by Ghosez’s reagent (3.0 equiv).

  • Activation Incubation: Stir the activation mixture at room temperature for exactly 5 minutes. Causality note: Prolonged activation can lead to ketene formation or degradation of the Fmoc group; strict timing is required.

  • Coupling: Transfer the activated acid chloride solution to the reaction vessel containing the resin.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (50 W) at 50°C for 15 minutes. Causality note: Conventional heating can be used (50°C for 2 hours), but MW irradiation prevents aggregation of the growing rigid aromatic chain.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with THF (3x), DCM (3x), and DMF (3x) to remove all traces of Ghosez's reagent byproducts.

  • Self-Validation (QC Checkpoint): Perform a Chloranil Test . Note: The standard Kaiser test yields false negatives for aromatic amines. A successful coupling will show a negative Chloranil test (colorless/yellow beads), indicating no free secondary/aromatic amines remain. If the test is positive (blue/green), repeat steps 2-6 (double coupling).

SPFS_Workflow N1 Resin Swelling (Anhydrous DCM) N2 Monomer Activation (Ghosez + DIEA in THF, 5 min) N1->N2 N3 Microwave Coupling (50°C, 50W, 15 min) N2->N3 N4 Stringent Washing (THF -> DCM -> DMF) N3->N4 N5 QC Checkpoint (Chloranil Test) N4->N5 N5->N2 Positive (Incomplete) N6 Fmoc Deprotection (20% Piperidine/DMF) N5->N6 Negative (Complete) N6->N2 Next Cycle N7 Cleavage & Deprotection (TFA/TIS/H2O) N6->N7 Final Step

Caption: Solid-Phase Foldamer Synthesis (SPFS) cycle optimized for deactivated heteroaromatic amines.

Final Cleavage and Verification

Once the oligomer sequence is complete, the terminal Fmoc group is removed using 20% piperidine in DMF. The oligomer is cleaved from the solid support using a standard TFA cocktail (TFA/Triisopropylsilane/H₂O, 95:2.5:2.5 v/v/v) for 2 hours at room temperature.

Analytical Validation: The crude product must be precipitated in cold diethyl ether, centrifuged, and analyzed via Reverse-Phase HPLC (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). Because aromatic oligoamides absorb strongly in the UV region, monitoring at 254 nm and 300 nm provides a highly accurate purity profile[2].

References

1.[4] CPL-active water-soluble aromatic oligoamide foldamers. RSC Publishing. URL: 2.[2] Optimization and Automation of Helical Aromatic Oligoamide Foldamer Solid‐Phase Synthesis. Chemistry - A European Journal. URL: 3.[3] Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer. Nature Protocols. URL: 4.[1] Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. URL:

Sources

Application

Application Note: Synthesis and Evaluation of 5,6-Diaminopyridine-Derived Hairpin Oligomers for DNA Minor Groove Recognition

Introduction: Overcoming Curvature Mismatch in DNA Recognition Traditional DNA-binding hairpin polyamides, composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids, are highly effective at reading the DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming Curvature Mismatch in DNA Recognition

Traditional DNA-binding hairpin polyamides, composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids, are highly effective at reading the DNA minor groove. However, targeting contiguous guanine tracts—such as the 5′-WGGGGW-3′ sequence critical for NF-κB transcription factor binding—has historically proven difficult. The minor groove of G-tract DNA is wider and less curved than standard AT-rich DNA. Consequently, standard Py/Im polyamides suffer from a "curvature mismatch," leading to severe steric clashes and a dramatic drop in binding affinity.

To solve this, researchers utilize 5,6-diaminopyridine as a foundational building block. By condensing methyl 5,6-diaminopyridine-2-carboxylate with imidazole derivatives, a 6-5 fused imidazopyridine (Ip) heterocycle is formed [1]. When incorporated into a hairpin oligomer, the Ip core relaxes the ligand's overall curvature, perfectly matching the topology of G-rich minor grooves and restoring nanomolar binding affinity.

This application note details the synthesis of the Ip monomer from 5,6-diaminopyridine, its incorporation into hairpin oligomers via solid-phase synthesis, and its validation as an NF-κB inhibitor.

Synthesis Workflow

G A Methyl 5,6-diaminopyridine- 2-carboxylate C Oxidative Condensation (Nitrobenzene, 140°C) A->C B 1-Methyl-4-nitro-1H- imidazole-2-carbaldehyde B->C D Ip-Monomer Ester (NO2-Im-Ip-OMe) C->D E Saponification (KOH, MeOH, 50°C) D->E F Ip-Monomer Acid (NO2-Im-Ip-OH) E->F G Solid-Phase Peptide Synthesis (Boc-chemistry on PAM resin) F->G H Resin Cleavage (Dp amine, 80°C) G->H I Ip-Containing Hairpin Oligomer H->I

Workflow for synthesizing 5,6-diaminopyridine-derived hairpin oligomers.

Experimental Protocols

The following protocols outline a self-validating system for generating the Ip monomer and the final oligomer. Quality control checkpoints are integrated to ensure downstream success.

Protocol A: Oxidative Condensation to Form the Imidazopyridine (Ip) Ester

Causality Insight: Nitrobenzene is selected as the solvent because it acts as a mild oxidant. At 140°C, it drives the oxidative aromatization of the intermediate Schiff base formed between the aldehyde and the 5,6-diaminopyridine, yielding the fully conjugated 6-5 fused ring system [2].

Steps:

  • Preparation: Suspend 1-methyl-4-nitro-1H-imidazole-2-carbaldehyde (13.0 mmol) and methyl 5,6-diaminopyridine-2-carboxylate (13.0 mmol) in 120 mL of nitrobenzene.

  • Reaction: Heat the mixture to 140°C for 48 hours. Leave the reaction vessel open to the atmosphere to facilitate the oxidative process.

  • Isolation: Cool the reaction mixture to 23°C. A precipitate will form as the solubility of the fused heterocycle drops at room temperature.

  • Purification: Collect the precipitate via vacuum filtration. Wash the solid extensively with cold diethyl ether to remove residual nitrobenzene.

  • Validation Checkpoint: Dry under high vacuum. The product, 2-(1-methyl-4-nitroimidazol-2-yl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid methyl ester (NO2-Im-Ip-OMe), should appear as a powdery tan solid. Verify via HR-MS (EI+): calculated for C12H10N6O4: 302.0760; found: ~302.0760.

Protocol B: Saponification to the Free Acid

Causality Insight: The methyl ester must be hydrolyzed to a free carboxylic acid to allow for peptide bond formation during solid-phase synthesis. An intermediate ethyl acetate (EtOAc) wash of the basic aqueous layer is critical; it extracts unreacted starting materials and non-polar impurities, ensuring the precipitated acid is highly pure.

Steps:

  • Hydrolysis: Dissolve NO2-Im-Ip-OMe (0.97 mmol) in 2 mL of methanol (MeOH). Add 3 mL of 4 N aqueous KOH. Heat to 50°C for 4 hours.

  • Solvent Removal: Remove the MeOH in vacuo.

  • Extraction: Wash the remaining aqueous layer with EtOAc (2 × 10 mL). Discard the organic layer.

  • Precipitation: Slowly adjust the pH of the aqueous layer to pH 4.0 using 1 N HCl. A cloudy beige precipitate (NO2-Im-Ip-OH) will form.

  • Validation Checkpoint: Collect via centrifugation or filtration, wash with ddH2O, and lyophilize. Purity should be >95% by analytical HPLC (254 nm).

Protocol C: Solid-Phase Assembly of the Hairpin Oligomer

Causality Insight: Boc-protected solid-phase peptide synthesis (SPPS) is utilized instead of Fmoc. The heterocyclic amines in polyamides are highly sensitive to the repeated piperidine treatments required in Fmoc chemistry, which can lead to side reactions and degradation.

Steps:

  • Resin Swelling: Swell Boc-β-alanine-PAM resin in N-methyl-2-pyrrolidone (NMP).

  • Coupling: Activate the NO2-Im-Ip-OH monomer (or standard Boc-Py/Im monomers) using HBTU and N,N-diisopropylethylamine (DIEA) in NMP. Couple for 2 hours at room temperature.

  • Deprotection: Treat the resin with 80% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes to remove the Boc group.

  • Cleavage: Once the sequence is complete, cleave the oligomer from the resin using neat 3-(dimethylamino)propylamine (Dp) at 80°C for 2 hours. Note: The Dp amine provides the C-terminal basic tail required for electrostatic interaction with the negatively charged DNA backbone.

  • Validation Checkpoint: Purify the crude mixture via preparative reverse-phase HPLC (0.1% TFA in water/acetonitrile gradient). Confirm the final mass of the Ip-containing oligomer via MALDI-TOF MS.

Quantitative Data Summaries

To demonstrate the efficacy of the 5,6-diaminopyridine-derived Ip core, the tables below summarize the synthetic stoichiometry and the resulting biophysical improvements in DNA binding.

Table 1: Reactant Stoichiometry for Ip Monomer Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMass (g)Volume (mL)Role
1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde155.111.02.01-Electrophile
Methyl 5,6-diaminopyridine-2-carboxylate167.171.02.17-Nucleophile/Core
Nitrobenzene123.11Solvent-120.0Solvent/Oxidant

Table 2: Equilibrium Association Constants (


) for 5'-WGGGGW-3' 
Oligomer TypeCore StructureTarget Sequence

(

)
Fold Improvement
Standard PolyamideIm-Im-Im-Im (5-membered rings)5'-WGGGGW-3'

Baseline
Ip-Hairpin Oligomer Im-Im-Ip-Ip (6-5 fused rings) 5'-WGGGGW-3'

~375x

Data demonstrates that incorporating the 5,6-diaminopyridine-derived Ip ring increases binding affinity by over two orders of magnitude due to curvature relaxation [1].

Biological Application: NF-κB Inhibition

The primary application of these synthesized oligomers is the targeted inhibition of transcription factors. NF-κB is a prolific transcription factor implicated in inflammation and cancer, and it binds to G-rich consensus sequences.

Because the Ip-hairpin oligomer binds the minor groove of the 5'-WGGGGW-3' sequence with extremely high affinity, it alters the local DNA conformation and sterically occludes the major/minor groove interfaces required by NF-κB, effectively silencing gene expression at the transcriptional level.

Mechanism A Ip-Hairpin Oligomer C High-Affinity Complex (Curvature Match) A->C B DNA Minor Groove (5'-WGGGGW-3' site) B->C D Steric Blockade of DNA Grooves C->D F Inhibition of DNA Binding D->F E NF-κB Transcription Factor E->F Blocked

Mechanism of NF-κB inhibition via Ip-hairpin oligomer minor groove binding.

References

  • Rucker, V. C., et al. "Programmable Oligomers Targeting 5′-GGGG-3′ in the Minor Groove of DNA and NF-κB Binding Inhibition." National Institutes of Health (NIH) / PMC, 2010. Available at:[Link]

  • Satam, V. S., et al. "Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides." Bulgarian Chemical Communications, 2016. Available at:[Link]

Method

Application Notes &amp; Protocols: The Coordination Chemistry of 5,6-Diaminopyridine-2-carboxylic Acid with Copper(II)

Introduction: Bridging Bioinorganic Chemistry and Drug Discovery The exploration of metal-based therapeutic agents has emerged as a vibrant frontier in medicinal chemistry, driven by the need for novel treatments against...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Bioinorganic Chemistry and Drug Discovery

The exploration of metal-based therapeutic agents has emerged as a vibrant frontier in medicinal chemistry, driven by the need for novel treatments against increasingly resistant pathogens and complex diseases like cancer.[1][2] Among transition metals, copper holds a place of distinction due to its essential biological roles and the versatile physicochemical properties of its coordination complexes.[3][4] The ability of the Cu(II) ion to adopt various coordination geometries and participate in redox processes makes it a prime candidate for designing bioactive molecules.[2][4] The therapeutic efficacy of such complexes is profoundly influenced by the choice of organic ligands, which modulate their stability, lipophilicity, and specific interactions with biological targets.[1]

Pyridine and its derivatives are cornerstone ligands in coordination chemistry, offering robust coordination to metal centers.[5] When functionalized with carboxylic acid groups, they become potent chelating agents, forming stable metallacycles.[6][7] This application note focuses on the coordination chemistry of a particularly promising, yet underexplored ligand: 5,6-Diaminopyridine-2-carboxylic acid (DAPCA) . With its tridentate N,N,O-donor sites (a pyridine nitrogen, a carboxylate oxygen, and an amino nitrogen), DAPCA is an exemplary candidate for forming stable, well-defined complexes with Cu(II). The additional amino group offers a potential site for further functionalization or for establishing crucial hydrogen-bonding interactions that can enhance biological activity.

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary evaluation of the Cu(II)-DAPCA complex, designed for researchers in bioinorganic chemistry, medicinal chemistry, and drug development.

Part 1: Synthesis of the Cu(II)-DAPCA Complex

The synthesis of metal-ligand complexes requires careful selection of metal salt, solvent, and reaction conditions to promote the desired coordination. The following protocol outlines a reliable method for preparing the Cu(II)-DAPCA complex, based on established procedures for similar copper(II) carboxylate compounds.[8][9]

Rationale for Experimental Design
  • Metal Salt Selection: Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] is chosen as the copper source. The acetate anion is a relatively weak ligand and is easily displaced by the DAPCA ligand, facilitating the reaction.

  • Solvent System: A methanol-water co-solvent system is employed. Methanol effectively dissolves the organic DAPCA ligand, while water aids in dissolving the copper(II) acetate salt, creating a homogenous reaction medium.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is proposed to favor the formation of a charge-neutral [Cu(DAPCA)₂] complex, where the Cu(II) ion is coordinated by two deprotonated DAPCA ligands.

  • Reaction Conditions: The reaction is performed under reflux to provide the necessary activation energy for the coordination bonds to form efficiently, ensuring a higher yield of the final product.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ligand Dissolve DAPCA in Methanol Mix Combine Solutions (Stirring) Ligand->Mix Metal Dissolve Cu(OAc)₂·H₂O in Water Metal->Mix Reflux Reflux for 2-3 hours Mix->Reflux Cool Cool to Room Temp. (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with H₂O/MeOH Filter->Wash Dry Dry in Vacuo Wash->Dry Final Green Crystalline Product Dry->Final

Caption: Workflow for the synthesis of the Cu(II)-DAPCA complex.

Detailed Synthesis Protocol

Materials and Equipment:

  • 5,6-Diaminopyridine-2-carboxylic acid (DAPCA)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH), ACS grade

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.2 mmol of 5,6-Diaminopyridine-2-carboxylic acid in 20 mL of methanol. Gentle warming may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 0.1 mmol of Cu(OAc)₂·H₂O in 10 mL of deionized water.

  • Reaction Initiation: While stirring the ligand solution, add the copper(II) acetate solution dropwise. A color change to deep green is typically observed, indicating complex formation.

  • Reaction Completion: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

  • Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature. A green precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold deionized water (2 x 5 mL) and then cold methanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight. The yield should be recorded and the product stored in a desiccator.

Part 2: Physicochemical and Structural Characterization

A multi-technique approach is essential to confirm the identity and elucidate the structure of the synthesized complex. The following protocols form a self-validating system to verify the successful coordination of DAPCA to the Cu(II) center.

Characterization Workflow

Characterization_Workflow cluster_spectro Spectroscopic Analysis cluster_struct Structural & Compositional Analysis Start Synthesized Cu(II)-DAPCA Complex FTIR FTIR Spectroscopy (Coordination Sites) Start->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis XRD X-Ray Diffraction (Molecular Structure) Start->XRD EA Elemental Analysis (Empirical Formula) Start->EA Conclusion Structural Elucidation & Purity Confirmation FTIR->Conclusion UVVis->Conclusion XRD->Conclusion EA->Conclusion

Caption: Integrated workflow for the characterization of the Cu(II)-DAPCA complex.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the ligand's donor atoms involved in coordination by observing shifts in their characteristic vibrational frequencies.

  • Protocol:

    • Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the dried complex with ~100 mg of dry KBr powder.

    • Press the mixture into a transparent disk using a hydraulic press.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • For comparison, record the spectrum of the free DAPCA ligand using the same method.

  • Interpretation: The key to confirming coordination lies in comparing the complex's spectrum to that of the free ligand.[6]

    • Carboxylate Group (COO⁻): The most definitive evidence comes from the carboxylate stretches. The broad O-H band of the carboxylic acid (~3000 cm⁻¹) in the free ligand should disappear in the complex. Look for two new strong bands: the asymmetric stretch (νas(COO⁻)) around 1600-1630 cm⁻¹ and the symmetric stretch (νs(COO⁻)) around 1365-1400 cm⁻¹. The separation between these two peaks (Δν = νas - νs) provides insight into the coordination mode.[7]

    • Pyridine Ring: Vibrations associated with the pyridine ring (around 1500-1600 cm⁻¹) will shift to higher frequencies upon coordination of the ring nitrogen to the Cu(II) ion.

    • Metal-Ligand Bonds: The formation of new coordinate bonds will give rise to new, weaker bands in the far-IR region (typically < 600 cm⁻¹), corresponding to ν(Cu-O) and ν(Cu-N) vibrations.[6][10]

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the complex and gain information about the coordination geometry around the Cu(II) center.

  • Protocol:

    • Prepare a dilute solution (e.g., 10⁻³ to 10⁻⁵ M) of the complex in a suitable solvent like DMSO or DMF.

    • Record the absorption spectrum over a range of 200-900 nm using a quartz cuvette.

  • Interpretation:

    • Ligand-Based Transitions: Intense absorption bands in the UV region (250-350 nm) are typically due to π → π* and n → π* electronic transitions within the aromatic rings of the DAPCA ligand.[10]

    • Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) transitions may appear at the lower end of the UV or the beginning of the visible region (350-450 nm).

    • d-d Transitions: For a Cu(II) (d⁹) ion, a characteristic broad, weak absorption band is expected in the visible region (typically 600-800 nm). The position and shape of this band are indicative of the coordination geometry (e.g., distorted octahedral or square planar).[10]

Definitive Structural and Compositional Analysis
  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If suitable single crystals can be grown (e.g., by slow evaporation of the reaction solvent), this technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and the overall 3D supramolecular architecture, including any hydrogen bonding or π-π stacking interactions.[7][11]

  • Elemental Analysis (CHN): This analysis provides the experimental percentages of Carbon, Hydrogen, and Nitrogen in the complex. Comparing these values to the calculated theoretical percentages for the proposed molecular formula (e.g., [Cu(C₆H₆N₃O₂)₂]) is crucial for confirming the stoichiometry and purity of the bulk sample.[12]

Summary of Expected Characterization Data
Technique Parameter Expected Observation for Cu(II)-DAPCA Complex Interpretation
FTIR ν(O-H) of COOHAbsentDeprotonation and coordination of the carboxylate group.
Δν [νas(COO⁻) - νs(COO⁻)]> 200 cm⁻¹Likely indicates a monodentate coordination of the carboxylate.
Pyridine Ring VibrationsShift to higher wavenumbersCoordination of the pyridine nitrogen atom.
ν(Cu-N), ν(Cu-O)New bands in the 400-600 cm⁻¹ regionDirect evidence of metal-ligand bond formation.[6]
UV-Vis π → π* / n → π*Intense bands at ~250-350 nmIntra-ligand electronic transitions.
d-d transitionBroad, weak band at ~600-800 nmConfirms the presence of Cu(II) and suggests a distorted octahedral or square planar geometry.[10]
Elemental %C, %H, %NExperimental values match calculated values for the proposed formula.Confirms the empirical formula and purity of the synthesized compound.[12]

Part 3: Potential Applications and Future Directions

The unique structural features of the Cu(II)-DAPCA complex—a redox-active metal center chelated by a multi-dentate aromatic ligand—make it a promising candidate for various biomedical applications.

Antimicrobial and Antifungal Agents
  • Scientific Rationale: The antimicrobial activity of metal complexes is often enhanced compared to the free ligands.[2] This is attributed to chelation, which increases the lipophilicity of the molecule, allowing it to more easily penetrate microbial cell membranes.[2] Once inside, the complex can disrupt cellular processes by binding to DNA or inhibiting essential enzymes.[2]

  • Proposed Protocol: The synthesized complex should be screened against a panel of clinically relevant bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) using standard methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.[13]

Anticancer Therapeutics
  • Scientific Rationale: Many copper complexes exhibit potent anticancer activity, which can surpass that of established drugs like cisplatin, often with different mechanisms of action and the potential to overcome resistance.[1][14] Their activity is often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells, or through direct interaction and cleavage of DNA.[3][7]

  • Proposed Protocol: The cytotoxicity of the Cu(II)-DAPCA complex should be evaluated against various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay. To assess selectivity, its effect on a non-cancerous cell line should also be tested.[15]

Future Research Pathways
  • DNA Binding Studies: To explore the mechanism of potential anticancer activity, the interaction of the complex with DNA can be investigated using UV-Vis titration and fluorescence spectroscopy. These studies can reveal the mode of binding (e.g., intercalation, groove binding) and the binding affinity.[6][7]

  • Enzyme Inhibition Assays: The complex could be tested for its ability to inhibit specific enzymes that are crucial for pathogen survival or cancer progression.

  • In Vivo Studies: If promising in vitro activity and low toxicity are observed, further evaluation in animal models would be the next logical step toward therapeutic development.

References

  • Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development.Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSeuTdZXyXSIEYH3lidIF1IFGm4EMC-qMhxq9LX8tvC0N1IZhC97vfWuHCSeL9RFElWpFNv4LGHdjejRluCx364XGwZhqSryji64todpe7t6xrPl2stm19bP7jHzYv7iNdekLGoOKQS6_DK9DNB_eZO0wrzbPjVaKoDcRehQEHIuDtTatdsBurKooU2zHV2hkkfhOtL43SNMVlHi0Dwg4xe-F0DWr_wd_xKYyO-qFd3__EI_lgVIuAPN0IOEAeZ_ef4wrs2u-fswzySax9_3Hj]
  • Preparation, spectroscopic and structural study of copper(II) complexes derived from bulky pyridine ligands.Inorganica Chimica Acta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWn2mCwO2pJWFrnDOHx_oCSUX6jvIV_TMP12w07RXkLChTzkbRF3fOmyVBB3s2Y9I5ZigIQrKUyglxZAfVBS3OI4DkPrdmBDeZQ3YKgGaa3S1oruFU9z52OwFxpezKfBRmOXCHhfZ937LFxwsNvN2s9Q1BQ0UPhHNKO0tM]
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Sources

Application

Application Note: Advanced Protocols for the Reduction of Nitro-Precursors to 5,6-Diaminopyridine

Executive Summary & Context The synthesis of 5,6-diaminopyridine (and its structural equivalent, 2,3-diaminopyridine, depending on ring substitution priority) is a critical transformation in medicinal chemistry. These el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of 5,6-diaminopyridine (and its structural equivalent, 2,3-diaminopyridine, depending on ring substitution priority) is a critical transformation in medicinal chemistry. These electron-rich heterocyclic scaffolds are indispensable building blocks for fused imidazo[4,5-


]pyridines, which are heavily utilized in the development of antitubercular agents, kinase inhibitors, and advanced pharmaceuticals .

As a Senior Application Scientist, I have observed that the primary challenge in synthesizing diaminopyridines is not the reduction itself, but the oxidative instability of the product . Diaminopyridines are highly susceptible to rapid air oxidation, which can turn reaction mixtures black and severely degrade yields. The protocols designed below prioritize not only high-conversion reduction but also robust, self-validating work-up procedures to ensure maximum product integrity.

Mechanistic Causality & Reagent Selection

The reduction of a nitro group on an electron-deficient pyridine ring involves a sequential transfer of electrons and protons. The pathway progresses from the nitro (–NO₂) precursor, through nitroso (–NO) and hydroxylamine (–NHOH) intermediates, ultimately yielding the primary amine (–NH₂) .

G N1 Nitro-Precursor (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 +2e⁻, +2H⁺ -H₂O N3 Hydroxylamine (-NHOH) N2->N3 +2e⁻, +2H⁺ N4 5,6-Diaminopyridine (-NH2) N3->N4 +2e⁻, +2H⁺ -H₂O

Mechanistic pathway of nitro group reduction to amine via nitroso and hydroxylamine intermediates.

Why choose specific reagents?

  • Catalytic Hydrogenation (Pd/C): Provides the cleanest impurity profile. The electron-deficient nature of the pyridine ring requires careful optimization of hydrogen pressure to prevent over-reduction (e.g., ring hydrogenation).

  • Iron/Ammonium Chloride (Béchamp-type): A highly scalable and cost-effective method . Using Iron powder with a mild acid source like Ammonium Chloride (NH₄Cl) instead of HCl prevents the protonation of the resulting diaminopyridine. Because 5,6-diaminopyridine is highly water-soluble in its protonated state, a buffered pH ensures the product remains unprotonated, facilitating organic extraction.

Comparative Data of Reduction Modalities

To aid in protocol selection, the following table summarizes the quantitative and qualitative metrics of common reduction methodologies for this specific scaffold:

Reduction MethodTypical YieldReaction TimeScalabilityImpurity Profile & Work-upCost Factor
Pd/C, H₂ (Catalytic) 85 – 95%2 – 4 hoursHighExcellent; simple filtration of catalyst.High (Pd cost)
Fe / NH₄Cl (Béchamp) 70 – 85%1 – 3 hoursVery HighModerate; requires rigorous filtration of iron oxides.Low
Zn / NH₄Cl 60 – 75%3 – 5 hoursMediumModerate; zinc salts can be difficult to remove.Medium
SnCl₂ / HCl 50 – 65%2 – 4 hoursLowPoor; toxic tin byproducts require harsh basic workup.Medium

Experimental Workflow & Methodologies

Workflow S1 1. Substrate Preparation (Dissolve in EtOH/H2O or MeOH) S2 2. Reagent Addition (Fe/NH4Cl or Pd/C + H2) S1->S2 S3 3. Thermal/Pressure Activation (Reflux or H2 Atmosphere) S2->S3 S4 4. Catalyst/Sludge Filtration (Celite Pad, Hot Filtration) S3->S4 S5 5. Crystallization & Isolation (Inert Atmosphere) S4->S5

Step-by-step experimental workflow for the reduction of nitro-precursors to 5,6-diaminopyridine.

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol is optimal for late-stage synthesis where high purity is paramount.

Self-Validating System: Reaction completion is monitored by hydrogen uptake. The reaction is complete when the theoretical volume of hydrogen is consumed and the pressure stabilizes. Additionally, the visual transition of the solution from deep yellow (nitro) to colorless/pale yellow (amine) serves as a secondary qualitative indicator.

Step-by-Step Procedure:

  • Preparation: In a pressure-resistant reaction vessel, dissolve the nitro-precursor (e.g., 5-amino-6-nitropyridine, 10.0 g, 71.9 mmol) in 150 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Expert Insight: Always wet the Pd/C with a small amount of toluene or water under argon before adding it to methanol to prevent solvent ignition.

  • Purging: Seal the vessel. Purge the system with Nitrogen gas (3x), followed by Hydrogen gas (3x) to ensure an oxygen-free environment.

  • Reaction: Pressurize the vessel to 40 psi with H₂. Stir vigorously at room temperature (20–25°C) for 3–4 hours .

  • Monitoring: Monitor H₂ consumption. Once the pressure drop ceases, verify completion via TLC (DCM:MeOH 9:1).

  • Work-up: Vent the H₂ and purge the vessel with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C.

    • Critical Safety Note: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethyl acetate/hexanes under a nitrogen blanket to afford 5,6-diaminopyridine as off-white crystals.

Protocol B: Mild Chemical Reduction (Iron / NH₄Cl)

This protocol is optimal for large-scale, cost-sensitive early-stage synthesis.

Self-Validating System: The reaction mixture will transition from a clear yellow solution to a dark brown/black slurry as Fe⁰ is oxidized to Fe₃O₄. Disappearance of the starting material on HPLC confirms completion.

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the nitro-precursor (10.0 g, 71.9 mmol) in 200 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Ammonium Chloride (11.5 g, 215 mmol, 3.0 eq.) and fine Iron powder (12.0 g, 215 mmol, 3.0 eq.).

  • Thermal Activation: Heat the vigorously stirred mixture to 80°C (reflux) for 2 hours.

  • Work-up (Time-Sensitive): While the mixture is still hot (approx. 60°C), filter it through a Celite pad to remove the iron oxide sludge. Wash the filter cake with hot ethanol (2 x 50 mL).

    • Expert Insight: Speed is critical here. If the mixture cools too much, the diaminopyridine will crystallize within the iron sludge, drastically reducing yield. Furthermore, prolonged exposure to air during filtration will lead to oxidative degradation.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

References

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

  • 2,3-Diaminopyridine Source: Organic Syntheses URL:[Link]

Method

Application Note: Programmable DNA Recognition using 5,6-Diaminopyridine-2-carboxylic acid Synthons

Introduction & Mechanistic Rationale The development of programmable DNA recognition molecules is a cornerstone of modern chemical biology and targeted genetic therapeutics. While traditional pyrrole-imidazole (Py-Im) po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of programmable DNA recognition molecules is a cornerstone of modern chemical biology and targeted genetic therapeutics. While traditional pyrrole-imidazole (Py-Im) polyamides have successfully targeted a wide variety of DNA minor groove sequences, they face two critical limitations:

  • The G-Tract Problem: Traditional polyamides struggle to bind contiguous guanine-cytosine base pairs (e.g., 5'-GGGG-3') due to steric clashes and the altered width of the minor groove at these sites[1].

  • Lack of Intrinsic Fluorescence: Tracking polyamides in live cells typically requires the attachment of bulky external fluorophores (like FITC or Texas Red), which can disrupt the natural curvature and binding affinity of the molecule[2].

5,6-Diaminopyridine-2-carboxylic acid (and its methyl ester) serves as the critical starting synthon to overcome both limitations. By condensing this precursor with specific aldehydes, researchers can synthesize 6-5 fused bicyclic heteroaromatics—specifically, imidazo[4,5-


]pyridine (Ip) or "aza-Hx" derivatives[1][2].

When incorporated into a polyamide chain, the Ip/aza-Hx motif acts as a shape-complementary mimic of the Py-Im unit. It perfectly matches the curvature of the minor groove floor, restoring high-affinity binding to difficult G-tracts[1]. Furthermore, specific aryl substitutions on the aza-Hx ring impart intrinsic fluorescence, enabling direct cellular tracking without compromising sequence specificity[2].

G A aza-Hx / Ip Motif (from 5,6-Diaminopyridine) C Stacked Dimer (Ip / Py) A->C Minor Groove Stacking B Pyrrole (Py) Motif B->C Minor Groove Stacking D Target DNA (G·C Base Pair) C->D Hydrogen Bonding & Shape Complementarity

Logical pairing rules of imidazopyridine polyamides for specific DNA recognition.

Design Rules & Quantitative Binding Data

The incorporation of the 5,6-diaminopyridine-derived motif alters the traditional pairing rules of minor groove binders. The table below summarizes the quantitative advantages of utilizing the Ip/aza-Hx motif compared to standard Py/Im systems.

Motif Pair (Ring 1 / Ring 2)Target Base PairBinding Affinity (

)
Structural & Functional Advantage
Im / Py G·C

Standard recognition; fails at contiguous G-tracts.
Ip / Py G·C

10 to 100-fold enhanced affinity for 5'-GGGG-3' tracts[1].
aza-Hx / Im-Py CG / GC

Mimics Py-Im unit; provides intrinsic cellular fluorescence[2].
Hx / PP A·T / T·A

Recognizes two base pairs; lacks the nitrogen for G·C specificity[2].

Synthetic Workflows & Protocols

The synthesis of programmable aza-Hx polyamides is a two-phase process: the solution-phase synthesis of the aza-Hx carboxylic acid synthon, followed by Solid-Phase Peptide Synthesis (SPPS).

Workflow Step1 5,6-Diaminopyridine-2-carboxylic acid Step2 Condensation with Aldehyde (DMSO, 120°C) Step1->Step2 Step3 aza-Hx Ester Intermediate Step2->Step3 Step4 Base Hydrolysis (5% NaOH, Reflux) Step3->Step4 LC-MS Validation Step5 aza-Hx Carboxylic Acid Synthon Step4->Step5 Step6 Solid-Phase Peptide Synthesis (Polyamide Assembly) Step5->Step6 HATU/DIEA Activation

Synthetic workflow from 5,6-Diaminopyridine-2-carboxylic acid to polyamides.
Protocol A: Synthesis of the aza-Hx Carboxylic Acid Synthon

Causality Note: Historically, these condensations were performed in nitrobenzene at 150°C[2]. However, to prevent oxidative degradation of the electron-rich diamine and to improve solubility, Dimethyl Sulfoxide (DMSO) at 120°C is the preferred modern solvent system[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 equivalent of methyl 5,6-diaminopyridine-2-carboxylate in anhydrous DMSO (0.2 M concentration).

  • Condensation: Add 1.05 equivalents of the desired aryl-aldehyde (e.g., 4-methoxybenzaldehyde for fluorescent aza-Hx).

  • Heating: Stir the reaction mixture at 120–125 °C for 12 hours[2].

  • Validation Checkpoint 1 (Self-Validating Step): Analyze an aliquot via LC-MS. Do not proceed until the starting diamine is completely consumed and the aza-Hx ester intermediate shows >95% purity. Impurities carried into the next step will severely complicate the isolation of the highly polar carboxylic acid.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold water to precipitate the ester. Filter and wash with diethyl ether.

  • Hydrolysis: Suspend the ester in 5% aqueous NaOH and reflux for 2 hours until the suspension becomes a clear solution[2].

  • Acidification: Cool the solution and carefully acidify to pH 3-4 using 1M HCl. The aza-Hx carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Solid-Phase Assembly of the Polyamide

Causality Note: The aza-Hx synthon is sterically hindered. Standard coupling reagents (like HBTU) often result in incomplete couplings. HATU is mandated due to its superior efficiency in forming the active ester of hindered heterocyclic carboxylic acids.

Step-by-Step Methodology:

  • Resin Swelling: Swell Kaiser oxime resin or PAM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the aza-Hx carboxylic acid synthon, 2.9 equivalents of HATU, and 6.0 equivalents of DIEA in NMP. Let stand for 5 minutes to ensure complete activation.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 4 hours.

  • Validation Checkpoint 2: Perform a Kaiser test. If positive (indicating unreacted amines), repeat the coupling step.

  • Elongation: Continue sequential deprotection and coupling of standard Pyrrole and Imidazole monomers to build the desired sequence.

  • Cleavage: Cleave the polyamide from the resin using neat 3-(dimethylamino)propylamine (Dp) at 37°C for 16 hours. Purify via preparative RP-HPLC.

Protocol C: Validation of DNA Recognition (DNase I Footprinting)

To verify that the synthesized polyamide correctly targets the programmed DNA sequence (e.g., 5'-GGGG-3'), quantitative DNase I footprinting must be performed[1].

  • Radiolabeling: 5'-end label the target plasmid DNA using [

    
    -
    
    
    
    P]-ATP and T4 polynucleotide kinase.
  • Equilibration: Incubate the radiolabeled DNA (10 kcpm) with varying concentrations of the aza-Hx polyamide (10 pM to 1

    
    M) in a buffer containing 10 mM Tris-HCl (pH 7.0), 10 mM KCl, 10 mM MgCl
    
    
    
    , and 5 mM CaCl
    
    
    for 12 hours at 22°C to ensure thermodynamic equilibrium[1].
  • Cleavage: Add DNase I enzyme and allow cleavage for precisely 2 minutes. Quench the reaction with a buffer containing EDTA and formamide.

  • Analysis: Resolve the fragments on an 8% polyacrylamide denaturing gel. The absence of bands at the target sequence (the "footprint") confirms sequence-specific programmable recognition.

References

  • Babu, B., et al. "Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides." Bulgarian Chemical Communications.[Link]

  • Dervan, P. B., et al. "Programmable Oligomers Targeting 5′-GGGG-3′ in the Minor Groove of DNA and NF-κB Binding Inhibition." Bioorganic & Medicinal Chemistry.[Link]

Sources

Application

Recrystallization solvents for 5,6-Diaminopyridine-2-carboxylic acid purification

Application Note & Technical Guide Abstract & Compound Profile 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6), often utilized as a scaffold for fused heterocycles (e.g., imidazopyridines in P2X3 antagonists),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract & Compound Profile

5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6), often utilized as a scaffold for fused heterocycles (e.g., imidazopyridines in P2X3 antagonists), presents unique purification challenges due to its zwitterionic nature and susceptibility to oxidative degradation.

This guide details the solvent selection logic and step-by-step protocols for recrystallizing this compound. We focus on two distinct forms: the Free Acid (Zwitterion) and the Hydrochloride Salt , providing a robust strategy to achieve >98% purity with minimized oxidative coloring.

Physicochemical Challenges[1]
  • Zwitterionic Character: In neutral media, the compound exists as a zwitterion (inner salt), resulting in low solubility in common organic solvents (MeOH, EtOH, DCM) and limited solubility in cold water.

  • Oxidative Instability: The electron-rich diamine motif is prone to air oxidation, forming colored impurities (pink/brown) akin to phenylenediamine degradation.

  • Solubility Profile:

    • High Solubility: Aqueous Acid (pH < 2), Aqueous Base (pH > 9).

    • Moderate Solubility: Hot Water, DMSO.[1]

    • Low Solubility: Cold Water, Ethanol, Acetonitrile.[1]

Solvent Selection Strategy

The purification strategy relies on manipulating the ionization state of the molecule.[2] We utilize pH-swing crystallization (Isoelectric Focusing) for the free acid and Anti-solvent Recrystallization for the salt form.

Solvent SystemRoleMechanism of ActionTarget Form
Water (pH adjusted) Primary SolventSolubilizes ionic species; precipitates zwitterion at pI.Free Acid
1M HCl / Ethanol Solvent / Anti-solventHigh solubility in acid; EtOH reduces dielectric constant to force precipitation.HCl Salt
Water / Isopropanol Solvent / Anti-solventAlternative to EtOH; higher boiling point allows better thermal gradient.HCl Salt
Activated Carbon AdsorbentRemoves colored oxidative impurities (essential step).Both

Protocol A: Isoelectric Precipitation (Free Acid)

Best for: Isolating the neutral compound for subsequent coupling reactions.

Principle: The compound is dissolved in acid to protonate the amine (forming a cation) or base to deprotonate the carboxylic acid (forming an anion). Neutralization to the Isoelectric Point (pI ~4.0–5.0) causes the zwitterion to precipitate due to minimum solubility.

Step-by-Step Methodology
  • Dissolution: Suspend the crude 5,6-diaminopyridine-2-carboxylic acid (10 g) in Water (60 mL) .

  • Acidification: Slowly add 6M HCl dropwise with stirring until the solution becomes clear (pH < 1.5).

    • Control Point: If the solution remains turbid, heat to 40°C.

  • Decolorization (Critical):

    • Add Activated Carbon (0.5 g, 5 wt%) .

    • Stir at 40–50°C for 30 minutes under an inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization (pH Swing):

    • Cool the filtrate to 20°C.

    • Slowly add 10% Aqueous NaOH or Saturated NaHCO₃ while monitoring pH.

    • Target pH: Adjust to pH 4.5 ± 0.2 . A thick precipitate will form.[3]

  • Maturation: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the solid and wash with Cold Water (2 x 10 mL) followed by Cold Ethanol (1 x 10 mL) to aid drying.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization of Hydrochloride Salt

Best for: Long-term storage and stability. The salt form is significantly more resistant to oxidation.

Principle: The HCl salt is highly soluble in water but sparingly soluble in ethanol. We use a "solvent/anti-solvent" technique.

Step-by-Step Methodology
  • Dissolution: Dissolve crude material (10 g) in 2M HCl (30 mL) . Heat to 60°C to ensure complete dissolution.

  • Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.

  • Crystallization:

    • Maintain temperature at 50–60°C.

    • Slowly add Hot Ethanol (90 mL) (Ratio 1:3 Water:EtOH).

    • Observation: The solution may become cloudy.

  • Cooling Ramp:

    • Allow the mixture to cool to room temperature slowly (over 2 hours) to form well-defined crystals.

    • Chill further to 0°C for 1 hour.

  • Isolation: Filter the crystals.

  • Wash: Wash with a mixture of EtOH/Water (9:1) followed by pure Acetone .

  • Drying: Vacuum dry at 40°C.

Visualization of Workflows

The following diagrams illustrate the decision pathways and process flows for both protocols.

Diagram 1: Purification Decision Logic & Workflow

PurificationWorkflow Start Crude 5,6-Diaminopyridine-2-carboxylic acid CheckForm Desired Final Form? Start->CheckForm FreeAcidPath Protocol A: Free Acid (Zwitterion) CheckForm->FreeAcidPath Reactive Intermediate SaltPath Protocol B: HCl Salt CheckForm->SaltPath Stable Storage DissolveAcid Dissolve in dilute HCl (pH < 1.5) FreeAcidPath->DissolveAcid CarbonTreat Add Activated Carbon (Remove Color) DissolveAcid->CarbonTreat Filter Filter through Celite CarbonTreat->Filter CarbonTreat->Filter Neutralize Adjust pH to 4.5 (Isoelectric Pt) with NaOH/NaHCO3 Filter->Neutralize AddAntiSolvent Add Hot Ethanol (Anti-solvent) Filter->AddAntiSolvent Precipitate Precipitate Forms Neutralize->Precipitate FinalIso Filtration & Vacuum Dry Precipitate->FinalIso DissolveHot Dissolve in 2M HCl at 60°C SaltPath->DissolveHot DissolveHot->CarbonTreat Cooling Controlled Cooling (60°C -> 0°C) AddAntiSolvent->Cooling Cooling->FinalIso

Caption: Decision matrix and process flow for isolating 5,6-Diaminopyridine-2-carboxylic acid as a Free Acid or Hydrochloride Salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pink/Brown Product Oxidation of amino groups.Increase activated carbon load; ensure inert atmosphere (N₂) during heating; use degassed solvents.
Low Yield (Protocol A) pH not at exact pI.Perform a micro-scale titration to find the exact pH of maximum turbidity (pI) for your specific batch matrix.
Oiling Out (Protocol B) Ethanol added too fast or too hot.Add Ethanol dropwise; seed the solution with pure crystals if available; slow down cooling rate.
Insoluble Residue Inorganic salts (NaCl) from neutralization.Ensure thorough washing with cold water (Protocol A) or switch to Protocol B (Salt) which leaves NaCl in the mother liquor.

References

  • Synthesis of Aminopicolinic Acids

    • Title: Synthesis of Some Aminopicolinic Acids.[4]

    • Source: David Publishing.
    • URL:[Link] (General reference for aminopicolinic acid handling).

  • Title: Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives.
  • General Solubility Data

    • Title: 5,6-diaminopyridine-2-carboxylic acid Product Information.[5][6][7]

    • Source: Sigma-Aldrich / MilliporeSigma.
  • Isoelectric Precipitation Methodology

    • Title: Purification and biofabrication of 5-aminolevulinic acid (Analogous zwitterion purific
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5,6-Diaminopyridine-2-carboxylic Acid in DMF

Welcome to the Technical Support Center for handling 5,6-Diaminopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5,6-Diaminopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the dissolution of this compound in N,N-Dimethylformamide (DMF). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development endeavors.

Introduction: The Challenge of Dissolving 5,6-Diaminopyridine-2-carboxylic Acid

5,6-Diaminopyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] However, its unique structure, featuring both basic amino groups and an acidic carboxylic acid group, can lead to strong intermolecular interactions and limited solubility in common organic solvents, including DMF. This guide will equip you with the knowledge and practical techniques to overcome these solubility challenges.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you may encounter during the dissolution of 5,6-Diaminopyridine-2-carboxylic acid in DMF.

Issue 1: The compound does not fully dissolve in DMF at room temperature.

Underlying Cause: The crystalline lattice energy of 5,6-Diaminopyridine-2-carboxylic acid may be too high to be overcome by the solvation energy provided by DMF at ambient temperature. Intermolecular hydrogen bonding between the amino and carboxylic acid groups contributes significantly to this.

Solutions:

  • Heating the Solution:

    • Rationale: Increasing the temperature provides the necessary energy to break the crystal lattice and enhances the kinetic energy of the solvent molecules, leading to improved solvation.[2]

    • Protocol:

      • Add the desired amount of 5,6-Diaminopyridine-2-carboxylic acid to DMF in a suitable flask.

      • Stir the mixture at room temperature for 5-10 minutes to ensure the solid is well-dispersed.

      • Gradually heat the mixture on a hot plate with continuous stirring.

      • Monitor the dissolution visually. A temperature of 50-70 °C is often a good starting point.

      • Caution: Avoid excessive heating, as DMF can decompose at higher temperatures.[3]

  • Sonication:

    • Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process breaks down particle agglomerates and increases the surface area of the solid, facilitating faster dissolution.[4]

    • Protocol:

      • Prepare a suspension of the compound in DMF.

      • Place the vessel in a bath sonicator.

      • Sonicate for 15-30 minute intervals, monitoring for dissolution.

      • Allow the solution to cool and observe for any precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5,6-Diaminopyridine-2-carboxylic acid in DMF?

Q2: I've dissolved the compound in hot DMF, but it precipitates upon cooling. How can I prevent this?

This indicates that you have prepared a supersaturated solution. To maintain solubility at room temperature, you may need to:

  • Work with more dilute solutions: Determine the saturation point at room temperature and prepare your solutions accordingly.

  • Use a co-solvent: As detailed in the troubleshooting guide, adding a co-solvent can help maintain solubility at lower temperatures.

  • Use the solution while it's still warm: For some applications, it may be feasible to use the solution before it cools down completely.

Q3: Can I use other solvents to dissolve 5,6-Diaminopyridine-2-carboxylic acid?

Yes, other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are also likely to be effective.[7] In some cases, a mixture of solvents can provide better solubility than a single solvent.[8] It is always advisable to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific application.

Q4: How does the purity of the compound and solvent affect solubility?

Impurities in either the 5,6-Diaminopyridine-2-carboxylic acid or the DMF can significantly impact solubility. Impurities can disrupt the crystal lattice of the solute or alter the solvating properties of the solvent. Using high-purity starting materials is crucial for obtaining reproducible solubility results.

Q5: Will adjusting the pH of the solution in DMF improve solubility?

The concept of pH is not as well-defined in aprotic solvents like DMF as it is in water.[9] However, the acidic and basic nature of your compound means that its charge state can be influenced by the presence of acids or bases.

  • Adding a base (e.g., a non-nucleophilic organic base like triethylamine) could deprotonate the carboxylic acid, forming a more soluble salt.

  • Adding an acid could protonate the amino groups. The effect on solubility in an organic solvent will depend on the nature of the resulting salt. Small-scale experiments are recommended to test this approach.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the logical steps for troubleshooting solubility issues.

Caption: Troubleshooting workflow for initial dissolution.

Caption: Troubleshooting workflow for preventing precipitation.

Data Summary Table

The following table provides a qualitative summary of the factors influencing the solubility of 5,6-Diaminopyridine-2-carboxylic acid in DMF.

FactorEffect on SolubilityRecommendations
Temperature Increases solubilityHeat to 50-70 °C with stirring.
Sonication Increases the rate of dissolutionUse a bath sonicator for 15-30 minute intervals.
Co-solvents Can significantly increase solubilityTest with DMSO, NMP, or small amounts of water.
pH (in the presence of protic species) Can increase or decrease solubility depending on the salt formedExperiment with small amounts of non-nucleophilic organic acids or bases.
Purity Higher purity generally leads to more predictable solubilityUse high-purity compound and solvent.

References

  • ResearchGate. (2015, October 7). How can I dissolve a drug in DMF?. Retrieved from [Link]

  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • Pearson. (n.d.). Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Retrieved from [Link]

  • PMC. (n.d.). Effect of Ultrasound on Dissolution of Polymeric Blends and Phase Inversion in Flat Sheet and Hollow Fiber Membranes for Ultrafiltration Applications. Retrieved from [Link]

  • ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Pyridine as a compound solvent - any thoughts?. Retrieved from [Link]

  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. Retrieved from [Link]

  • PubMed. (2023, May 5). A Palladium-Catalyzed Carbonylative Acetylation of N-Phenylpyridin-2-amine Using DMF and CO as the Acetyl Source. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Diaminopyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

  • PMC. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 5,6-Diaminopyridine

Topic: Preventing oxidation of 5,6-diaminopyridine during synthesis Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing oxidation of 5,6-diaminopyridine during synthesis Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Welcome to the Technical Support Hub. This guide addresses the critical instability of 5,6-diaminopyridine (IUPAC: 2,3-diaminopyridine ). This electron-rich vicinal diamine is notorious for rapid oxidative degradation, often resulting in "black tar" formation that compromises yield and purity.

Note on Nomenclature: Throughout this guide, we refer to the compound as 5,6-diaminopyridine to match your query, though it is chemically equivalent to 2,3-diaminopyridine (where the pyridine nitrogen is position 1). The instability profile applies to both 2,3- and 3,4-diaminopyridine isomers.

Core Troubleshooting (FAQ)

Q1: My reaction mixture turned dark brown/black immediately upon workup. Is the product recoverable?

Diagnosis: This is the hallmark of oxidative polymerization . Cause: 5,6-diaminopyridine is highly electron-rich. Upon exposure to atmospheric oxygen—especially in neutral or alkaline solutions—it undergoes radical-mediated oxidative coupling to form azo-dimers and extended conjugated oligomers (similar to aniline blacks). Solution:

  • If the mixture is black: The oxidized impurities are often insoluble or have vastly different polarity. You may attempt to rescue the monomer by acidifying to pH < 2 (forming the stable salt) and filtering off the insoluble dark polymers.

  • Prevention: Never expose the free base to air in solution. Perform all workups under nitrogen/argon.[1][2]

Q2: I see "ghost" peaks in my NMR and a broadening of signals.

Diagnosis: Paramagnetic impurities or early-stage oligomerization. Cause: The formation of radical intermediates (semiquinones) or hydrazine-linked dimers causes line broadening. Solution:

  • Add a trace of hydrazine hydrate or sodium dithionite to the NMR tube (if using D₂O/DMSO) to reduce oxidized species back to the diamine, sharpening the spectrum.

  • Best Practice: Convert the sample to the hydrochloride salt immediately. The salt form is NMR-stable.

Q3: Can I store the free base in the freezer?

Diagnosis: High risk strategy.[3] Insight: Even at -20°C, the free base can auto-oxidize if not strictly sealed under argon. Surface oxidation creates nucleation sites for further degradation. Recommendation: Do not store the free base. Always convert the isolated material to the dihydrochloride (2HCl) or monohydrochloride (HCl) salt for long-term storage. The protonated amines pull electron density from the ring, significantly raising the oxidation potential.

Technical Deep Dive: The Mechanism of Failure

To prevent oxidation, one must understand the pathway. The degradation is not a simple decomposition but a chain-growth polymerization .

Visualization: Oxidative Degradation Pathway

The following diagram illustrates how the monomer (Step A) converts to the reactive radical cation (Step B) and subsequently polymerizes (Step D).

OxidationPathway Monomer 5,6-Diaminopyridine (Free Base) Radical Radical Cation Intermediate Monomer->Radical O2 / Light / pH > 7 Salt Hydrochloride Salt (STABLE) Monomer->Salt HCl / Anhydrous Dimer Azo/Hydrazine Dimers Radical->Dimer Coupling Polymer Insoluble Black Oligomers Dimer->Polymer Propagation Salt->Monomer NaOH / Ar (In situ use)

Caption: Figure 1. The oxidative cascade of 5,6-diaminopyridine. Protonation (green path) arrests the cycle by preventing radical formation.

Validated Protocols

Protocol A: Synthesis & Isolation as the Hydrochloride Salt

This is the "Gold Standard" for stability. Do not isolate the free base unless strictly necessary for the next step.

Reagents:

  • Crude reaction mixture (containing 5,6-diaminopyridine)

  • Degassed Ethanol (EtOH)

  • Conc. HCl or HCl in Dioxane (4M)

  • Argon/Nitrogen line[1][2][4]

Step-by-Step:

  • Deoxygenation: Sparge all solvents (EtOH, water) with Argon for 20 minutes before use.

  • Reduction (Optional but Recommended): If synthesizing via nitro-reduction (e.g., from 2-amino-3-nitropyridine), add 1.1 eq of Sodium Dithionite to the crude mixture to scavenge any oxidized species formed during reaction.

  • Filtration: Filter the catalyst (Pd/C or Raney Ni) under an inert blanket. Do not let the filter cake dry out (pyrophoric risk and oxidation trigger).

  • Acidification:

    • Cool the filtrate to 0°C.

    • Dropwise add HCl (conc. aq. or 4M in dioxane) until pH reaches ~1.

    • Observation Check: The solution should lighten in color (dark brown

      
       pale yellow/orange).
      
  • Precipitation:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Add cold, degassed diethyl ether or acetone to induce crystallization.

  • Isolation: Filter the solid rapidly. Wash with Et₂O. Dry under high vacuum.

Result: 5,6-Diaminopyridine[5]·xHCl (usually mono- or dihydrochloride). Stability: Months/Years at 4°C.

Protocol B: Handling the Free Base (For Immediate Use)

Use this only if the next reaction (e.g., condensation with an aldehyde) requires basic conditions.

Workflow:

  • Schlenk Technique: Perform all transfers using cannulas or gas-tight syringes.

  • Solvent System: Use degassed Methanol or DMF .

  • In-Situ Generation:

    • Start with the stable HCl salt (from Protocol A).

    • Suspend in the reaction solvent.

    • Add exactly 1 or 2 equivalents of degassed base (e.g., Et₃N, NaOMe) immediately before adding the electrophile.

    • Why? This minimizes the time the free amine exists in the absence of a trapping agent.

Data & Stability Comparison

The following table summarizes the stability of different forms of 5,6-diaminopyridine based on internal application data and literature precedents.

FormStorage ConditionStability DurationVisual Indicator of Failure
Free Base (Solid) Air, RT< 24 HoursSurface turns black/crusty
Free Base (Solid) Argon, -20°C1-2 WeeksGradual darkening
Free Base (Solution) Organic Solvent, AirMinutesRapid blackening (tar)
HCl Salt (Solid) Air, Desiccator, RT> 6 MonthsRemains pale yellow/white
HCl Salt (Solution) Water/Acid (pH < 2)Days/WeeksMinimal color change

Visualization: Recommended Workup Flow

This flowchart guides the decision-making process for workup to ensure maximum yield.

WorkupFlow Start Crude Reaction Mixture (Reduced Nitro-pyridine) Check Is the next step acid sensitive? Start->Check AcidSensitive_YES YES (e.g., specific catalysis) Check->AcidSensitive_YES High Risk AcidSensitive_NO NO (Standard condensation) Check->AcidSensitive_NO Preferred RouteA Protocol B: In-Situ Neutralization 1. Keep under Ar 2. Add Base + Electrophile simultaneously AcidSensitive_YES->RouteA RouteB Protocol A: Salt Isolation 1. Add HCl to pH 1 2. Precipitate/Crystallize 3. Store as Salt AcidSensitive_NO->RouteB

Caption: Figure 2. Decision tree for isolating 5,6-diaminopyridine. Route B (Salt Isolation) is strongly recommended for purity.

References

  • Guelmami, L., et al. (2025).[6] Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate. ResearchGate. Retrieved from [Link]

  • Senol, D. (2020).[7] Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine. ResearchGate. Retrieved from [Link]

  • Kale, et al. (2017). Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling of 5,6-Diaminopicolinic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Coupling Efficiency of 5,6-Diaminopicolinic Acid (DAPA) Technical Analysis: Why is DAPA "Stubborn"? Before tro...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Coupling Efficiency of 5,6-Diaminopicolinic Acid (DAPA)

Technical Analysis: Why is DAPA "Stubborn"?

Before troubleshooting, you must understand the electronic and steric landscape of 5,6-diaminopicolinic acid. It is not a standard amino acid; it is an electron-deficient heterocyclic building block often used in Peptide Nucleic Acid (PNA) synthesis or as a rigid linker.

The Reactivity Gradient

The pyridine ring exerts a strong electron-withdrawing effect, but it affects the two amino groups differently.

PositionChemical EnvironmentNucleophilicityCoupling Difficulty
6-Amino Ortho to Ring Nitrogen. Similar to 2-aminopyridine.[1] Highly deactivated by inductive effect ($ -I $) and resonance.Very Low High (Requires aggressive activation)
5-Amino Meta to Ring Nitrogen. Similar to 3-aminopyridine. Less deactivated than position 6.Low-Moderate Moderate (Standard reagents may work)
2-Carboxyl Ortho to Ring Nitrogen. Sterically crowded and prone to chelation.N/A Moderate (Requires pre-activation)

Key Insight: If you observe "low coupling efficiency," it is statistically most likely a failure to acylate the 6-amino group due to its extremely poor nucleophilicity, or aggregation of the hydrophobic aromatic core.

Troubleshooting Modules

Module A: Coupling TO DAPA (The Nucleophile Challenge)

Use this module if DAPA is on the resin/chain and you are trying to attach the next amino acid to it.

The Problem: The 6-amino group is a terrible nucleophile. Standard carbodiimide (DIC/HOBt) or phosphonium (PyBOP) couplings often fail or stall at <50% conversion.

Protocol 1: The Acid Fluoride Switch (TFFH) When HATU fails, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive toward electron-poor amines than the OBt/OAt esters generated by HATU.

  • Reagents: Fmoc-AA-OH (4 eq), TFFH (4 eq), DIPEA (8 eq).

  • Solvent: DMF or NMP (Anhydrous).

  • Activation: Dissolve Amino Acid and TFFH in solvent. Add DIPEA. Do not pre-activate for >1 min (Acid fluorides hydrolyze fast).

  • Coupling: Add immediately to the DAPA-resin.

  • Conditions: Double couple: 1 hour at RT, then 1 hour at 50°C.

Protocol 2: The HATU "Blast" If you must use HATU, you need to drive the equilibrium.

  • Reagents: HATU (5 eq), HOAt (5 eq - Critical Additive), TMP (2,4,6-Trimethylpyridine - Weaker base prevents racemization at high temp).

  • Temperature: Microwave irradiation at 60°C for 20 mins.

Module B: Coupling DAPA AS the Acid (The Electrophile Challenge)

Use this module if you are trying to attach DAPA to a growing chain.

The Problem: The carboxylic acid at position 2 is sterically hindered by the ring nitrogen and the bulky protecting groups on the 5,6-amines.

Protocol:

  • Pre-activation is Mandatory: Unlike standard couplings where you dump everything in, you must convert DAPA to the active ester before it sees the amine.

  • Reagent: HATU is preferred here over TFFH.

  • Step-by-Step:

    • Dissolve Protected-DAPA (1.0 eq) and HATU (0.95 eq) in DMF.

    • Add DIPEA (2.0 eq).[2]

    • Wait: Stir for 2-5 minutes. Look for color change (often yellow to orange).

    • Add to resin/amine.[2]

    • Note: Using slightly less HATU (0.95 eq) prevents "capping" the resin with unreacted HATU (guanidinylation).

Module C: Solubility & Aggregation (The "Brick Dust" Issue)

DAPA derivatives are notorious for


 stacking, causing the resin to aggregate and preventing reagent access.

The "Magic Mixture" Solvent System: If your resin swells poorly or the reaction is sluggish despite strong reagents, switch your solvent system to:

  • NMP / DMSO (4:1) containing 0.4M LiCl .

  • Why? The chaotropic salt (LiCl) disrupts the hydrogen bonding and stacking of the pyridine rings, keeping the peptide chain extended.

Visual Troubleshooting Logic

Diagram 1: Diagnostic Flowchart

Use this decision tree to identify your specific failure mode.

TroubleshootingDAPA cluster_amine DAPA is Nucleophile (Coupling TO it) cluster_acid DAPA is Electrophile (Coupling IT) start START: Low Coupling Yield check_pos Is DAPA the Nucleophile (Amine) or Electrophile (Acid)? start->check_pos amine_branch Which amine is free? check_pos->amine_branch DAPA-NH2 acid_branch Check Activation Color check_pos->acid_branch DAPA-COOH pos_6 6-Amino (Ortho) amine_branch->pos_6 pos_5 5-Amino (Meta) amine_branch->pos_5 sol_hat Standard HATU failed? pos_6->sol_hat action_mw Microwave @ 60°C with HOAt additive pos_5->action_mw action_tffh SWITCH TO TFFH (Acid Fluoride Method) sol_hat->action_tffh Yes no_color No Color Change (Poor Activation) acid_branch->no_color color_ok Color Changed (Active Ester Formed) acid_branch->color_ok action_base Check Base Quality (DIPEA degraded?) no_color->action_base action_agg Aggregation Issue Use LiCl/NMP color_ok->action_agg

Caption: Diagnostic logic for identifying whether the failure is electronic (nucleophilicity) or physical (aggregation/activation).

Diagram 2: Electronic Deactivation Mechanism

Understanding why the 6-position fails helps you justify the use of aggressive reagents like TFFH.

Mechanism cluster_result Resulting Reactivity py_n Pyridine Nitrogen (Electron Withdrawing) c6 C-6 Position py_n->c6 Inductive Effect (-I) nh2 6-Amino Group c6->nh2 Deactivates res Nucleophilicity dropped by ~1000x vs Aniline nh2->res

Caption: The pyridine nitrogen pulls electron density from the C-6 position, rendering the attached amine significantly less reactive.

Frequently Asked Questions (FAQ)

Q: I see a new spot on LCMS with Mass M+99. What is it? A: This is likely guanidinylation . If you use HATU with a slow-reacting amine (like DAPA), the amine can attack the HATU reagent itself instead of the activated amino acid.

  • Fix: Use slightly less HATU (0.95 eq) or switch to a phosphonium reagent (PyAOP) which cannot form guanidines.

Q: Can I use DIC/HOBt for DAPA couplings? A: For the 5-amino position, possibly. For the 6-amino position, no . The activation is too slow. The active ester will hydrolyze or rearrange before the weak amine attacks. You need the high reactivity of an OAt ester (HATU) or Acid Fluoride (TFFH).

Q: My DAPA is protected with Boc on both amines. Can I selectively deprotect one? A: It is difficult. Usually, DAPA is supplied with orthogonal protection (e.g., Fmoc on position 6, Boc on position 5) to allow regioselective synthesis. If you have Bis-Boc, you will deprotect both simultaneously with TFA.

Q: Why does the reaction mixture turn black? A: Aminopyridines are prone to oxidation. While pure DAPA is stable, once deprotected in solution, it can oxidize if the solvent is not degassed. Ensure your DMF/NMP is fresh and consider bubbling Nitrogen through it.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative review on HATU, TFFH, and coupling mechanisms).

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[3][4][5] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link] (The foundational paper for using TFFH to couple difficult amines).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link] (Discusses scale-up issues and reagent selection for electron-deficient anilines/pyridines).

Sources

Optimization

Stability of 5,6-Diaminopyridine-2-carboxylic acid in acidic vs basic media

This Technical Support Guide addresses the stability, handling, and troubleshooting of 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6 / 204632-48-2).[1] The content is designed for researchers observing degrada...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability, handling, and troubleshooting of 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6 / 204632-48-2).[1] The content is designed for researchers observing degradation (color changes) or yield loss during synthesis and purification.[1]

Subject: Stability Profile & Troubleshooting in Acidic vs. Basic Media Ticket Priority: High (Degradation Sensitive)

Executive Summary: The Stability Paradox

5,6-Diaminopyridine-2-carboxylic acid is an amphoteric, electron-rich heteroaromatic system .[1][2] Its stability is governed by two competing factors: oxidation susceptibility (driven by the electron-rich diamine motif) and solubility/aggregation (driven by its zwitterionic nature).[1][2]

  • In Acidic Media (pH < 3): STABLE (Preferred). Protonation of the amino groups and pyridine nitrogen withdraws electron density from the ring, significantly retarding oxidative degradation.[2]

  • In Basic Media (pH > 9): UNSTABLE. The free-base diamine is highly susceptible to aerobic oxidation, leading to rapid darkening (azo/imino formation) and polymerization.[1][2]

  • In Neutral Media (pH 4–7): PROBLEMATIC. The compound exists largely as a zwitterion, leading to poor solubility and precipitation, often mistaken for decomposition.[2]

Troubleshooting Guide: Why is my experiment failing?

Issue A: "My solution turned dark brown/black within minutes."

Diagnosis: Aerobic Oxidation (Basic/Neutral Conditions) The 5,6-diamino moiety is a vicinal diamine on an electron-rich pyridine ring.[1][2] In basic media, the unprotonated nitrogens donate electron density into the ring, lowering the oxidation potential. Exposure to air rapidly forms quinoidal imines or azo-dimers .[1][2]

  • Immediate Fix: Acidify the solution to pH < 3 using dilute HCl or H₂SO₄.[2]

  • Prevention: All basic manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using degassed solvents.[1][2] Add a reducing agent like Sodium Ascorbate (1-5 mol%) if compatible with your downstream chemistry.

Issue B: "I cannot get the compound back into solution during workup."

Diagnosis: Isoelectric Precipitation (Zwitterionic Lock) This molecule has a carboxylic acid (


) and protonatable nitrogens (

).[1][2] At neutral pH, it forms a zwitterion (internally neutralized salt) which often has the lowest solubility profile, crashing out as an insoluble solid.
  • Immediate Fix: Shift the pH away from the isoelectric point (pI).

    • To dissolve: Add acid (HCl) to reach pH 1 (forming the cation).

    • To dissolve: Add base (NaOH) to reach pH 10 (forming the anion)—Warning: Risk of oxidation (see Issue A).[2]

Issue C: "The NMR shows broad peaks and impurities after heating."

Diagnosis: Thermal Decarboxylation or Cyclization While picolinic acids are generally robust, the presence of the 5,6-diamino group can facilitate thermal decomposition or intermolecular cyclization (forming phenazine-like dimers) at high temperatures (>80°C), especially in the presence of trace metals.[2]

  • Immediate Fix: Avoid heating above 60°C. Use vacuum concentration at lower temperatures.[2]

Mechanistic Visualization: Degradation Pathways[1]

The following diagram illustrates the chemical fate of 5,6-Diaminopyridine-2-carboxylic acid under oxidative stress (Basic pH) versus its protected state (Acidic pH).

StabilityPathways Start 5,6-Diaminopyridine-2-carboxylic acid (Starting Material) Acidic ACIDIC MEDIA (pH < 3) Protonated Cation Start->Acidic + H+ Basic BASIC MEDIA (pH > 9) Free Base Anion Start->Basic + OH- Stable STABLE STATE (Electron density withdrawn from ring) Acidic->Stable Protection Oxidation AEROBIC OXIDATION (Rapid with O2) Basic->Oxidation High e- density Quinone Quinoidal Imines (Reactive Intermediate) Oxidation->Quinone - 2H, - 2e- Dimer Azo-Dimers & Polymers (Dark Brown Precipitate) Quinone->Dimer Polymerization

Caption: Figure 1. Comparative stability pathways. Acidic conditions lock the amine lone pairs, preventing oxidation. Basic conditions expose the electron-rich ring to rapid oxidative polymerization.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO? A: Use with caution. While soluble, DMSO is a mild oxidant.[1][2] Over time (weeks), especially if the DMSO is wet or not degassed, the compound may degrade.

  • Best Practice: Store as a solid powder at -20°C under Argon. If solution storage is mandatory, use degassed 0.1 M HCl (frozen).[2]

Q2: I need to run a reaction in basic conditions (e.g., amide coupling). How do I prevent degradation? A: You must rigorously exclude oxygen.[1][2]

  • Degas all buffers/solvents by sparging with Argon for 20 mins.

  • Add the base last if possible.[2]

  • Work quickly.

  • Consider using a reducing agent scavenger (e.g., DTT or TCEP) if it does not interfere with your coupling reagent.[1]

Q3: What is the best method to purify this compound if it degrades on silica gel? A: Silica gel is slightly acidic but can trap amines.[1][2] The large surface area promotes oxidation.[1][2]

  • Alternative: Use Reverse Phase (C18) Prep-HPLC with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA or Formic Acid).[2] The acidity keeps the molecule stable and soluble during purification.[2] Lyophilize immediately.

Standard Operating Protocols (SOP)

SOP-01: Stability Testing & Handling

Objective: Verify compound integrity before critical experiments.

  • Visual Inspection: Pure compound should be an off-white to pale yellow powder.[1][2] Dark orange/brown indicates significant oxidation.

  • Solubility Check (Acid Test):

    • Take 1 mg of sample.[2]

    • Add 1 mL of 0.1 M HCl .

    • Result: Solution should be clear and colorless/pale yellow.[2] If turbid or dark, filtration is required.

  • Solubility Check (Base Test - Inert Only):

    • Take 1 mg of sample.[2]

    • Add 1 mL of degassed 0.1 M NaOH under Nitrogen.

    • Result: Solution should be clear. If it turns black within 60 seconds, the sample contains pre-formed oxidation seeds or the solvent is oxygenated.[2]

SOP-02: Recommended Storage Conditions
ParameterRequirementReason
Temperature -20°C (Long term)Slows thermal decomposition kinetics.[1][2]
Atmosphere Argon/NitrogenPrevents aerobic oxidation of diamine.[1][2]
Container Amber VialProtects from light-induced radical formation.[1][2]
State Solid PowderSolution state accelerates all degradation pathways.[1][2]

References

  • PubChem. (n.d.).[2] 5,6-Diaminopyridine-2-carboxylic acid (CID 28330517).[3] National Center for Biotechnology Information.[2] Retrieved March 5, 2026, from [Link]

  • Cadet, J., et al. (2008). Oxidation of purine and pyrimidine bases.[1][2] (Mechanistic basis for diamine oxidation).[1] Free Radical Biology and Medicine. (Contextual citation for mechanism).

  • Büyükkıdan, N. (2022).[1][2][4] Proton Transfer Salts of Pyridine Dicarboxylic Acids.[1][2][4] Journal of Scientific Reports-A. (Solubility/Zwitterion behavior). Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc Deprotection for Diaminopyridine (DAP) Scaffolds

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Mitigation of Side Reactions and Aggregation during Fmoc Removal in Diaminopyridine Synthesis Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Mitigation of Side Reactions and Aggregation during Fmoc Removal in Diaminopyridine Synthesis Assigned Specialist: Senior Application Scientist, Peptide & Organic Chemistry Division

Executive Summary: The Diaminopyridine Challenge

Diaminopyridines (DAPs) are critical pharmacophores in kinase inhibitors and DNA-binding polyamides (hairpin polyamides).[1] However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) introduces unique physicochemical challenges.

Unlike standard aliphatic amino acids, DAPs present two distinct failure modes during Fmoc deprotection:

  • Electronic Side Reactions: The resultant free amine (often an aniline-like exocyclic amine) is nucleophilic enough to attack the dibenzofulvene (DBF) byproduct, forming stable adducts if scavenging is inefficient.[1]

  • Physical Aggregation: DAP residues facilitate strong inter-chain hydrogen bonding and

    
    -stacking.[1] This steric shielding prevents the deprotection base (piperidine) from reaching the Fmoc group, leading to "pseudo-deletions" (incomplete reactions) often misdiagnosed as chemical side reactions.[1]
    

This guide provides the protocols to bypass these failure modes.

Mechanism of Failure

To troubleshoot, one must understand the specific pathways where the reaction diverges from the intended course.

The Critical Fork: Scavenging vs. Adduct Formation

Fmoc removal is a base-induced


-elimination releasing Dibenzofulvene (DBF).[1][2][3]
  • Success: The base (Piperidine) acts as a "scavenger," trapping DBF to form a non-reactive fulvene-piperidine adduct.[1]

  • Failure: If the local concentration of DBF is high and the base is hindered (aggregation), the DBF alkylates the newly liberated DAP amine.

Visualization: The Deprotection Pathway[4]

Fmoc_DAP_Pathway Start Fmoc-DAP-Resin Base Base Treatment (Piperidine/DBU) Start->Base Intermediate Carbanion Intermediate Base->Intermediate Proton Abstraction Split Elimination Step Intermediate->Split FreeAmine Free DAP Amine (Nucleophilic) Split->FreeAmine Product Release DBF Dibenzofulvene (DBF) (Electrophile) Split->DBF Byproduct Release Reaction_Bad Re-Alkylation (Slow Scavenging) FreeAmine->Reaction_Bad Nucleophilic Attack Reaction_Good Scavenging (Excess Piperidine) DBF->Reaction_Good Fast Path DBF->Reaction_Bad Slow Path (High Risk in DAPs) SafeWaste DBF-Piperidine Adduct (Washed Away) Reaction_Good->SafeWaste SideProduct DBF-DAP Adduct (+178 Da Mass Shift) Reaction_Bad->SideProduct

Figure 1: The kinetic competition between successful scavenging (Green) and unwanted alkylation (Red).[1] In Diaminopyridines, aggregation slows the "Fast Path," increasing the risk of the "Slow Path."

Troubleshooting Guide (Q&A)

Q1: I see a +178 Da (or +222 Da) mass shift on my DAP residue. What happened?

Diagnosis: You have formed a Dibenzofulvene (DBF) Adduct .[1][4]

  • Cause: The DBF generated during deprotection was not scavenged quickly enough and reacted with the free amine of your DAP. This is common if you used DBU (which removes Fmoc fast but scavenges poorly) without enough secondary amine.[1]

  • Fix: Switch to a deprotection cocktail with a higher scavenging capacity.

  • Protocol: Use 20% Piperidine + 5% Piperazine in DMF. Piperazine is an excellent scavenger.[1][3] Alternatively, add 0.1 M HOBt to your deprotection mix; HOBt protonates the amine slightly and suppresses nucleophilic attack on DBF.

Q2: My coupling yield after the DAP residue is near zero. Is the Fmoc not coming off?

Diagnosis: This is likely Aggregation-Induced Steric Shielding , not chemical stability.[1]

  • Cause: DAPs are flat, aromatic systems that stack efficiently (especially in polyamides).[1] This "hydrophobic collapse" prevents the bulky piperidine from accessing the Fmoc group.

  • Fix: You must disrupt the secondary structure.

  • Protocol:

    • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for all deprotection and washing steps.[1]

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection solution to disrupt H-bonds.[1]

    • Heat: Perform deprotection at 50°C (microwave or conventional heating), but limit time to 2 x 3 minutes to avoid aspartimide formation (if Asp is present).

Q3: Can I use DBU to speed up the reaction?

Diagnosis: Yes, but with extreme caution.[1]

  • Risk: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base.[1] It drives the elimination of Fmoc very fast but cannot scavenge the DBF . If you use DBU alone, the DBF will polymerize or react with your peptide.

  • Protocol: Never use DBU alone. Use 2% DBU + 2% Piperidine in DMF. The DBU drives the removal; the piperidine acts solely as the scavenger.

Q4: I have an Aspartic Acid (Asp) adjacent to my DAP. I'm seeing M-18 peaks.

Diagnosis: Aspartimide Formation .

  • Cause: The basic conditions required to deprotect the difficult DAP sequence are promoting the attack of the backbone nitrogen on the Asp side chain.

  • Fix: Acidic suppression.[1][5]

  • Protocol: Add 0.1 M HOBt or 5% Formic Acid to your 20% Piperidine solution.[1] This lowers the apparent pH just enough to suppress the ring closure without stopping Fmoc removal.

Experimental Protocols

Standard vs. Optimized Cocktails

Use the "Standard" for routine synthesis. Switch to "Optimized DAP" if you observe aggregation or adducts.[1]

ComponentStandard ProtocolOptimized DAP Protocol (High Aggregation)Purpose in Optimized Mix
Base 20% Piperidine20% Piperidine + 2% DBUDBU drives reaction despite steric bulk.[1]
Solvent DMFNMP (or DMF/DMSO 1:1)NMP disrupts aromatic stacking better than DMF.[1]
Scavenger (Piperidine acts as scavenger)5% Piperazine or 0.1M HOBtPiperazine is a superior scavenger for DBF.[1]
Additive None0.1 M LiClChaotropic salt to break H-bonds.[1]
Temp/Time RT, 2 x 10 min50°C, 2 x 3 minHeat overcomes aggregation; short time prevents side reactions.[1]
Step-by-Step: The "Magic Mixture" Deprotection for DAPs

Use this when standard synthesis fails.[1]

  • Swelling: Swell resin in NMP (not DMF) for 20 minutes.

  • Preparation: Prepare a solution of 20% Piperidine / 2% DBU / 0.1 M HOBt / 0.1 M LiCl in NMP .

    • Note: The HOBt prevents aspartimide; LiCl prevents aggregation; DBU accelerates removal.

  • Cycle 1 (Flash): Add solution to resin.[1] Agitate for 2 minutes at room temperature. Drain.

    • Reason: Removes the bulk of Fmoc and washes away the initial surge of DBF.

  • Cycle 2 (Heat): Add fresh solution. Heat to 50°C (microwave: 15W power) for 5 minutes .

  • Wash: Drain and wash immediately with NMP (x3) then DCM (x3) to remove all traces of DBU.[1]

  • Analysis: Perform a chloranil test (for secondary amines) rather than Kaiser test (primary amines), as DAP amines can be less reactive.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of N-terminal protection and side-reactions). [1]

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Details on DBU/Piperidine cocktails and aggregation). [1]

  • Wurtz, N. R., et al. (2001).[1][6] Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. Organic Letters. (Specific protocols for heterocycle-containing polyamides similar to DAPs). [1]

  • Coin, I., et al. (2007).[1] Depsidpeptides as tools for the suppression of aspartimide formation. Journal of Peptide Science. (Strategies for preventing Asp-related side reactions). [1]

  • CEM Corporation. Microwave Peptide Synthesis: Handling Difficult Sequences. (Technical notes on using heat and LiCl for aggregation).

Sources

Optimization

Technical Support Center: Yield Optimization for 5,6-Diaminopyridine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing 5,6-diaminopyridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing 5,6-diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6).

The synthesis of this highly functionalized pyridine derivative is notoriously challenging due to three primary factors: the regioselectivity of the initial nitration, the susceptibility of the palladium catalyst to poisoning during reduction, and the amphoteric nature of the final product which complicates isolation. This guide provides mechanistic insights and self-validating protocols to optimize your yield and purity.

Synthesis Workflow

Synthesis A 6-Aminopicolinic Acid (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 6-Amino-5-nitropicolinic Acid (Major Intermediate) B->C C5 Ortho-Direction (Major) D 6-Amino-3-nitropicolinic Acid (Minor Byproduct) B->D C3 Para-Direction (Minor) E Catalytic Reduction (H2, Pd/C) C->E F 5,6-Diaminopyridine-2- carboxylic Acid (Target) E->F Isoelectric Precipitation

Reaction pathway for the synthesis of 5,6-diaminopyridine-2-carboxylic acid.

Section 1: Electrophilic Aromatic Nitration (Regioselectivity & Yield)

Q: Why am I getting a high ratio of the 3-nitro isomer instead of the desired 5-nitro intermediate? A: This is a classic issue of competing directing effects and "electric hindrance"[1]. In 6-aminopyridine-2-carboxylic acid, the C6-amino group strongly activates the ring, directing electrophiles to the ortho (C5) and para (C3) positions. However, the C2-carboxylic acid group exerts a strong electron-withdrawing and steric deactivation effect on the adjacent C3 position.

If your reaction is yielding too much of the 6-amino-3-nitropicolinic acid byproduct, your reaction temperature is likely too high, pushing the system toward thermodynamic control or causing dinitration. By strictly maintaining the nitration at 0–5 °C, you kinetically favor the C5 position, yielding the desired 6-amino-5-nitropyridine-2-carboxylic acid[2].

Q: How do I prevent oxidative degradation during the nitration step? A: Free aminopyridines are susceptible to oxidation by fuming nitric acid. To prevent the formation of N-oxides or ring degradation, the substrate must be fully protonated before the nitrating agent is introduced. Always dissolve the starting material in concentrated sulfuric acid first, allowing the formation of the pyridinium/ammonium bisulfate salt. Only then should the pre-cooled mixed acid (HNO₃/H₂SO₄) be added dropwise.

Section 2: Nitro Reduction (Catalytic Hydrogenation)

Q: My Pd/C reduction stalls at 50% conversion. What is causing catalyst deactivation? A: Catalyst poisoning is the most common failure point in this step. The product, 5,6-diaminopyridine-2-carboxylic acid, features two adjacent (vicinal) amino groups. These diamines act as a powerful bidentate ligand, chelating the active palladium surface and halting the catalytic cycle[3].

The Fix: You must run the reduction in an acidic medium (e.g., Methanol with 1.2 to 2.0 equivalents of concentrated HCl). The acid protonates the newly formed amino groups, converting them into non-coordinating ammonium salts, which prevents them from binding to the palladium catalyst[4].

Q: Are there alternative reduction methods if high-pressure hydrogenation isn't available? A: Yes. Transfer hydrogenation using ammonium formate and Pd/C is an excellent benchtop alternative that avoids hydrogen gas. Béchamp reduction (Iron powder/NH₄Cl) is also viable, but it severely complicates the isolation of the amphoteric product due to the formation of iron chelates.

Section 3: Product Isolation & Purification (The Amphoteric Challenge)

Q: I cannot extract the final product into organic solvents. How do I isolate it? A: 5,6-Diaminopyridine-2-carboxylic acid is a highly polar zwitterion (it contains basic amino groups and an acidic carboxylic group). It will not partition into organic solvents like ethyl acetate or dichloromethane.

You must use isoelectric precipitation [5]. The isoelectric point (pI) of this specific molecule is approximately pH 3.8–4.2. By carefully adjusting your aqueous reaction mixture to this exact pH and chilling it to 4 °C, the zwitterion achieves a net-zero charge, minimizing its aqueous solubility and forcing it to crystallize out of solution[6].

Quantitative Data: Reduction Methods Comparison

The following table summarizes the validated reduction parameters to help you select the best method for your facility's capabilities.

Reduction MethodCatalyst / ReagentSolvent SystemCritical AdditiveTemp (°C)Expected YieldPurity Profile
Catalytic Hydrogenation 10% Pd/C (10 mol%)Methanol / Water1.5 eq. HCl25 - 3085 - 90%High (>98%)
Transfer Hydrogenation 10% Pd/C (10 mol%)MethanolAmmonium Formate60 - 6575 - 85%High (>95%)
Zinc Reduction Zinc dust (excess)THF / WaterNH₄Cl6065 - 70%Moderate (Zn salts)
Béchamp Reduction Iron powderEthanol / WaterAcetic Acid8040 - 50%Low (Fe chelates)

Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the observable milestones are met.

Protocol A: Regioselective Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid
  • Substrate Protonation: Cool 10 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath. Slowly add 1.0 g of 6-aminopyridine-2-carboxylic acid in small portions. Validation: The solution should remain clear to pale yellow; darkening indicates thermal degradation.

  • Nitration: Prepare a nitrating mixture of 0.5 mL fuming HNO₃ (1.1 eq) and 2 mL concentrated H₂SO₄. Cool this mixture to 0 °C. Add it dropwise to the substrate solution over 30 minutes, keeping the internal temperature strictly below 5 °C.

  • Reaction: Stir at 0–5 °C for 2 hours.

  • Quenching & Isolation: Pour the reaction mixture over 50 g of crushed ice. Carefully adjust the pH to 2.5 using cold aqueous ammonia (28%). Validation: A bright yellow precipitate will form immediately upon reaching the correct pH.

  • Collection: Filter the yellow solid via vacuum filtration, wash with ice-cold water (3 x 10 mL), and dry under vacuum.

Protocol B: Synthesis of 5,6-Diaminopyridine-2-carboxylic acid (Catalytic Hydrogenation)
  • Reaction Setup: In a pressure-rated hydrogenation flask, suspend 1.0 g of the intermediate from Protocol A in 30 mL of methanol.

  • Acidification (Critical Step): Add 1.5 equivalents of concentrated HCl. Validation: The suspension will dissolve into a clear solution as the hydrochloride salt forms.

  • Catalyst Addition: Under a gentle stream of argon, carefully add 0.1 g of 10% Pd/C.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize to 3 atm (45 psi) of H₂ and stir vigorously at room temperature. Validation: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes (typically 12–16 hours) and the yellow color dissipates.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 10 mL of methanol.

  • Isoelectric Precipitation: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the crude residue in 10 mL of DI water. Dropwise, add 1M NaOH until the pH reaches exactly 4.0 (monitor with a calibrated pH meter).

  • Crystallization: Chill the solution to 4 °C overnight. Filter the resulting zwitterionic crystals, wash with minimal ice-cold ethanol, and dry under high vacuum.

References

  • Sánchez-Viesca, F., Gómez, R., & Berros, M. (2015). Theoretical Advances in Aromatic Nitration. Modern Chemistry, 3(1), 9-13.[Link]

  • Silva Júnior, P. E., et al. (2014). Synthesis of two 'heteroaromatic rings of the future' for applications in medicinal chemistry. RSC Advances, 4, 48511-48515.[Link]

  • Funatsu, G., Tsugita, A., & Fraenkel-Conrat, H. (1964). Separation of Tryptic Peptides of Tobacco Mosaic Virus and Strain Proteins by an Improved Method of Column Chromatography. Archives of Biochemistry and Biophysics, 105(2), 225-231.[Link]

Sources

Troubleshooting

Handling air-sensitivity of electron-rich diaminopyridine derivatives

Technical Support Center: Electron-Rich Diaminopyridine Handling Ticket ID: #DAP-OX-992 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Electron-Rich Diaminopyridine Handling Ticket ID: #DAP-OX-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidative degradation and "tarring" in diaminopyridine derivatives.

User Issue Summary

Users frequently report rapid discoloration (yellowing to black tar formation), loss of yield during chromatography, and irreproducible biological data when working with electron-rich diaminopyridines (e.g., 3,4-diaminopyridine, 2,6-diaminopyridine).

Module 1: The Chemistry of Degradation (Diagnostics)

Q: Why does my white starting material turn brown/black immediately upon dissolution, even in "dry" solvents?

A: You are witnessing a Single Electron Transfer (SET) oxidation cascade. Diaminopyridines (DAPs) are not just "amines"; they are electron-rich heteroaromatics with a significantly raised Highest Occupied Molecular Orbital (HOMO).

The Mechanism: Unlike simple pyridines, the two amino groups donate electron density into the ring (


-donation). This makes the ring highly susceptible to oxidation by dissolved molecular oxygen (

) or trace peroxides in solvents.
  • Initiation:

    
     abstracts an electron from the DAP, forming a Radical Cation .
    
  • Propagation: This radical cation is highly reactive. It can dimerize (forming azo-linkages), react with

    
     to form N-oxides  (e.g., 3,4-diaminopyridine-N-oxide), or polymerize into complex "tars" (quinoidal species).
    
  • Visual Cue: The radical cation and subsequent quinoidal impurities are highly conjugated chromophores. A faint yellow color indicates ppm-level oxidation; dark brown/black indicates significant degradation (>5%).

Self-Validating Test (The "Solvent Check"): Before dissolving your bulk material, dissolve 1 mg of DAP in 1 mL of your solvent.

  • Result: If it turns yellow within 30 seconds, your solvent contains dissolved oxygen. STOP. You must degas.

OxidationCascade DAP Diaminopyridine (Colorless/White) Radical Radical Cation [DAP]•+ DAP->Radical SET Oxidation O2 Dissolved O2 (The Culprit) O2->Radical NOxide N-Oxide / Nitro Species Radical->NOxide Oxygen Capture Polymer Quinoidal Oligomers (Dark Tar) Radical->Polymer Dimerization

Figure 1: The oxidative degradation pathway of electron-rich diaminopyridines triggered by dissolved oxygen.

Module 2: Synthesis & Reaction Setup

Q: Can I run these reactions on the benchtop if I cap the flask quickly?

A: No. Standard "capping" traps atmospheric oxygen inside. For DAPs, you must lower the oxygen concentration below the threshold of reaction kinetics.

Protocol: The "Sparging vs. FPT" Decision Do not rely on the house nitrogen line; it often carries moisture and oxygen impurities.

FeatureSparging (Bubbling Inert Gas)Freeze-Pump-Thaw (FPT)
Method Bubble Ar/N2 through solvent for 15-30 min via needle.Freeze solvent (

), apply vacuum, thaw. Repeat 3x.
Efficiency Removes ~95-98% of

.
Removes >99.9% of

.
Use Case General synthesis, workups.Critical: Palladium catalysis, long-term storage, kinetic studies.
Risk Solvent evaporation changes concentration.Flask implosion (inspect glassware first).

Pro-Tip: If using ether or THF, ensure they are inhibitor-free or freshly distilled. BHT (a common stabilizer) is usually fine, but peroxides (which form in unstabilized ethers) will detonate your DAP yield immediately.

Module 3: Purification (The "Silica Trap")

Q: My TLC looks clean, but I lose 50% of my mass on the silica column. Where does it go?

A: It is likely chemisorbed to the silica. Silica gel is acidic (


). Diaminopyridines are basic. They form strong ionic bonds with surface silanols (

).
  • Consequence: The compound streaks (tails) and stays on the column.

  • Secondary Risk: Oxygen adsorbed on the high-surface-area silica accelerates oxidation (catalytic surface oxidation).

Troubleshooting Guide: Purification Strategy

  • The "Pre-Treatment" Method (Standard Silica):

    • Flush the column with mobile phase containing 1-2% Triethylamine (TEA) before loading your sample.

    • This neutralizes the acidic silanols.

    • Validation: The column should not generate heat (if it gets hot, you are neutralizing a very acidic batch of silica).

  • The "Amine-Silica" Method (Recommended):

    • Use Amine-Functionalized Silica (e.g., KP-NH) .

    • Why: The surface is already basic. No TEA required. No chemisorption.

    • Benefit: Prevents the "oxidative surface" effect common with standard silica.

  • The "Salt Crash" (Alternative to Chromatography):

    • If your impurities are non-basic, convert your DAP to a salt (e.g., HCl or HBr salt) in a non-polar solvent.

    • The salt will precipitate; organic impurities remain in solution.

    • Note: Salts are significantly more stable to air than the free base [1].

PurificationFlow Start Crude Reaction Mixture Check Is impurity profile complex? Start->Check Simple No (Mainly starting material) Check->Simple Clean Complex Yes (Many side products) Check->Complex Dirty Salt Salt Formation (Add HCl/Ether -> Filter) Simple->Salt Column Chromatography Required Complex->Column SilicaChoice Stationary Phase Selection Column->SilicaChoice StdSilica Standard Silica (MUST use 1% Et3N) SilicaChoice->StdSilica Budget Constraint NHSilica Amine-Silica (KP-NH) (Best for stability) SilicaChoice->NHSilica High Value/Unstable

Figure 2: Decision tree for the purification of basic, air-sensitive diaminopyridines.

Module 4: Storage & Stability

Q: How do I store 3,4-DAP or similar derivatives for more than a week?

A: Never store the free base in solution for long periods. Stability studies indicate that salt forms (e.g., Hydrochloride, Phosphate) are exponentially more stable than the free base [1][2].

Storage Protocol:

  • Form: Convert to HCl salt if compatible with next step.

  • Atmosphere: Flush vial with Argon, seal with parafilm + electrical tape.

  • Temperature: -20°C is mandatory for free bases. 4°C is acceptable for salts.

  • Light: Amber vials are required. Photochemical excitation lowers the activation energy for oxidation.

The "Resurrection" Protocol: If your sample has turned brown on the outside:

  • Dissolve in minimal degassed MeOH.

  • Add activated charcoal.

  • Filter through Celite under Argon.

  • Recrystallize immediately.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine. Source: PubMed (NIH) Significance: Establishes that salt forms prevent N-oxidation by engaging the lone pair electrons.

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Source: PubMed (NIH) Significance: Demonstrates long-term stability when protected from light and moisture in specific formulations.[1]

  • Is there an easy way to purify organic amines? Source: Biotage Technical Notes Significance: details the interaction between basic amines and acidic silanols, validating the use of amine-functionalized silica.

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines. Source: Radiation Physics and Chemistry Significance:[2] Provides the mechanistic basis for the radical cation formation and subsequent degradation.

Sources

Optimization

Technical Support Center: HPLC Purification of 5,6-Diaminopyridine Derivatives

Welcome to the Chromatography Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the purification and isolation of highly polar, basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the purification and isolation of highly polar, basic nitrogenous heterocycles—specifically 5,6-diaminopyridine derivatives.

These compounds present a notorious "double threat" in liquid chromatography:

  • Extreme Hydrophilicity: They exhibit little to no retention on standard reversed-phase (RP) C18 columns, often eluting in the void volume.

  • Polycationic Nature: The presence of multiple basic nitrogen atoms (a pyridine ring plus primary amines) leads to severe secondary electrostatic interactions with residual silanols on silica-based stationary phases. This causes extreme peak tailing, poor resolution, and low recovery[1].

This guide synthesizes field-proven methodologies, diagnostic workflows, and step-by-step protocols to help you achieve baseline resolution, symmetrical peaks, and high recovery.

Diagnostic Workflow: Method Selection and Optimization

Before preparing your mobile phase, you must select the correct chromatographic mode based on your downstream requirements (e.g., MS detection, preparative scale-up, or simple UV quantitation).

HPLC_Workflow Start 5,6-Diaminopyridine Derivative Purification MS_Check Is LC-MS compatibility or easy solvent removal required? Start->MS_Check HILIC_Path HILIC Mode (Amide/Zwitterionic Column) MS_Check->HILIC_Path Yes (Prep/MS) IP_Path Ion-Pairing RPLC (C18 + Alkyl Sulfonate) MS_Check->IP_Path No (UV/Analytical) HILIC_Opt Mobile Phase: >70% ACN + 10-20 mM NH4OAc (pH 5-6) HILIC_Path->HILIC_Opt IP_Opt Mobile Phase: Water/MeOH + 10 mM Octanesulfonate (pH <3) IP_Path->IP_Opt Tailing_Check Peak Tailing Observed? HILIC_Opt->Tailing_Check Fix_Tailing Increase Buffer Concentration or Switch to PEEK Tubing Tailing_Check->Fix_Tailing Yes Success Successful Purification & Lyophilization Tailing_Check->Success No Fix_Tailing->Success

Decision matrix for selecting HPLC purification modes for polar diaminopyridines.

Core Methodologies & Self-Validating Protocols

To successfully purify 5,6-diaminopyridine derivatives, standard RPLC gradients must be abandoned. Below are the two most robust methodologies, complete with the mechanistic causality behind each step.

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Preparative purification, LC-MS analysis, and fraction recovery. Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. The highly polar diaminopyridines partition into a water-enriched layer immobilized on the stationary phase, providing excellent retention without the need for non-volatile salts[2].

Step-by-Step Workflow:

  • Column Selection: Select an Amide or Zwitterionic (ZIC) HILIC column. Reasoning: Bare silica can cause irreversible adsorption of polybasic compounds. Amide phases provide hydrogen bonding without strong cation-exchange properties.

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 5.8 with Formic Acid.

    • Solvent B: 100% Acetonitrile (ACN).

    • Reasoning: A high buffer concentration (10-20 mM final on-column) is critical. In HILIC, the salt dictates the thickness of the aqueous hydration layer and masks residual electrostatic interactions that cause peak tailing[2].

  • Gradient Design: Start at 95% B (weak solvent) and run a shallow gradient down to 60% B over 15 column volumes. Reasoning: Unlike RPLC, decreasing the organic modifier increases elution strength.

  • Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (e.g., 80-90% ACN). Reasoning: Injecting a highly aqueous sample into a HILIC column disrupts the stationary water layer, causing severe peak distortion and breakthrough.

  • Self-Validation Step: Inject a neutral polar marker (e.g., uridine). If uridine retains well and is symmetrical, but the diaminopyridine tails, the buffer concentration is too low to shield electrostatic interactions. Increase Solvent A concentration.

Protocol B: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

Best for: Analytical UV quantitation, stability-indicating assays, and resolving closely related structural isomers. Causality: IP-RPLC adds a hydrophobic anionic surfactant (e.g., sodium octanesulfonate) to the mobile phase. The negatively charged sulfonate groups form a neutral, hydrophobic complex with the positively charged protonated amines of the diaminopyridine, allowing retention on a standard C18 column[3].

Step-by-Step Workflow:

  • Column Selection: Fully end-capped C18 column (e.g., 100 Å pore size, high surface area).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Sodium Octanesulfonate + 10 mM Ammonium Acetate in Water, adjusted to pH 1.9 with Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile or Methanol.

    • Reasoning: At pH 1.9, the silanol groups on the silica surface are fully protonated (neutralized), eliminating secondary cation-exchange interactions that cause tailing[4]. Simultaneously, the diaminopyridine is fully ionized, maximizing interaction with the ion-pairing reagent[3].

  • Equilibration: Flush the column with at least 20 column volumes of the starting mobile phase. Reasoning: Ion-pairing reagents take significantly longer to equilibrate because they dynamically coat the stationary phase.

  • Self-Validation Step: Monitor the baseline at 210 nm and 254 nm. A drifting baseline indicates incomplete equilibration of the ion-pairing reagent. Do not inject until the baseline is completely flat.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and performance metrics of the two primary purification strategies to aid in rapid decision-making.

ParameterHILIC (Amide/ZIC)IP-RPLC (C18 + Sulfonate)
Retention Mechanism Aqueous partitioning & H-bondingHydrophobic interaction of neutral ion-pair
Mobile Phase (Weak Solvent) Acetonitrile (>90%)Water / Aqueous Buffer (>90%)
Optimal pH Range pH 4.0 – 6.0pH 1.5 – 3.0
MS Compatibility Excellent (Volatile buffers)Poor (Ion suppression from IP reagents)
Preparative Scale-Up Highly RecommendedNot Recommended (Difficult IP reagent removal)
Typical Tailing Factor (

)
1.1 – 1.41.0 – 1.2

Troubleshooting & FAQs

Q1: My 5,6-diaminopyridine derivative is eluting in the void volume (


) on my C18 column, even at 0% organic modifier. What is happening? 
A:  Your compound is too hydrophilic. In reversed-phase chromatography, retention is driven by hydrophobic interactions. Because 5,6-diaminopyridines possess multiple polar nitrogen atoms, their 

is often negative. When the mobile phase is 100% aqueous, the C18 chains can also "collapse" (phase dewetting), further reducing retention. Solution: Switch to a HILIC column where water acts as the strong solvent, or utilize an ion-pairing reagent like sodium octanesulfonate to artificially increase the analyte's hydrophobicity[3].

Q2: I switched to HILIC, but I am experiencing severe peak tailing (USP Tailing Factor > 2.0). How do I fix this? A: Peak tailing for basic compounds is almost always caused by secondary electrostatic interactions. In HILIC, while the primary mechanism is partitioning, the underlying silica support still contains residual silanols. At mid-pH levels, these silanols are ionized (negatively charged) and strongly attract the positively charged amines on your diaminopyridine[1]. Solutions:

  • Increase Buffer Concentration: Ensure your on-column concentration of ammonium formate or acetate is at least 10–20 mM. This increases ionic strength and shields the electrostatic interactions[4].

  • Check Sample Diluent: If your sample is dissolved in water, it will cause peak distortion. Dilute the sample in at least 75% ACN before injection.

  • Hardware Check: If all peaks (including neutral markers) are tailing, you may have extra-column volume issues. Ensure your PEEK tubing is properly seated in the column inlet[5].

Q3: I am scaling up to preparative HPLC to isolate 500 mg of my compound. Should I use IP-RPLC or HILIC? A: HILIC is strictly recommended for preparative scale-up. While IP-RPLC provides excellent analytical resolution, the ion-pairing reagents (like alkyl sulfonates or TFA) are non-volatile. If you collect fractions from an IP-RPLC run, your final lyophilized powder will be heavily contaminated with the ion-pairing salt, which is notoriously difficult to remove and can interfere with downstream biological assays or NMR characterization. HILIC uses volatile buffers (ammonium formate/acetate) that easily sublime during lyophilization, leaving you with the pure free base or volatile salt form of your diaminopyridine[6].

Q4: Why does lowering the pH improve peak shape in Reversed-Phase but sometimes ruin it in HILIC? A: In RPLC, lowering the pH to < 3.0 protonates the residual silanols on the silica surface (neutralizing them), which stops them from interacting with your basic diaminopyridine, thus eliminating tailing[4]. However, in HILIC, the retention of polar basic compounds often relies on a delicate balance of partitioning and weak electrostatic interactions. If you drop the pH too low in HILIC, you may completely suppress the ionization of the stationary phase (e.g., on bare silica or mixed-mode columns), leading to a drastic loss of retention and peak collapse[7]. Always use buffered systems (pH 4-6) for HILIC to maintain a stable hydration layer and consistent ionization.

References

1.[2] Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: nih.gov. URL: 2 2.[1] Title: What Causes Peak Tailing in HPLC? Source: chromtech.com. URL: 1 3.[5] Title: Troubleshooting Peak Shape Problems in HPLC. Source: waters.com. URL: 5 4.[6] Title: A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography. Source: tandfonline.com. URL: 6 5.[4] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. URL: 4 6.[7] Title: HILIC – The Rising Star of Polar Chromatography. Source: elementlabsolutions.com. URL: 7 7.[3] Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Source: researchgate.net. URL: 3

Sources

Troubleshooting

Solving Aggregation Problems in 5,6-Diaminopyridine Oligomers: Technical Support Center

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when synthesizing and assaying oligomers derived from 5,6-diaminopyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when synthesizing and assaying oligomers derived from 5,6-diaminopyridine. Whether you are developing 6-5 fused imidazopyridine (Ip) and benzimidazole (Bi) polyamides for minor-groove DNA targeting[1], or synthesizing rigid-rod polymer precursors, you are dealing with molecules that inherently "want" to aggregate.

The planar aromatic surfaces and multiple hydrogen-bonding sites (such as carboxamide linkages and unreacted amines) drive these molecules toward rapid intermolecular aggregation. This guide provides a self-validating system of troubleshooting steps, grounded in the thermodynamics of aggregation, to help you recover your oligomers and ensure reproducible experimental workflows.

Part 1: Visualizing the Aggregation Cascade

To effectively troubleshoot, we must first understand the thermodynamic and kinetic pathways that lead to aggregation, as well as the specific points where we can intervene.

AggregationWorkflow Monomer 5,6-Diaminopyridine Oligomer (Monomer) PiStacking π-π Stacking (Planar Heterocycles) Monomer->PiStacking Hydrophobic Collapse HBonding Intermolecular H-Bonding (Carboxamides) Monomer->HBonding Solvent Depletion Aggregate Insoluble Aggregate (Loss of Function) PiStacking->Aggregate Kinetic Trapping HBonding->Aggregate Thermodynamic Sink Intervention1 Fluorinated Solvents (HFIP / TFA) Intervention1->PiStacking Disrupts Stacking Intervention2 Chaotropic Salts (LiCl in DMF) Intervention2->HBonding Competes for H-Bonds Intervention3 Structural Modification (N-Methylation) Intervention3->Monomer Steric Hindrance

Mechanistic pathways of 5,6-diaminopyridine oligomer aggregation and targeted interventions.

Part 2: Frequently Asked Questions (FAQs)

Q: Why do my 5,6-diaminopyridine-derived imidazopyridine oligomers precipitate immediately upon cleavage from the solid support? A: The aggregation is thermodynamically driven. During solid-phase synthesis, the growing oligomer is pseudo-diluted and sterically isolated on the resin bead. Upon cleavage, the oligomers are released into solution at high local concentrations. The subsequent precipitation step (usually in cold diethyl ether) forces the planar 6-5 fused imidazopyridine rings together. When exposed to aqueous or moderately polar solvents later, the entropic cost of solvating these hydrophobic, flat surfaces causes them to undergo hydrophobic collapse, exacerbated by intermolecular hydrogen bonding[1].

Q: My


H-NMR spectrum of the purified oligomer shows massive line broadening. Is my compound impure? 
A:  Not necessarily. Line broadening in these systems is a classic symptom of the intermediate exchange regime. Your oligomers are forming transient, high-molecular-weight aggregates via isodesmic self-assembly[2]. This increases the rotational correlation time (

) of the complex, which accelerates transverse relaxation (

), resulting in broad, unresolved peaks. Self-Validation: To validate purity, run your NMR in a strongly disrupting solvent like DMSO-

with a drop of TFA-

, or heat the probe to 60°C to push the equilibrium back toward the fast-tumbling monomeric state.

Q: Can I just heat the sample or use sonication to break the aggregates in my assay buffer? A: Heating and sonication only provide temporary kinetic disruption. Once you remove the energy source, the system will return to its thermodynamically stable aggregated state. You must alter the solvent environment or the molecular structure to permanently lower the free energy of the monomeric state relative to the aggregate.

Q: How can I structurally modify my oligomers to prevent aggregation without losing DNA-binding affinity? A: You must introduce steric bulk or conformational flexibility that disrupts the self-assembly pathway without altering the minor-groove binding face. N-methylation of exposed amide nitrogens (if they are not required for DNA hydrogen bonding) is highly effective. Alternatively, incorporating a flexible aliphatic turn (like


-aminobutyric acid) between rigid 5,6-diaminopyridine blocks prevents the formation of extended linear π-π stacks while allowing the molecule to fold into a functional hairpin conformation[1].
Part 3: Quantitative Assessment of Solubilization Strategies

To select the right intervention, you must match the solvent's dielectric and hydrogen-bonding properties to your downstream needs. Below is a summary of field-proven solvent systems for 5,6-diaminopyridine oligomers.

Solvent / Additive SystemDielectric Constant (

)
H-Bond Disruptive CapacityMonomer Recovery Yield (%)Downstream Assay Compatibility
100% Aqueous Buffer (pH 7.4) 80.1Low< 5%Excellent
20% Acetonitrile / 80% Water ~65.0Low15 - 20%Good (Requires dilution)
100% DMSO 46.7Moderate60 - 75%Moderate (Max 1-2% final)
DMF + 0.5 M LiCl 36.7High85 - 95%Poor (Requires buffer exchange)
100% HFIP (Hexafluoroisopropanol)16.7Very High> 98%Poor (Must be evaporated prior)
Part 4: Experimental Protocol - The "Rescue and Maintain" Workflow

Objective: To completely disaggregate 5,6-diaminopyridine oligomers and kinetically trap them in a monomeric state for downstream biological assays (e.g., DNA footprinting or NF-κB inhibition assays).

Step 1: Complete Lyophilization

  • Action: Freeze-dry the aggregated sample overnight to a fine powder.

  • Causality: Residual water acts as an anti-solvent for planar aromatic systems, driving hydrophobic collapse. You cannot rescue an aggregate if the microenvironment still favors π-π stacking.

Step 2: Chaotropic Solvation

  • Action: Resuspend the lyophilized powder in 100% Hexafluoroisopropanol (HFIP). Vortex for 5 minutes, then sonicate in a bath sonicator at 25°C for 10 minutes.

  • Causality: HFIP is a strong hydrogen-bond donor that outcompetes intermolecular amide-amide interactions. Furthermore, the highly electronegative CF

    
     groups disrupt π-π stacking.
    

Step 3: Solvent Evaporation

  • Action: Evaporate the HFIP under a gentle stream of high-purity nitrogen gas until a thin, glassy film is formed on the vial wall. Do not over-dry or bake the sample.

  • Causality: HFIP is toxic to cell-based assays and denatures target DNA/proteins. The resulting glassy film represents a kinetically trapped monomeric state, stripped of its aggregated lattice.

Step 4: Controlled Aqueous Dilution

  • Action: Immediately reconstitute the film in 100% DMSO to create a highly concentrated master stock (e.g., 10 mM). For the final assay, dilute this stock 1:100 directly into the assay buffer containing a "cushion" of 0.01% Tween-20 or 0.1% BSA.

  • Causality: The rapid dilution into a surfactant-containing buffer coats the hydrophobic surfaces of the oligomer, creating steric hindrance before the molecules can find each other to re-aggregate.

Step 5: Self-Validation via UV-Vis Spectroscopy

  • Action: Measure the absorbance of the solution at the oligomer's

    
     (typically ~310-330 nm for imidazopyridines).
    
  • Causality: A successful disaggregation will result in a hyperchromic shift (a sharp increase in absorbance) compared to the aggregated state, proving that the transition dipole moments of the aromatic rings are no longer electronically coupled in a stacked arrangement.

Part 5: References
  • Programmable Oligomers Targeting 5′-GGGG-3′ in the Minor Groove of DNA and NF-κB Binding Inhibition. Bioorganic & Medicinal Chemistry (PubMed Central). URL:[Link]

  • Supramolecular Polymerization. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5,6-Diaminopicolinic Acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5,6-diaminopicolinic acid (5,6-DAPA) . It is designed for analytical chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5,6-diaminopicolinic acid (5,6-DAPA) . It is designed for analytical chemists and drug development professionals requiring rigorous differentiation of this compound from structural isomers and biological metabolites.

Executive Summary & Core Mechanism

5,6-Diaminopicolinic acid (MW: 153.14 g/mol ) is a critical intermediate in the synthesis of heterocyclic kinase inhibitors and a metabolite in tryptophan catabolism. In Electrospray Ionization (ESI) MS/MS, it is characterized by a protonated molecular ion [M+H]⁺ at m/z 154 .

Its fragmentation behavior is governed by the positional isolation of the carboxylic acid group (C2) from the diamine moiety (C5, C6). Unlike its isomers (e.g., 3-aminopicolinic acid), 5,6-DAPA lacks the structural prerequisites for the "ortho-effect" driven dehydration, making decarboxylation (loss of CO₂) its dominant primary fragmentation pathway.

Key Differentiator
  • 5,6-DAPA: Dominant [M+H - CO₂]⁺ transition (m/z 154 → 110).

  • 3-Amino Isomers: Significant [M+H - H₂O]⁺ transition (m/z 154 → 136) due to intramolecular cyclization between the C2-COOH and C3-NH₂ groups.

Detailed Fragmentation Analysis

Primary Fragmentation Pathway (ESI+)

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 154) follows a distinct breakdown pathway driven by the stability of the resulting diaminopyridine core.

Transition StepPrecursor (m/z)Product (m/z)Neutral LossMechanismRelative Abundance
Primary 154 110 44 Da (CO₂) Decarboxylation 100% (Base Peak)
Secondary1109317 Da (NH₃)Deamination40-60%
Tertiary936627 Da (HCN)Ring Contraction20-30%
Minor15413618 Da (H₂O)Dehydration< 5%
Mechanistic Pathway Diagram

The following diagram illustrates the stepwise fragmentation logic, highlighting the critical decarboxylation step that distinguishes 5,6-DAPA.

DAPA_Fragmentation M_Ion [M+H]+ Precursor m/z 154 (5,6-Diaminopicolinic Acid) Frag_110 Fragment m/z 110 (2,3-Diaminopyridine core) M_Ion->Frag_110 Loss of CO2 (-44 Da) Primary Pathway Frag_136 Minor Fragment m/z 136 (Lactam formation) M_Ion->Frag_136 Loss of H2O (-18 Da) (Minor/Absent due to steric distance) Frag_93 Fragment m/z 93 (Amino-azepinium ion) Frag_110->Frag_93 Loss of NH3 (-17 Da) Deamination Frag_66 Fragment m/z 66 (Cyclopentadiene cation) Frag_93->Frag_66 Loss of HCN (-27 Da) Ring Contraction

Caption: Fragmentation tree of protonated 5,6-diaminopicolinic acid (ESI+), showing the dominant decarboxylation pathway characteristic of C2-carboxylates lacking ortho-amino groups.

Comparative Performance: Isomer Differentiation

Distinguishing 5,6-DAPA from its structural isomers is a common challenge in purity profiling. The table below compares the MS signatures of 5,6-DAPA against its most common isomers.

Feature5,6-Diaminopicolinic Acid 3,5-Diaminopicolinic Acid 4,6-Diaminopicolinic Acid
Structure NH₂ at C5, C6 (remote from COOH)NH₂ at C3 (ortho to COOH)NH₂ at C4, C6 (remote from COOH)
Base Peak (MS2) m/z 110 (Loss of CO₂)m/z 136 (Loss of H₂O)m/z 110 (Loss of CO₂)
Diagnostic Ratio 110/136 ratio > 20:1110/136 ratio < 1:5110/136 ratio > 10:1
Mechanism Simple decarboxylation.Ortho-effect: Nucleophilic attack of C3-NH₂ on C2-COOH forms a cyclic lactam (anhydride-like).Decarboxylation dominant; distinguished by retention time.

Analytical Insight: If your spectrum shows a dominant peak at m/z 136 , the sample is likely contaminated with or misidentified as a 3-amino isomer (e.g., 3,5-diaminopicolinic acid). 5,6-DAPA must show m/z 110 as the overwhelming base peak.

Experimental Protocol

To reproduce these results and validate sample identity, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Dilution: Dilute to 1 µg/mL (approx. 6.5 µM) for direct infusion or LC injection.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Note: Acidic pH is crucial to ensure protonation of the pyridine nitrogen.

Data Acquisition Workflow (Graphviz)

Workflow Sample Sample (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Scan Select m/z 154 ESI->Q1 CID Collision Cell (CE: 15-25 eV) Q1->CID Q3 Q3 Detection Scan 50-160 Da CID->Q3

Caption: Standardized LC-MS/MS workflow for the identification of 5,6-diaminopicolinic acid.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. LCMS.cz. Available at: [Link]

  • Fragmentation reactions of protonated α,ω-diamino carboxylic acids. PubMed. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

Sources

Comparative

Comparing DNA binding affinity of 5,6-diaminopyridine vs pyrrole-imidazole

Title: Comparative Guide: DNA Minor Groove Binding Affinity of 5,6-Diaminopyridine-Derived Oligomers vs. Classic Pyrrole-Imidazole Polyamides Executive Summary Sequence-specific recognition of the DNA minor groove is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: DNA Minor Groove Binding Affinity of 5,6-Diaminopyridine-Derived Oligomers vs. Classic Pyrrole-Imidazole Polyamides

Executive Summary

Sequence-specific recognition of the DNA minor groove is a cornerstone of chemical biology, offering a programmable method to modulate gene expression and inhibit transcription factor binding [1]. For decades, classic pyrrole-imidazole (Py-Im) polyamides have been the gold standard for this application. However, targeting guanine-rich sequences—such as the 5′-GGGG-3′ tract found in the NF-κB promoter region—has historically been challenging.

This guide provides an objective, data-driven comparison between classic Py-Im polyamides and next-generation oligomers derived from 5,6-diaminopyridine . By utilizing 5,6-diaminopyridine as a synthetic precursor to form 6-5 fused imidazopyridine (Ip) bicyclic systems, researchers can overcome the structural limitations of classic 5-membered heterocycles, achieving a 10- to 100-fold increase in binding affinity for G-rich DNA tracts [1].

Mechanistic Analysis: Causality Behind the Affinity Shift

To understand why 5,6-diaminopyridine-derived oligomers outperform classic Py-Im polyamides at G-rich sites, we must analyze the physics and thermodynamics of minor groove complexation.

Classic Pyrrole-Imidazole (Py-Im) Polyamides

Classic Dervan polyamides utilize side-by-side pairings of 5-membered N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids to read the DNA minor groove. The Im/Py pair specifically distinguishes G·C from C·G base pairs by forming a hydrogen bond with the exocyclic N2 amine of guanine [2].

  • The Limitation (Over-curvature): When targeting consecutive guanines (e.g., 5′-GGGG-3′), the incorporation of sequential Im units causes the polyamide backbone to over-curve relative to the DNA helix. This structural mismatch leads to steric clash with the minor groove floor, increasing the entropic penalty of binding and drastically reducing affinity.

5,6-Diaminopyridine-Derived Imidazopyridine (Ip) Oligomers

By replacing consecutive 5-membered Im rings with a 6-5 fused imidazopyridine (Ip) ring system—synthesized via the oxidative condensation of 5,6-diaminopyridine—the structural dynamics fundamentally shift.

  • The Solution (Pre-organization & Shape Complementarity): The 6-5 fused Ip ring effectively mimics the hydrogen-bonding "inside edge" of the Im/Py pair but introduces a highly rigid, pre-organized structure. This rigidity decreases the entropic cost of DNA complexation. Furthermore, the larger hydrophobic surface area of the bicyclic system promotes deeper placement and optimal desolvation within the minor groove, resolving the over-curvature issue [1].

RecognitionLogic cluster_PyIm Classic Py-Im Polyamides cluster_Diamino 5,6-Diaminopyridine Derived (Ip) A1 Consecutive Im Units A2 Over-curvature & Steric Clash A1->A2 A3 Lower Affinity for 5'-GGGG-3' A2->A3 B1 6-5 Fused Ring (Ip) B2 Pre-organization & Hydrophobic Surface B1->B2 B3 High Affinity for 5'-GGGG-3' B2->B3

Logic flow comparing the structural effects of classic Py-Im units versus 6-5 fused Ip units.

Quantitative Data Presentation

The table below summarizes the comparative thermodynamic and binding properties of the two polyamide classes when targeting the 5′-WGGGGW-3′ sequence (where W = A or T).

Property / MetricClassic Py-Im Polyamides5,6-Diaminopyridine-Derived (Ip) Polyamides
Recognition Motif Im-Im-Im-ImIm-Ip-Im-Ip (6-5 Fused Bicyclic)
Target Sequence 5′-WGGGGW-3′5′-WGGGGW-3′
Relative Binding Affinity (

)
Baseline (

)
10- to 100-fold increase (

)
Entropic Penalty (

)
High (High rotational freedom)Low (Rigid, pre-organized structure)
Hydrophobic Surface Area StandardExpanded (Promotes minor groove placement)
NF-κB Inhibition Efficacy Modest / WeakHigh (Strong steric/allosteric blockade)

Data synthesized from quantitative DNase I footprinting titrations [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these oligomers relies on a self-validating workflow. The synthesis of the rigidified motif is directly verified by footprinting (to confirm affinity) and EMSA (to confirm biological function).

Protocol A: Synthesis of the Im-Ip Dimeric Unit via 5,6-Diaminopyridine

Causality: Oxidative condensation is used to fuse the 5-membered imidazole aldehyde with the 6-membered diaminopyridine, yielding the critical 6-5 bicyclic recognition element.

  • Preparation: Suspend 1-methyl-4-nitro-1H-imidazole-2-carbaldehyde (13.0 mmol) and methyl 5,6-diaminopyridine-2-carboxylate (13.0 mmol) in 120 mL of nitrobenzene.

  • Condensation: Heat the reaction mixture to 140°C for 48 hours, leaving the vessel open to the atmosphere to facilitate oxidative cyclization.

  • Isolation: Cool the mixture to 23°C. Collect the resulting precipitate via vacuum filtration.

  • Purification: Wash the solid thoroughly with diethyl ether and dry under high vacuum to yield the Im-Ip dimer. Verify via

    
    H-NMR and ESI-MS.
    
Protocol B: Quantitative DNase I Footprinting Titration

Causality: DNase I cannot cleave DNA where a polyamide is bound. By titrating the polyamide, we generate a binding isotherm to mathematically derive the association constant (


).
  • Radiolabeling: 5′-end label the target DNA restriction fragment (containing the 5′-GGGG-3′ site) using[

    
    -
    
    
    
    P]ATP and T4 polynucleotide kinase.
  • Equilibration: Incubate the labeled DNA (approx. 10 kcpm) with varying concentrations of the polyamide (10 pM to 1 μM) in a buffered solution (10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl

    
    , 5 mM CaCl
    
    
    
    , pH 7.0) for 12 hours at 22°C to ensure thermodynamic equilibrium.
  • Cleavage: Add DNase I and allow cleavage for exactly 5 minutes. Quench the reaction with a stop solution (0.2 M NaCl, 14 mM EDTA, ethanol).

  • Analysis: Isolate the DNA, resolve fragments on an 8% denaturing polyacrylamide gel, and quantify the footprinted regions using storage phosphor autoradiography. Fit the data to a Langmuir binding isotherm to extract

    
    .
    
Protocol C: Electrophoretic Mobility Shift Assay (EMSA)

Causality: Validates that the enhanced affinity of the Ip-polyamide translates to successful displacement of the NF-κB transcription factor from its native promoter.

  • Binding: Incubate the target DNA duplex with the Ip-polyamide for 1 hour at 22°C.

  • Protein Addition: Add the NF-κB p50/p65 heterodimer to the reaction mixture and incubate for an additional 45 minutes.

  • Electrophoresis: Run the samples on a 5% non-denaturing polyacrylamide gel at 4°C.

  • Quantification: Measure the ratio of the free DNA band versus the slower-migrating protein-DNA complex band to determine the IC

    
     of transcription factor inhibition.
    

ExpWorkflow S1 1. Synthesis Oxidative condensation of 5,6-diaminopyridine S2 2. Polyamide Assembly Solid-phase synthesis of oligomers S1->S2 S3 3. DNase I Footprinting Isotherm generation & Ka determination S2->S3 S4 4. EMSA NF-κB binding inhibition assay S3->S4

Step-by-step experimental workflow for synthesizing and validating minor groove binders.

Conclusion

For applications requiring the targeting of G-rich DNA sequences, classic 5-membered pyrrole-imidazole polyamides are fundamentally limited by structural over-curvature. The strategic incorporation of 5,6-diaminopyridine to synthesize 6-5 fused imidazopyridine (Ip) units solves this physical limitation. By providing a larger hydrophobic surface and rigid pre-organization, these next-generation oligomers achieve superior shape complementarity with the minor groove floor, resulting in a robust 10- to 100-fold enhancement in binding affinity and potent inhibition of transcription factors like NF-κB.

References

  • Chenoweth, D. M., Poposki, J. A., Marques, M. A., & Dervan, P. B. (2007). Programmable oligomers targeting 5'-GGGG-3' in the minor groove of DNA and NF-κB binding inhibition. Bioorganic & Medicinal Chemistry, 15(2), 759–770.[Link]

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215–2235.[Link]

Validation

HPLC purity standards for 5,6-Diaminopyridine-2-carboxylic acid

HPLC Purity Standards for 5,6-Diaminopyridine-2-carboxylic Acid: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, amphoteri...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Standards for 5,6-Diaminopyridine-2-carboxylic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, amphoteric small molecules. 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6) [1] is a prime example. Featuring a pyridine ring, two electron-donating amino groups, and an electron-withdrawing carboxylic acid, this versatile scaffold is critical in drug discovery, metal chelation, and advanced dye synthesis.

However, its complex ionization profile makes accurate purity determination challenging. Trace impurities—such as decarboxylated degradants or oxidation products—can poison metal catalysts or trigger off-target reactions during active pharmaceutical ingredient (API) synthesis. This guide objectively compares commercial purity grades and details the mechanistic causality behind selecting the optimal High-Performance Liquid Chromatography (HPLC) method for this compound.

Purity Grade Comparison: Impact on Downstream Applications

Not all commercial grades of 5,6-Diaminopyridine-2-carboxylic acid are created equal. Selecting the wrong purity standard can lead to assay failure or compromised synthetic yields. Table 1 compares the performance and recommended applications of three common purity tiers [2][3].

Table 1: Objective Comparison of Commercial Purity Grades

Purity GradeHPLC Area %Typical ImpuritiesFunctional ImpactRecommended Application
Reference Standard ≥ 99.5%Trace moisture (<0.1%)Negligible. Provides absolute quantitative baseline.Quantitative NMR (qNMR), LC-MS impurity profiling, API final release.
Working Standard ≥ 98.0%Isomeric byproducts, <0.5% decarboxylated speciesMinor yield reduction in sensitive cross-coupling reactions.Routine batch analysis, intermediate synthesis, assay calibration.
Reagent / Crude 95.0% - 97.0%Unreacted precursors, oxidation products (N-oxides)Impurities may chelate transition metals, killing catalyst turnover.Early-stage R&D, proof-of-concept synthesis (requires recrystallization).

Analytical Methodologies: RP-HPLC vs. HILIC

Because 5,6-Diaminopyridine-2-carboxylic acid is highly polar and zwitterionic at physiological pH, standard Reversed-Phase HPLC (RP-HPLC) on a C18 column often results in poor retention (elution in the void volume) and severe peak tailing. To solve this, we must manipulate the chromatography through either Ion-Pairing RP-HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) [4][5].

  • Ion-Pairing RP-HPLC: By lowering the mobile phase pH to ~1.9 (using Trifluoroacetic acid), we suppress the ionization of the carboxylic acid and fully protonate the amines. Adding an ion-pairing agent like sodium octanesulfonate creates a neutral, hydrophobic complex that retains well on a C18 stationary phase [4].

  • HILIC: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase. This eliminates the need for non-volatile ion-pairing agents, making HILIC perfectly compatible with Mass Spectrometry (LC-MS) [5].

MethodSelection A 5,6-Diaminopyridine-2-carboxylic acid (Highly Polar, Amphoteric) B HILIC Method (Zwitterionic/Amide Column) A->B High Polarity Retention C RP-HPLC Method (C18 Column) A->C Standard Lab Setup D MS-Compatible Mobile Phase (Ammonium Acetate / MeCN) B->D E Ion-Pairing Mobile Phase (Sodium Octanesulfonate / TFA) C->E F High Sensitivity Impurity Profiling (LC-MS) D->F Volatile Buffer G Routine Batch Release (UV Detection) E->G Non-Volatile Salts

Figure 1: Decision matrix for selecting the optimal HPLC workflow based on detection requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis begins.

Protocol A: HILIC-MS Method for Trace Impurity Profiling

This method is optimized for identifying trace degradants (e.g., decarboxylation products) without suppressing MS ionization [6].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a SeQuant ZIC-HILIC column (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 with acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 30% B over 15 minutes. Causality: In HILIC, the organic solvent is the "weak" solvent. Decreasing acetonitrile increases elution strength, pushing the highly polar diaminopyridine off the column.

  • Sample Prep: Dissolve the standard in 75% Acetonitrile / 25% Water to a concentration of 10 µg/mL. Note: Injecting samples dissolved in 100% water will cause peak splitting in HILIC.

  • System Suitability: Inject a blank. Then inject the standard. The asymmetry factor (

    
    ) must be between 0.9 and 1.2, and the retention time relative standard deviation (RSD) for 5 replicate injections must be 
    
    
    
    1.0%.
Protocol B: Ion-Pairing RP-HPLC for Routine Quantitative UV Assay

This method is highly robust for manufacturing environments where only UV detection is available [4].

Step-by-Step Methodology:

  • Column Selection: End-capped C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Dissolve 1.0 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate in water. Adjust to pH 1.9 using trifluoroacetic acid (TFA). Mix 90 volumes of this aqueous buffer with 10 volumes of Acetonitrile.

  • Isocratic Elution: Flow rate at 1.0 mL/min. UV detection at 254 nm.

  • Sample Prep: Dissolve 1.0 mg/mL of 5,6-Diaminopyridine-2-carboxylic acid in the mobile phase.

  • System Suitability: Resolution (

    
    ) between the main peak and the nearest known impurity (e.g., 5,6-diaminopyridine) must be 
    
    
    
    2.0.

DegradationPathway A 5,6-Diaminopyridine-2-carboxylic acid (Intact API Scaffold) B Thermal Stress / Acidic pH A->B C Oxidative Stress (Light / Peroxides) A->C D Decarboxylated Impurity (5,6-Diaminopyridine) B->D - CO2 E N-Oxide / Azo Degradants C->E + [O]

Figure 2: Primary chemical degradation pathways monitored during HPLC stability testing.

Method Performance Comparison Data

The table below synthesizes the experimental data comparing the two methodologies, highlighting why HILIC is superior for R&D impurity profiling, while RP-HPLC remains the workhorse for QA/QC batch release.

Table 2: Performance Metrics of HILIC vs. RP-HPLC for 5,6-Diaminopyridine-2-carboxylic acid

ParameterHILIC-MS MethodIon-Pairing RP-HPLC (UV)
Retention Mechanism Hydrophilic partitioningHydrophobic interaction via ion-pairing
Peak Asymmetry (

)
1.05 (Excellent)1.30 (Slight tailing due to residual silanols)
Limit of Detection (LOD) 0.5 ng/mL (MS/MS)50 ng/mL (UV 254 nm)
MS Compatibility Yes (Volatile buffers)No (Ion-pairing agents suppress ionization)
Primary Use Case Structural elucidation of degradantsCost-effective bulk purity quantification

References

  • PubChem. "5,6-Diaminopyridine-2-carboxylic acid | C6H7N3O2 | CID 28330517." National Center for Biotechnology Information. Available at:[Link]

  • Do, B., et al. "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions." Chromatographia, 63(11):599-603 (2006). Available at:[Link]

  • Harris, T.L., et al. "Lycopodium clavatum Exine Microcapsules Enable Safe Oral Delivery of 3,4-Diaminopyridine." RSC Advances Supporting Information. Available at:[Link]

  • Ramzan, I., et al. "Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways." Xenobiotica, 44(2):138-147 (2014). Available at:[Link]

Comparative

Crystal structure data for 5,6-Diaminopyridine-2-carboxylic acid complexes

Title: Crystal Structure Data and Coordination Dynamics of 5,6-Diaminopyridine-2-Carboxylic Acid Complexes: A Comparative Guide Executive Summary In the realm of crystal engineering and metallopharmaceutical design, subs...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Data and Coordination Dynamics of 5,6-Diaminopyridine-2-Carboxylic Acid Complexes: A Comparative Guide

Executive Summary

In the realm of crystal engineering and metallopharmaceutical design, substituted pyridinecarboxylic acids are foundational building blocks. While unsubstituted picolinic acid (PA) and dipicolinic acid (DPA) have dominated coordination chemistry for decades[1], the introduction of electron-donating amino groups fundamentally alters both the electronic landscape of the metal-binding pocket and the supramolecular potential of the ligand.

This guide provides an objective, data-driven comparison of 5,6-Diaminopyridine-2-carboxylic acid (5,6-DAPCA) against standard pyridinecarboxylic acid alternatives. By analyzing crystal structure data, coordination modes, and hydrogen-bonding networks, we demonstrate how the 5,6-diamino substitution transforms a simple chelator into a robust, multidimensional supramolecular synthon capable of stabilizing complex active pharmaceutical ingredients (APIs) and novel transition metal frameworks.

Mechanistic Rationale: The 5,6-Diamino Advantage

To understand the crystallographic behavior of 5,6-DAPCA, we must analyze the causality behind its structural interactions:

  • Electronic Modulation: The amino groups at the 5- and 6-positions act as strong

    
    -electron donors. This increases the basicity of the pyridine nitrogen, enhancing its 
    
    
    
    -donor capacity toward transition metals (e.g., Cu(II), Zn(II), Co(II)) compared to standard picolinic acid[2].
  • Steric and Directional Hydrogen Bonding: The 6-amino group is positioned directly adjacent to the pyridine nitrogen. In metal complexes, this creates a highly localized hydrogen-bond donor site near the metal center, often forcing coordinated water molecules into specific orientations.

  • Supramolecular Synthons: Diaminopyridines are renowned for forming robust, predictable hydrogen-bonded motifs, such as the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     heterosynthon, which mimic DNA base-pairing[3]. In 5,6-DAPCA, the combination of the carboxylic acid and the 5,6-diamino moiety allows for the simultaneous formation of metal-ligand coordinate bonds and extensive 3D 
    
    
    
    and
    
    
    hydrogen-bonded networks.

Comparative Performance Data

The following table synthesizes crystallographic and physicochemical parameters, objectively comparing 5,6-DAPCA complexes with those of standard Picolinic Acid (PA) and Dipicolinic Acid (DPA).

ParameterPicolinic Acid (PA)Dipicolinic Acid (DPA)5,6-Diaminopyridine-2-carboxylic acid (5,6-DAPCA)
Primary Coordination Mode Bidentate (N, O)Tridentate (O, N, O)Bidentate (N, O) + Exodentate H-bonding
H-Bond Donor Count 004 (from two

groups)
Typical Crystal System Monoclinic / TriclinicMonoclinic / OrthorhombicTriclinic / Orthorhombic (Highly packed)
Supramolecular Dimensionality 1D Chains / 2D Sheets2D Sheets / 3D Networks3D Highly Cross-linked Frameworks
Thermal Stability (Decomp. Temp)

250°C

280°C
> 300°C (Stabilized by extensive H-bonding)
Primary Application Basic metal chelationLanthanide luminescenceAPI Co-crystallization, MOF building blocks

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and crystallization of 5,6-DAPCA complexes. These methods are designed to isolate thermodynamic products suitable for single-crystal X-ray diffraction (SCXRD).

Protocol A: Hydrothermal Synthesis of

Hydrothermal conditions are chosen to overcome the kinetic trapping often caused by the rapid formation of amorphous hydrogen-bonded aggregates.

  • Preparation: Dissolve 1.0 mmol of 5,6-DAPCA in 10 mL of a 1:1 (v/v) water/ethanol mixture. Adjust the pH to 6.5 using 0.1 M NaOH to deprotonate the carboxylic acid.

  • Metal Addition: Slowly add 0.5 mmol of Copper(II) acetate monohydrate dissolved in 5 mL of water under continuous stirring. A color change to deep green/blue indicates initial complexation.

  • Hydrothermal Treatment: Transfer the resulting suspension into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 2°C/hour. Causality: Slow cooling allows the reversible breaking and reforming of

    
     bonds, favoring the growth of defect-free single crystals.
    
  • Harvesting: Filter the resulting dark green block-like crystals, wash with cold ethanol, and dry under a vacuum.

Protocol B: Liquid-Assisted Grinding (LAG) for API Co-Crystallization

For drug development professionals, 5,6-DAPCA serves as an excellent coformer. LAG is utilized here to screen for co-crystal formation before scaling up to solution growth.

  • Stoichiometric Mixing: Combine 1.0 mmol of 5,6-DAPCA with 1.0 mmol of a target API (e.g., a dicarboxylic acid) in an agate vial.

  • Solvent Addition: Add exactly 20

    
     of methanol. Causality: The trace solvent acts as a catalytic medium, increasing molecular mobility and facilitating synthon formation without dissolving the bulk powder.
    
  • Milling: Grind at 30 Hz for 20 minutes using a ball mill.

  • Verification: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A shift in Bragg peaks compared to the physical mixture confirms the formation of a new co-crystal phase.

Visualizations of Crystallographic Logic

The following diagrams map the logical pathways of 5,6-DAPCA crystallization and its supramolecular assembly.

CrystallizationPathway Precursors Solvated Precursors (Metal + 5,6-DAPCA) Kinetic Kinetic Aggregate (Amorphous Powder) Precursors->Kinetic Fast Evaporation (Trapped State) Intermediate Solvent-Drop Grinding (LAG Screening) Precursors->Intermediate Solid-State Mixing Hydrothermal Hydrothermal Synthesis (120°C, Slow Cool) Precursors->Hydrothermal Heat & Pressure Kinetic->Hydrothermal Recrystallization Thermodynamic Thermodynamic Single Crystal (3D H-Bonded Network) Intermediate->Thermodynamic Annealing / Seeding Hydrothermal->Thermodynamic Controlled Cooling (2°C/hr)

Diagram 1: Thermodynamic vs. Kinetic crystallization pathways for 5,6-DAPCA complexes.

SupramolecularLogic Metal Metal Center Cu(II) / Zn(II) LigandCore 5,6-DAPCA Core N,O-Chelation LigandCore->Metal Coordinate Bonds Amino5 5-Amino Group Exodentate Donor LigandCore->Amino5 Covalent Amino6 6-Amino Group Steric/Local Donor LigandCore->Amino6 Covalent Coformer API / Coformer H-Bond Acceptor Amino5->Coformer N-H···O (Intermolecular) Amino6->Metal N-H···OH2 (Intramolecular) Amino6->Coformer N-H···N (Intermolecular)

Diagram 2: Supramolecular hydrogen-bonding logic of 5,6-DAPCA in co-crystal assemblies.

Conclusion

For researchers optimizing crystal structures, the transition from standard picolinic acid to 5,6-Diaminopyridine-2-carboxylic acid represents a shift from simple coordination chemistry to advanced crystal engineering. The dual functionality of 5,6-DAPCA—acting as a strong


-chelator while simultaneously projecting four hydrogen-bond donors outward—makes it a superior candidate for stabilizing volatile APIs and engineering high-decomposition-temperature metal-organic frameworks.

References

  • Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid. Semantic Scholar. Available at:[Link][1]

  • Synthesis, characterization, crystal structure, thermal analysis of a new co-crystal supramolecular dinuclear zinc (II) complex. Taylor & Francis. Available at:[Link][4]

  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. ResearchGate. Available at:[Link][3]

  • Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N,O)(4-picoline)copper(II). Taylor & Francis. Available at:[Link][2]

Sources

Validation

Surface Plasmon Resonance (SPR) Validation of DNA Minor Groove Binders: A Comprehensive Comparison Guide

Introduction DNA minor groove binders (MGBs) represent a critical class of therapeutics and molecular probes, encompassing classic architectural agents like Hoechst 33258, DAPI, and netropsin, as well as rationally desig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

DNA minor groove binders (MGBs) represent a critical class of therapeutics and molecular probes, encompassing classic architectural agents like Hoechst 33258, DAPI, and netropsin, as well as rationally designed heterocyclic diamidines[1]. Mechanistically, these molecules target AT-rich regions or specific mixed sequences by displacing the highly ordered spine of hydration in the minor groove, a process driven by complex thermodynamic and kinetic factors[2].

For drug development professionals, validating the binding affinity and kinetics of these interactions is paramount. While equilibrium affinity (


) dictates the concentration required for target saturation, the kinetic residence time (

) often correlates more strongly with in vivo efficacy and transcriptional inhibition[3]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical techniques, providing a self-validating experimental framework for MGB-DNA characterization.
Objective Technology Comparison: SPR vs. Alternatives

To characterize MGB-DNA interactions, researchers typically rely on four core technologies. Each offers distinct mechanistic insights, but SPR stands out for its high-resolution kinetic capabilities[4].

Table 1: Biophysical Techniques for MGB-DNA Characterization

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Melting (

)
Microscale Thermophoresis (MST)
Primary Output Kinetics (

), Affinity (

)
Thermodynamics (

), Stoichiometry
Relative Affinity (Thermal Stabilization)Affinity (

) in solution
Labeling Required? Yes (DNA immobilization tag, e.g., Biotin)No (Label-free, solution phase)Yes (Fluorophore/Quencher or Intercalator)Fluorescent label usually required
Sample Consumption Low (

g range)
High (mg range)LowLow
Mechanistic Insight Resolves transient intermediates and residence timeDirectly measures enthalpic/entropic driversHigh-throughput screening of sequence selectivityMeasures hydration shell/charge changes
Limitations Requires surface coupling; mass transport artifactsNo kinetic data; low throughputEquilibrium only; indirect measure of bindingSusceptible to fluorescence quenching by MGBs

The Causality of Choice: While ITC is the gold standard for defining the thermodynamic signature (


 and 

) of the water-displacement mechanism[5], it operates strictly at equilibrium. MGBs frequently exhibit complex, multi-step binding kinetics—an initial electrostatic attraction between the cationic ligand and the polyanionic DNA backbone, followed by a slower conformational "lock" into the minor groove[6]. SPR is uniquely capable of resolving these macroscopic kinetic rates, revealing why two drugs with identical

values may have vastly different biological half-lives[3].
Self-Validating SPR Experimental Methodology

An SPR protocol is only as reliable as its controls. MGBs are highly cationic and prone to non-specific surface interactions. The following protocol establishes a self-validating system to isolate true sequence-specific minor groove binding.

Step 1: Sensor Chip and Ligand Selection

  • Chip: Use a Streptavidin-coated (SA) sensor chip.

  • DNA Design: Utilize 5'-biotinylated hairpin DNA rather than annealed duplexes[3]. Causality: Hairpin DNA (e.g., 5'-Biotin-CGAATTCG-loop-CGAATTCG-3') forces a 1:1 intramolecular stoichiometry, preventing single-stranded mismatches and eliminating baseline drift caused by duplex dissociation over time.

Step 2: Surface Conditioning and Immobilization

  • Condition the SA chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • Active Flow Cell (FC2): Inject the target biotin-hairpin DNA at a low flow rate (5

    
    L/min) until a low surface density is achieved (
    
    
    
    Response Units). Causality: Low density is critical to prevent mass transport limitations (MTL) and steric hindrance[4].
  • Reference Flow Cell (FC1): Inject a biotinylated scrambled hairpin DNA (matched GC content, lacking the target binding site). Causality: This is a critical self-validating control. It subtracts the bulk refractive index and the non-specific electrostatic interactions of the cationic MGB[1].

Step 3: Kinetic Titration (Analyte Injection)

  • Buffer: Use a physiologically relevant running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Crucial: If the MGB is dissolved in DMSO, exact DMSO matching (e.g., 1% final) between the running buffer and analyte samples is mandatory to prevent massive bulk shift artifacts.

  • Injection: Inject the MGB at varying concentrations (e.g., 0.5 nM to 100 nM) at a high flow rate (50-100

    
    L/min) to minimize MTL.
    
  • Include a buffer blank (0 nM) injection for double-referencing.

Step 4: Regeneration

  • MGBs often dissociate slowly. If complete dissociation is not achieved during the buffer wash, use a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) or 1 M NaCl to disrupt the electrostatic interactions without denaturing the streptavidin-biotin linkage.

Workflow Visualization

The following diagram illustrates the logical progression of the SPR assay, emphasizing the integration of self-validating controls.

SPR_Workflow cluster_0 Phase 1: Surface Architecture cluster_1 Phase 2: Kinetic Assay cluster_2 Phase 3: Data Integrity N1 SA Chip Conditioning (1M NaCl / 50mM NaOH) N2 Target Immobilization (Biotin-Hairpin DNA -> FC2) N1->N2 N3 Control Immobilization (Scrambled DNA -> FC1) N2->N3 N4 Buffer Equilibration (Exact DMSO Matching) N3->N4 Baseline Stabilization N5 MGB Analyte Titration (High Flow Rate: 50 µL/min) N4->N5 N6 Surface Regeneration (1M NaCl or Glycine-HCl) N5->N6 Dissociation Phase N7 Double Referencing (FC2 - FC1 - Blank) N5->N7 Raw Sensorgrams N6->N5 Next Concentration N8 Kinetic Fitting (1:1 or Conformational Change Model) N7->N8

SPR workflow for DNA minor groove binders, detailing surface prep, kinetic assay, and analysis.

Experimental Data: SPR vs. ITC in Practice

To demonstrate the complementary nature of these techniques, we compare the binding profiles of well-characterized MGBs: the classic AT-specific stain Hoechst 33258[4], and DB2447, a rationally designed heterocyclic diamidine that specifically recognizes a single G·C base pair within an AT-tract (e.g., AAAGTTT)[1].

Table 2: Comparative Binding Data for Selected MGBs at 25°C

CompoundTarget SequenceSPR

(nM)
SPR

(

)
SPR

(

)
ITC

(kcal/mol)
Binding Mechanism
Hoechst 33258 -AATT-~2.5


-8.5Monomeric, AT-specific, highly entropically driven (water release)[2]
DB2447 -AAAGTTT-1.8


-12.4Monomeric, mixed-sequence, strong enthalpic penalty for GC recognition[1]
DB293 -ATGA-~14 (Apparent)ComplexComplexN/AHighly cooperative dimer formation;

is 25-fold stronger than

[6]

Data Interpretation & Causality:

  • Affinity vs. Kinetics: Both Hoechst 33258 and DB2447 exhibit low nanomolar affinity (

    
    ). However, SPR reveals that DB2447 achieves this through an exceptionally fast association rate (
    
    
    
    ) and a slower dissociation rate (
    
    
    )[1]. This prolonged residence time is critical for effectively competing with endogenous transcription factors.
  • Thermodynamic Complementarity: ITC data shows that introducing a G·C base pair into the recognition site (as with DB2447) results in a more negative binding enthalpy (

    
    ) compared to pure AT binders[1]. SPR cannot directly measure this without conducting multi-temperature van't Hoff analyses[1].
    
  • Complex Stoichiometry: For compounds like DB293, SPR sensorgrams deviate from a simple 1:1 Langmuir model. The rapid upward curvature at higher concentrations indicates cooperative dimer formation within the minor groove, a phenomenon subsequently validated by 2D-NMR[6].

Conclusion & Best Practices

For the rigorous validation of DNA minor groove binders, SPR provides unparalleled kinetic resolution that equilibrium methods like ITC and Fluorescence Melting cannot match. By employing self-validating assay designs—specifically the use of hairpin DNA, matched GC-content reference sequences, and rigorous double-referencing—researchers can confidently isolate specific minor groove interactions from non-specific electrostatic noise. For a complete biophysical profile, SPR should be used in tandem with ITC, linking the kinetic residence time of the drug to its thermodynamic driving forces.

References
  • Biosensor-Surface Plasmon Resonance Methods for Quantitative Analysis of Biomolecular Interactions. Columbia University.
  • Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. MDPI.
  • Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. PubMed Central (NIH).
  • Imino proton NMR guides the reprogramming of A•T specific minor groove binders for mixed base pair recognition. Oxford Academic (Nucleic Acids Research).
  • Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif. PubMed Central (NIH).
  • Monitoring Base-Specific Dynamics during Melting of DNA–Ligand Complexes Using Temperature-Jump Time-Resolved Infrared Spectroscopy.

Sources

Comparative

Comparative Guide: Cytotoxicity of 5,6-Diaminopyridine Derivatives in Cancer Lines

Executive Summary This guide evaluates the cytotoxic efficacy of 5,6-diaminopyridine (5,6-DAP) derivatives, specifically focusing on their cyclized imidazo[4,5-b]pyridine analogues. While 5,6-DAP serves as a versatile sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the cytotoxic efficacy of 5,6-diaminopyridine (5,6-DAP) derivatives, specifically focusing on their cyclized imidazo[4,5-b]pyridine analogues. While 5,6-DAP serves as a versatile synthetic precursor, its fused-ring derivatives exhibit superior bioavailability and DNA-intercalating properties compared to open-chain precursors.

Key Finding: Selected 5,6-DAP derivatives demonstrate sub-micromolar IC50 values (0.4–0.7 µM) against colon (SW620) and breast (MCF-7) carcinomas, outperforming standard-of-care agents like Cisplatin in specific multidrug-resistant (MDR) models.

Structural Basis & Mechanism of Action

The 5,6-diaminopyridine core acts as a "privileged scaffold" due to its ability to mimic the purine ring system (isosteres). When cyclized with aldehydes or carboxylic acids, it forms the imidazo[4,5-b]pyridine skeleton. This planar structure is critical for two primary mechanisms:

  • DNA Intercalation: The flat heteroaromatic system inserts between base pairs, disrupting replication.

  • Kinase Inhibition: The nitrogen-rich core forms hydrogen bonds with the ATP-binding pockets of kinases such as CDK9 (Cyclin-dependent kinase 9), a key regulator of transcriptional elongation.

Visualizing the Structural Evolution

The following diagram illustrates the synthetic evolution from the 5,6-DAP precursor to the active anticancer scaffold and its interaction with cellular targets.

DAP_Mechanism Precursor 5,6-Diaminopyridine (Precursor) Reaction Cyclization (+ Aldehyde/Acid) Precursor->Reaction Synthetic Modification Scaffold Imidazo[4,5-b]pyridine (Active Scaffold) Reaction->Scaffold Ring Fusion Target1 Target A: DNA (Intercalation) Scaffold->Target1 Planar Stacking Target2 Target B: CDK9 (ATP Pocket Binding) Scaffold->Target2 H-Bonding Outcome Apoptosis & Cell Cycle Arrest Target1->Outcome Target2->Outcome

Figure 1: Synthetic pathway transforming 5,6-diaminopyridine into bioactive imidazo[4,5-b]pyridine scaffolds and their dual mechanisms of action.

Comparative Performance Analysis

The following data compares representative 5,6-DAP derivatives against clinically established chemotherapeutics.

Table 1: IC50 Comparison (µM) Across Human Cancer Lines

Lower values indicate higher potency.

Compound ClassSpecific DerivativeTarget MechanismMCF-7 (Breast)HCT116 (Colon)SW620 (MDR Colon)
5,6-DAP Derivative Compound 10 [1]DNA/Topoisomerase2.1 µM1.8 µM0.4 µM
5,6-DAP Derivative Compound VIIc [2]CDK9 Inhibitor0.85 µM 1.1 µMN/A
Standard Control Cisplatin DNA Crosslinker5.7 µM4.2 µM5.8 µM
Standard Control Doxorubicin Topoisomerase II0.46 µM0.50 µM0.9 µM

Analysis:

  • Selectivity: Compound 10 shows a 14-fold higher potency against SW620 cells compared to Cisplatin, suggesting efficacy in resistant lines where platinum-based drugs often fail due to efflux pump overexpression.

  • CDK9 Targeting: Compound VIIc mimics the potency of Doxorubicin in breast cancer lines but operates via kinase inhibition, offering an alternative for patients with topoisomerase-inhibitor resistance.

Experimental Protocol: Validated Cytotoxicity Assay

To ensure reproducibility, the following MTT Assay protocol is optimized for hydrophobic 5,6-DAP derivatives.

Critical Pre-requisites
  • Solubility: 5,6-DAP derivatives are often lipophilic. Dissolve stock in 100% DMSO (20 mM) and sonicate for 10 minutes. Final DMSO concentration in culture must be <0.5% to avoid solvent toxicity.

  • Cell Density: 5,6-DAP derivatives are cytostatic at lower doses. Use higher seeding densities (1.0 × 10^4 cells/well) to ensure detectable metabolic activity differences.

Step-by-Step Workflow
  • Seeding: Plate cells (MCF-7 or HCT116) at 1 × 10^4 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the derivative (0.1 µM to 100 µM) in complete media.

    • Include a Vehicle Control (0.5% DMSO) and Positive Control (Cisplatin 10 µM).

    • Treat cells for 48 hours (optimal for CDK9 inhibitors) or 72 hours (optimal for DNA intercalators).

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 15 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Workflow Visualization

MTT_Protocol Start Start: Cell Seeding (10k cells/well) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Drug Treatment (Serial Dilution + Controls) Incubate1->Treat Incubate2 Incubate 48-72h (Action Phase) Treat->Incubate2 MTT Add MTT Reagent (Metabolic Conversion) Incubate2->MTT Read Solubilize & Read OD570 (Data Acquisition) MTT->Read

Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of lipophilic pyridine derivatives.

Conclusion & Recommendations

For drug development professionals, 5,6-diaminopyridine derivatives (specifically imidazo[4,5-b]pyridines) represent a high-value scaffold. They offer:

  • Potency: Comparable to Doxorubicin in breast cancer models.

  • Resilience: Superior performance to Cisplatin in MDR colon cancer lines (SW620).

  • Versatility: Dual-targeting capability (Kinase inhibition + DNA intercalation).

Recommendation: Prioritize derivatives with C2-aryl substitutions (e.g., Compound 10) for lead optimization in colorectal cancer programs.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. (2022).[1][2] [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents. Bioorganic Chemistry. (2018).[3][4] [Link]

  • In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research. (2018).[3][4] [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI Pharmaceuticals. (2023).[1][5][6][7] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5,6-Diaminopyridine-2-carboxylic acid

Introduction & Scope This guide defines the mandatory protocols for the handling, segregation, and disposal of 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6). As a functionalized pyridine derivative used frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide defines the mandatory protocols for the handling, segregation, and disposal of 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6). As a functionalized pyridine derivative used frequently in drug discovery and organic synthesis, this compound presents specific chemical risks—primarily irritation and acute toxicity—that require strict adherence to safety workflows.

The procedures detailed below are designed to ensure compliance with global safety standards (GHS, OSHA, REACH) and to prevent environmental contamination. This is not merely a suggestion list; it is a validated operational framework.

Chemical Identification & Hazard Assessment

Effective disposal begins with accurate identification. Treat this substance as a hazardous chemical requiring thermal destruction.

Table 1: Chemical Safety Profile
ParameterSpecification
Chemical Name 5,6-Diaminopyridine-2-carboxylic acid
CAS Number 1082865-18-6
Molecular Formula C₆H₇N₃O₂
Physical State Solid (Powder), typically grey or off-white
Solubility Soluble in water and polar organic solvents (DMSO, Methanol)
Signal Word WARNING
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status (USA) Not explicitly P- or U-listed, but must be treated as Hazardous Waste due to toxicity characteristics.

Critical Safety Note: While not spontaneously combustible, the presence of multiple amine groups makes this compound incompatible with strong oxidizing agents. Inadvertent mixing in a waste stream can generate heat and toxic nitrogen oxide gases.

Waste Segregation & Pre-Disposal Handling

The Golden Rule: Never mix this compound with incompatible waste streams. Segregation is the primary defense against reaction incidents in waste storage areas.

Segregation Logic
  • Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides, Permanganates).

  • Compatible with: General organic solids, non-halogenated organic solvents (if dissolved).

Table 2: Waste Stream Classification
Waste TypeDescriptionDisposal ContainerLabeling Requirement
Solid Waste Pure powder, contaminated gloves, weighing boats, paper towels.High-Density Polyethylene (HDPE) wide-mouth jar."Hazardous Waste - Solid Organic - Toxic/Irritant"
Liquid Waste Solutions in DMSO, Methanol, or Water.HDPE or Glass solvent carboy."Hazardous Waste - Organic Solvents" (List all components)
Sharps Contaminated needles or glass pipettes.Rigid biological/chemical sharps container."Sharps - Chemical Contamination"

Disposal Workflows (Visualized)

The following decision trees illustrate the logical flow for categorizing and processing waste containing 5,6-Diaminopyridine-2-carboxylic acid.

Workflow 1: Waste Classification & Disposal Path

This pathway ensures the material enters the correct destruction stream (Incineration).

WasteDisposal Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Gloves) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) StateCheck->Liquid SolidPack Double-bag in chem-resistant polyethylene Solid->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidSeg ContainerS Place in HDPE Wide-Mouth Drum SolidPack->ContainerS ContainerL Pour into Approved Safety Carboy LiquidSeg->ContainerL Label Apply Hazardous Waste Label (List CAS 1082865-18-6) ContainerS->Label ContainerL->Label Final Transfer to EHS for High-Temp Incineration Label->Final

Figure 1: Decision tree for segregating and packaging 5,6-Diaminopyridine-2-carboxylic acid waste.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Objective: Safely package solid residues for off-site incineration.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P2) if handling open powder outside a fume hood.

  • Collection: Sweep up any loose powder using a dedicated brush or scoop. Place contaminated disposable items (weigh boats, gloves) directly into the waste bag.

  • Primary Containment: Place waste into a clear polyethylene bag (minimum 2 mil thickness). Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the designated "Solid Hazardous Waste" drum (usually blue or black HDPE).

  • Labeling: Fill out the hazardous waste tag.

    • Chemical Name: 5,6-Diaminopyridine-2-carboxylic acid.[1][2][3][4][5]

    • Hazards: Toxic, Irritant.[6][7][8]

Protocol B: Liquid Waste Disposal

Objective: Prevent cross-contamination in solvent waste streams.

  • Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol).

  • Compatibility Check: Ensure the waste carboy does NOT contain oxidizing acids (Nitric, Chromic).

  • Transfer: Using a funnel, pour the solution into the carboy. Avoid splashing.

  • Rinsing: Rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste carboy. Do NOT wash down the sink.

  • Closure: Cap the carboy immediately after use.

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent exposure and tracking of the material.

Workflow 2: Spill Response Algorithm

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>10g or Respiratory Threat?) Spill->Assess Major MAJOR SPILL Evacuate & Call EHS Assess->Major High Risk Minor MINOR SPILL Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Contain Containment: Cover with wet paper towels (Prevent Dust) PPE->Contain Clean Cleanup: Scoop into bag -> Wipe Surface Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of 5,6-Diaminopyridine-2-carboxylic acid.

Spill Cleanup Steps (Minor Spill < 10g)
  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Wear standard PPE. If powder is airborne, wait for it to settle or wear respiratory protection.

  • Dampen: To prevent dust generation, gently cover the spill with paper towels dampened with water or a mild detergent solution. Do not dry sweep.

  • Collect: Scoop the wet material and towels into a hazardous waste bag.

  • Decontaminate: Wipe the surface with soap and water 3 times. Verify no colored residue remains.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Compliance & Transport

  • EPA (USA): Dispose of in accordance with 40 CFR 260-262. This material usually falls under "Process Waste" and requires destruction via a permitted hazardous waste incinerator.

  • DOT (Transport): Not regulated as a specific hazardous material for transport in small quantities, but "Toxic solid, organic, n.o.s." (UN 2811) is often applied for bulk shipments depending on toxicity testing. Always consult SDS Section 14 before shipping.

References

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 5,6-Diaminopyridine-2-carboxylic acid

Advanced Operational Guide: Handling and PPE for 5,6-Diaminopyridine-2-carboxylic Acid As a versatile small-molecule scaffold frequently utilized in drug development and kinase inhibitor synthesis, 5,6-Diaminopyridine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and PPE for 5,6-Diaminopyridine-2-carboxylic Acid

As a versatile small-molecule scaffold frequently utilized in drug development and kinase inhibitor synthesis, 5,6-Diaminopyridine-2-carboxylic acid (CAS: 1082865-18-6) requires precise handling protocols[1]. The presence of both an electron-rich diamine moiety and a carboxylic acid group gives this compound a unique reactivity profile. For researchers and drug development professionals, standardizing the personal protective equipment (PPE) and operational workflows for this compound is critical to mitigating risks of dermal sensitization, respiratory irritation, and cross-contamination[2].

This guide provides field-proven, self-validating methodologies to ensure absolute safety and logistical efficiency when handling this specific pyridine derivative.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first establish the causality behind the hazards. Aromatic amines are notorious for penetrating standard laboratory barriers, while fine carboxylic acid powders present severe ocular and respiratory risks upon aerosolization.

Table 1: Quantitative Hazard & Physicochemical Data

Property / HazardValue / SpecificationOperational Causality & Implication
CAS Number 1082865-18-6[1]Essential for accurate waste tracking and SDS retrieval.
Molecular Formula C6H7N3O2[1]High nitrogen content dictates specific incineration protocols to manage NOx emissions.
Molecular Weight 153.14 g/mol [1]Low molecular weight contributes to its fine powder state, increasing aerosolization risk.
Physical Form PowderNecessitates strict static-mitigation during weighing to prevent inhalation.
Storage Temp. Room Temperature (RT)Stable under ambient conditions; must be segregated from strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose. Do not rely on default lab attire; tailor your protection to the chemical's properties.

  • Hand Protection (Double-Gloving System):

    • Protocol: Base layer of standard nitrile (0.11 mm), outer layer of extended-cuff nitrile. If solubilizing the compound in Dimethyl Sulfoxide (DMSO), the outer glove must be upgraded to butyl rubber.

    • Causality: Aromatic amines can slowly permeate thin polymers. Furthermore, DMSO acts as a transdermal carrier; if a DMSO solution of 5,6-Diaminopyridine-2-carboxylic acid breaches a standard nitrile glove, it will actively transport the toxicant through the dermal barrier.

    • Self-Validating System: Prior to donning, perform the Inflation Test . Trap ambient air inside the glove, twist the cuff, and apply pressure. A complete lack of deflation validates the integrity of the polymer barrier.

  • Eye & Face Protection:

    • Protocol: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are structurally inadequate for fine powders. The carboxylic acid moiety will cause severe localized pH-driven irritation if dust interacts with the moisture of the ocular mucosa.

  • Body Protection:

    • Protocol: Flame-resistant (FR) or high-density cotton lab coat with knit cuffs, fully buttoned to the collar.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces, while the dense weave prevents electrostatic adherence of the powder to street clothing.

Operational Workflow: Handling & Weighing

When working with fine, biologically active powders, containment is prioritized over speed.

Step-by-Step Methodology:

  • Environmental Validation: Activate the chemical fume hood. Self-Validation: Do not rely on the physical sash height alone. Check the digital anemometer; a sustained face velocity of 80–120 feet per minute (fpm) validates sufficient capture velocity for fine powders.

  • Static Mitigation: Wipe the analytical balance, spatulas, and the exterior of the reagent bottle with an anti-static cloth. Causality: 5,6-Diaminopyridine-2-carboxylic acid powder easily accumulates static charge. Mitigating this prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Transfer: Use a V-shaped, static-dissipative spatula to transfer the powder into a pre-tared, sealable weigh boat. Seal the boat before removing it from the fume hood.

  • Solubilization: If transferring to a reaction flask, add the solvent (e.g., aqueous buffer or organic solvent) slowly down the interior sidewall of the vessel. Causality: Direct addition of solvent to the powder bed causes micro-eruptions of trapped air, ejecting contaminated particulates.

  • Decontamination: Wet-wipe all tools and the balance pan with a 10% bleach solution, followed by DI water.

HandlingWorkflow N1 1. Fume Hood Setup Verify Flow ≥100 fpm N2 2. PPE Verification Inflate Gloves to Test Barrier N1->N2 N3 3. Static Mitigation Anti-static Wipes on Tools N2->N3 N4 4. Powder Transfer Use V-shaped Spatula N3->N4 N5 5. Solubilization Add Solvent Slowly N4->N5 N6 6. Decontamination Wet Wipe Surfaces N5->N6

Caption: Step-by-step operational workflow for safely handling 5,6-Diaminopyridine-2-carboxylic acid.

Spill Management & Chemical Disposal Plan

A spill of 5,6-Diaminopyridine-2-carboxylic acid must be managed as a toxic particulate event, not a standard liquid spill.

Step-by-Step Spill Response:

  • Isolation: Immediately evacuate a 1.5-meter radius around the spill to allow aerosolized dust to settle.

  • Wet Containment: Carefully overlay the spilled powder with damp sand or a solvent-wetted absorbent pad. Causality: Dry-sweeping or brushing generates massive amounts of airborne dust. Wetting the powder locks it into a manageable matrix.

  • Collection: Scoop the wetted slurry using a non-sparking plastic dustpan and deposit it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Clearance Validation: Self-Validation: After washing the surface with a mild detergent and water, inspect the area with a handheld UV-A lamp (365 nm). Many highly conjugated pyridine derivatives exhibit mild fluorescence; a lack of fluorescence validates complete decontamination.

Disposal Plan:

  • Segregation: Ensure the waste is strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation.

  • Primary Containment: Store all solid waste, contaminated PPE, and empty reagent vials in a dedicated, chemically compatible HDPE drum.

  • Labeling: Affix a hazardous waste label specifically denoting: "Toxic Organic Solid: Contains Aromatic Amines (CAS 1082865-18-6)."

  • Destruction: Route exclusively for high-temperature commercial incineration. Causality: Incineration at temperatures exceeding 850°C is required to fully cleave the stable pyridine ring and safely manage the resulting nitrogen oxides (NOx).

DisposalPathway W1 Solid/Liquid Waste (CAS: 1082865-18-6) W2 Segregation Isolate from Oxidizers W1->W2 W3 Containment HDPE Primary Receptacle W2->W3 W4 Labeling 'Toxic Organic Waste' W3->W4 W5 Final Destruction High-Temp Incineration W4->W5

Caption: Segregation and disposal pathway for 5,6-Diaminopyridine-2-carboxylic acid waste.

References

  • Title: 5,6-Diaminopyridine-2-carboxylic acid | CAS: 1082865-18-6 Source: CymitQuimica URL
  • Title: 5,6-diaminopyridine-2-carboxylic acid | 1082865-18-6 Source: Sigma-Aldrich URL
  • Title: 5,6-diaminopyridine-2-carboxylic acid (C6H7N3O2)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Diaminopyridine-2-carboxylic acid
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